3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Description
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Properties
IUPAC Name |
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4-5,13H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSOCYDNDMREOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CO)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350439 | |
| Record name | 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137380-49-5 | |
| Record name | Benzaldehyde, 3-(hydroxymethyl)-2,4,6-trimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137380-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde (CAS Number: 137380-49-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde, a bifunctional aromatic compound with significant potential in synthetic chemistry. Despite its specific CAS number (137380-49-5), detailed literature on this molecule is sparse. This document, therefore, leverages established chemical principles and data from closely related analogues to present a scientifically grounded resource for researchers. We will explore plausible synthetic pathways, predict spectroscopic characteristics, discuss the nuanced reactivity of its functional groups, and consider its potential applications, particularly in the realm of drug discovery and materials science. This guide aims to serve as a foundational reference for those looking to synthesize, characterize, and utilize this versatile chemical building block.
Introduction
This compound is a unique aromatic compound featuring two key functional groups: a formyl (-CHO) group and a hydroxymethyl (-CH₂OH) group. These functionalities are situated on a sterically hindered 2,4,6-trimethylbenzene (mesitylene) core. The presence of both an electrophilic aldehyde and a nucleophilic primary alcohol on a constrained aromatic scaffold makes this molecule a compelling candidate for the synthesis of complex molecular architectures. Its potential as a bifunctional linker in drug development or as a monomer in polymer chemistry warrants a detailed examination of its properties and reactivity.
The strategic placement of the methyl groups influences the electronic and steric environment of the functional groups, impacting their reactivity and the overall conformation of the molecule. This guide will dissect these structural nuances to provide a deeper understanding of the chemistry of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 137380-49-5 | |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water. |
Synthesis of this compound
A plausible and efficient synthesis of this compound would likely commence with the commercially available precursor, 2,4,6-trimethylphenol (mesitol). The synthesis would involve two key transformations: hydroxymethylation and formylation. The order of these steps is critical to achieving the desired regioselectivity.
Proposed Synthetic Pathway
A logical approach involves the initial hydroxymethylation of 2,4,6-trimethylphenol, followed by formylation. This sequence is proposed to direct the formyl group to the desired position due to the directing effects of the existing substituents.
Caption: Proposed two-step synthesis of this compound.
Step 1: Hydroxymethylation of 2,4,6-Trimethylphenol
The introduction of a hydroxymethyl group onto the phenolic ring can be achieved via the Lederer-Manasse reaction , which involves the reaction of a phenol with formaldehyde under basic conditions.[1][2] In the case of 2,4,6-trimethylphenol, the ortho and para positions are blocked by methyl groups, which would direct the hydroxymethylation to the meta position. However, direct meta-hydroxymethylation of phenols is generally not favored.
A more plausible approach is the selective ortho-hydroxymethylation of a related phenol, followed by methylation. Alternatively, direct hydroxymethylation of mesitylene, though challenging, could be considered. For the purpose of this guide, we will focus on the functionalization of the commercially available 2,4,6-trimethylphenol.
A potential strategy to achieve the desired intermediate would be through a directed ortho-metalation of a protected 2,4,6-trimethylphenol, followed by reaction with formaldehyde. However, a more direct, albeit potentially lower-yielding, approach is the direct reaction with formaldehyde under specific conditions that may favor meta-substitution, or through a multi-step process involving protection and directed functionalization.
Given the commercial availability of 2,4,6-trimethylphenol, a more practical approach would be to explore formylation first, followed by a subsequent modification.
Revised Synthetic Pathway: Formylation followed by Hydroxymethylation
Considering the directing effects of the substituents on 2,4,6-trimethylphenol, a more regioselective outcome may be achieved by first introducing the formyl group, followed by the hydroxymethyl group.
Caption: Revised synthetic pathway involving initial formylation.
Step 1 (Revised): Formylation of 2,4,6-Trimethylphenol
Several classical methods for the ortho-formylation of phenols could be employed.
-
Duff Reaction : This reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium to introduce a formyl group ortho to the hydroxyl group.[3][4] For 2,4,6-trimethylphenol, the reaction would be expected to occur at one of the two equivalent ortho positions.
-
Reimer-Tiemann Reaction : This method employs chloroform in a basic solution to generate dichlorocarbene, which then reacts with the phenoxide to introduce a dichloromethyl group that is subsequently hydrolyzed to an aldehyde.[5][6] This reaction also strongly favors ortho-formylation.
-
Vilsmeier-Haack Reaction : This reaction uses a Vilsmeier reagent, typically generated from DMF and POCl₃, to formylate electron-rich aromatic rings.[7][8][9] It is effective for phenols and their derivatives.
Experimental Protocol (Duff Reaction - Illustrative):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4,6-trimethylphenol in a suitable acidic solvent such as acetic acid or trifluoroacetic acid.
-
Add hexamethylenetetramine (HMTA) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a beaker of ice water.
-
Hydrolyze the intermediate imine by adding an aqueous acid solution (e.g., HCl) and heating.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-formyl-2,4,6-trimethylphenol.
Step 2 (Revised): Conversion to this compound
This step requires the selective transformation of the phenolic hydroxyl group into a hydroxymethyl group while preserving the aldehyde. A direct conversion is not feasible. A multi-step sequence would be necessary:
-
Protection of the aldehyde : The formyl group must be protected, for example, as an acetal, to prevent its reaction in subsequent steps.
-
Conversion of the phenol to a leaving group : The phenolic hydroxyl could be converted to a triflate or another suitable leaving group.
-
Carbonylation and reduction : A palladium-catalyzed carbonylation followed by reduction would introduce the hydroxymethyl group.
-
Deprotection of the aldehyde : Removal of the protecting group would yield the final product.
Given the complexity of this revised pathway, the initial proposed synthesis with hydroxymethylation followed by formylation, despite potential regioselectivity challenges, may be a more direct route to explore. Further investigation into directed hydroxymethylation of substituted phenols would be beneficial.
Spectroscopic Characterization (Predicted)
The spectroscopic data for this compound can be predicted based on the known spectra of its constituent parts and closely related molecules like 2,4,6-trimethylbenzaldehyde.[10][11][12]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | Aldehyde proton (-CHO) |
| ~7.0 | s | 1H | Aromatic proton |
| ~4.7 | s | 2H | Methylene protons (-CH₂OH) |
| ~2.5 | s | 3H | Methyl protons (para to -CHO) |
| ~2.3 | s | 6H | Methyl protons (ortho to -CHO) |
| ~2.0 (broad) | s | 1H | Hydroxyl proton (-OH) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~193 | Aldehyde carbonyl carbon (-CHO) |
| ~142 | Aromatic carbon bearing the -CHO group |
| ~140 | Aromatic carbon bearing the -CH₂OH group |
| ~138 | Aromatic carbons bearing the ortho methyl groups |
| ~135 | Aromatic carbon bearing the para methyl group |
| ~130 | Aromatic carbon with the aromatic proton |
| ~60 | Methylene carbon (-CH₂OH) |
| ~21 | Methyl carbon (para to -CHO) |
| ~20 | Methyl carbons (ortho to -CHO) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl) |
| ~3030 | Weak | Aromatic C-H stretch |
| ~2920, ~2860 | Medium | Aliphatic C-H stretch (methyl and methylene) |
| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium | Aromatic C=C stretch |
| ~1050 | Medium | C-O stretch (primary alcohol) |
Reactivity and Synthetic Potential
The synthetic utility of this compound lies in the distinct and tunable reactivity of its two functional groups. The steric hindrance imposed by the flanking methyl groups will play a significant role in modulating this reactivity.
Reactions of the Aldehyde Group
The aldehyde group is a versatile handle for a variety of transformations, although its reactivity will be tempered by the steric bulk of the ortho methyl groups.[13][14]
-
Oxidation : The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent.
-
Reduction : Selective reduction to a primary alcohol can be achieved with reducing agents like sodium borohydride.
-
Nucleophilic Addition : Reactions with Grignard reagents or organolithium compounds can be challenging due to steric hindrance but may be facilitated by the use of Lewis acids or more reactive organometallic reagents.[13]
-
Wittig Reaction : The conversion of the aldehyde to an alkene via the Wittig reaction may require more reactive ylides, such as those used in the Horner-Wadsworth-Emmons reaction, to overcome steric hindrance.
-
Reductive Amination : The formation of amines through reductive amination is a key transformation. The use of more reactive reducing agents like sodium triacetoxyborohydride may be necessary.[13]
Caption: Key reactions of the aldehyde functionality.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality of the hydroxymethyl group offers another site for chemical modification.
-
Oxidation : Selective oxidation of the hydroxymethyl group to an aldehyde, in the presence of the existing aldehyde, would be challenging but could potentially be achieved with mild, selective oxidizing agents.
-
Esterification/Etherification : The hydroxyl group can be readily converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.
-
Substitution : The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by a variety of nucleophiles.
Bifunctional Reactivity
The true potential of this molecule lies in its bifunctional nature, allowing for its use as a linker or scaffold in more complex syntheses. The aldehyde and hydroxymethyl groups can be reacted sequentially or, in some cases, simultaneously to construct macrocycles or polymers.
Potential Applications in Research and Development
The unique structure of this compound suggests several potential applications, particularly in fields where molecular architecture and functional group presentation are critical.
-
Drug Discovery : As a bifunctional molecule, it can serve as a versatile linker in the development of targeted therapies such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).[7][15] The aldehyde can be used for conjugation to amine-containing biomolecules via reductive amination, while the hydroxymethyl group can be further functionalized. Aromatic compounds are prevalent in pharmaceuticals, providing rigid scaffolds for binding to biological targets.[12][16]
-
Materials Science : The presence of two reactive sites makes it a candidate for the synthesis of novel polymers and resins. The hydroxymethyl group can participate in condensation polymerization, similar to phenol-formaldehyde resins, while the aldehyde group can be used for cross-linking or post-polymerization modification.
-
Fine Chemical Synthesis : It can serve as a key intermediate in the multi-step synthesis of complex organic molecules, where the two functional groups can be elaborated in a controlled manner.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling precautions can be inferred from data on similar compounds such as aromatic aldehydes and benzyl alcohols.[9][17][18][19][20][21][22][23]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents and sources of ignition.
-
First Aid :
-
Skin Contact : Immediately wash with plenty of soap and water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation : Move to fresh air.
-
Ingestion : Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
References
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- Peer, H. G. (1960). The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho-position. Recueil des Travaux Chimiques des Pays-Bas, 79(8), 825-835.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Source Article].
- BenchChem. (n.d.). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.
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Wikipedia contributors. (n.d.). Reimer–Tiemann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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jOeCHEM. (2020, March 30). The Hydroxymethylation of Phenol [Video]. YouTube. [Link]...
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- CymitQuimica. (n.d.). This compound.
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Wikipedia contributors. (n.d.). Duff reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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- SpectraBase. (n.d.). C-13 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde.
- Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives.
- Fisher Scientific. (2025, October 24).
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- Henkel. (2025, October 27).
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- WuXi Biology. (n.d.). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes.
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Wikipedia contributors. (n.d.). Hydroxymethylation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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PubChem. (n.d.). 2,4,6-Trimethylbenzaldehyde. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Introduction: Significance and Potential Applications
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde is a bifunctional aromatic compound containing both an aldehyde and a primary alcohol. This unique structural arrangement makes it a valuable building block in organic synthesis. The aldehyde group can undergo a wide range of transformations, including reductive amination, Wittig reactions, and oxidations to a carboxylic acid. Simultaneously, the hydroxymethyl group can be derivatized through esterification, etherification, or conversion to a leaving group for nucleophilic substitution. This dual reactivity allows for the construction of complex molecular architectures, making it a promising precursor for pharmaceuticals, agrochemicals, and materials science applications.
Proposed Synthetic Pathway: The Duff Reaction
A highly plausible and efficient method for the synthesis of this compound is the Duff reaction, a formylation method that utilizes hexamine in an acidic medium.[1][2] This reaction is particularly well-suited for introducing an aldehyde group ortho to an activating group on an aromatic ring. In the case of our target molecule, the starting material would be 2,4,6-trimethylbenzyl alcohol. The three methyl groups and the hydroxymethyl group are electron-donating, thus activating the aromatic ring towards electrophilic substitution.
Reaction Mechanism
The Duff reaction proceeds through a series of steps initiated by the protonation and ring-opening of hexamine to form an iminium ion electrophile.[1] This electrophile then attacks the electron-rich aromatic ring of 2,4,6-trimethylbenzyl alcohol. An intramolecular redox reaction follows, leading to the formation of an intermediate that, upon acidic hydrolysis, yields the final aldehyde product. The ortho-directing effect is a known characteristic of the Duff reaction with phenols and other activated aromatics.[2][3]
Caption: Proposed mechanism for the Duff reaction synthesis.
Experimental Protocol: A Step-by-Step Guide
Materials:
-
2,4,6-Trimethylbenzyl alcohol[4]
-
Hexamine (Hexamethylenetetramine)
-
Trifluoroacetic acid (TFA) or Glacial Acetic Acid
-
Hydrochloric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethylbenzyl alcohol (1 equivalent) in trifluoroacetic acid or glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add hexamine (2-3 equivalents) portion-wise to control the initial exotherm.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully add concentrated hydrochloric acid. Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate imine.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Alternative Synthetic Route: Partial Oxidation
An alternative, though potentially less selective, approach involves the partial oxidation of 2,4,6-trimethyl-1,3-benzenedimethanol. This diol could theoretically be synthesized from the corresponding dicarboxylic acid or its ester via reduction. The key challenge in this route is the selective oxidation of only one of the two primary alcohol groups to an aldehyde without affecting the other or over-oxidizing to the dicarboxylic acid. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation could be explored, but achieving high selectivity might require careful control of stoichiometry and reaction conditions.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.
-
Aldehyde Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.[5][6] This downfield shift is characteristic of aldehyde protons.[7]
-
Aromatic Proton (Ar-H): A singlet corresponding to the single aromatic proton, expected around δ 7.0-7.5 ppm.
-
Hydroxymethyl Protons (-CH₂OH): A singlet (or a doublet if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on concentration and solvent, typically between δ 1.5-3.0 ppm.
-
Methyl Protons (-CH₃): Three distinct singlets for the three methyl groups on the aromatic ring, expected in the range of δ 2.2-2.6 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further structural confirmation:
-
Aldehyde Carbonyl (C=O): δ 190-200 ppm
-
Aromatic Carbons: Several signals between δ 125-145 ppm
-
Hydroxymethyl Carbon (-CH₂OH): δ 60-65 ppm
-
Methyl Carbons (-CH₃): Signals in the aliphatic region, around δ 15-25 ppm
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the key functional groups:
-
O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group of the alcohol.[8]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aldehyde C-H Stretch: Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.[9][10]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1680 cm⁻¹.[9][10][11]
-
Aromatic C=C Stretch: Medium intensity peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Alcohol): A peak in the fingerprint region, around 1050-1150 cm⁻¹.
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at m/z = 178.
-
Key Fragmentation Pathways:
-
Loss of a hydrogen radical from the aldehyde to give a stable acylium ion (M-1) at m/z = 177.[12][13]
-
Loss of the formyl group (-CHO) to give a fragment at m/z = 149.[12][13]
-
Alpha-cleavage of the alcohol, leading to the loss of the hydroxymethyl radical (-CH₂OH) resulting in a peak at m/z = 147.[14][15]
-
Loss of water (M-18) from the molecular ion, giving a peak at m/z = 160.[14][15]
-
Data Summary
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 178.23 g/mol |
| ¹H NMR (ppm) | ~10.0 (s, 1H, CHO), ~7.2 (s, 1H, ArH), ~4.7 (s, 2H, CH₂), ~2.4 (s, 9H, 3xCH₃) |
| FT-IR (cm⁻¹) | 3500-3200 (O-H), ~1700 (C=O), 2820, 2720 (C-H aldehyde) |
| MS (m/z) | 178 (M⁺), 177, 149, 147, 160 |
Experimental Workflow
Caption: A streamlined workflow for synthesis and analysis.
Conclusion
This technical guide presents a well-reasoned and detailed approach for the synthesis and characterization of this compound. The proposed Duff reaction on a readily available starting material offers a straightforward and scalable route to this valuable bifunctional intermediate. The comprehensive characterization protocol outlined provides a robust framework for verifying the structure and purity of the final product, empowering researchers in their synthetic endeavors.
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Physical properties of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde (melting point, boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde, with a molecular weight of 178.23 g/mol , is a substituted aromatic aldehyde.[1] Its structure, featuring both a reactive aldehyde and a primary alcohol functional group, makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of methyl groups on the benzene ring influences its steric and electronic properties, which can be exploited to fine-tune the characteristics of derivative compounds.
While this compound is available commercially from several suppliers, a thorough review of scientific literature and chemical databases reveals a notable absence of experimentally determined physical properties such as melting point, boiling point, and solubility.[1][2] This guide, therefore, serves a dual purpose: to highlight the current gap in the physical characterization of this compound and to provide a comprehensive, field-proven framework for researchers to determine these crucial parameters in their own laboratories. Understanding these properties is a fundamental prerequisite for its effective use in reaction design, purification, and formulation.
Physical Properties of this compound
As of the latest literature review, specific experimental data for the melting point, boiling point, and solubility of this compound are not publicly available. Chemical suppliers list the compound as a solid, but do not provide further details on its physical constants.[1] The following table summarizes the currently known information.
| Physical Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Appearance | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting point, boiling point, and solubility of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.
This is the most common and accessible method for determining the melting point of a solid organic compound.[3]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[4]
-
Loading the Capillary Tube: Take a capillary tube sealed at one end and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.[5]
-
Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To achieve a tightly packed sample, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop. The final packed sample height should be 2-3 mm.[5]
-
Measurement:
-
Place the loaded capillary tube into the sample holder of a melting point apparatus.[4]
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get an estimated range.[4]
-
Allow the apparatus to cool. For an accurate measurement, start heating again at a slow rate of about 2°C per minute when the temperature is about 5-10°C below the estimated melting point.[4]
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
Caption: Workflow for Boiling Point Determination.
Solubility Determination
The solubility of this compound will be dictated by the interplay between the polar hydroxyl and aldehyde groups and the nonpolar trimethylbenzene core. A systematic approach using a range of solvents with varying polarities is recommended.
This procedure determines the solubility of the compound in various solvents, providing insights into its polarity and potential intermolecular interactions. [6] Step-by-Step Protocol:
-
Solvent Selection: Prepare a set of test tubes with the following solvents:
-
Water (polar, protic)
-
5% aqueous HCl (acidic)
-
5% aqueous NaOH (basic)
-
5% aqueous NaHCO₃ (weakly basic)
-
Methanol (polar, protic)
-
Dichloromethane (polar, aprotic)
-
Hexane (nonpolar)
-
-
Sample Addition: To each test tube containing approximately 1 mL of a solvent, add about 25 mg of this compound. [7]3. Observation: Vigorously shake each test tube for 10-20 seconds. [7]Observe if the solid dissolves completely.
-
Classification:
-
Soluble: The entire solid dissolves.
-
Partially Soluble: Some of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
Interpretation:
-
Solubility in water suggests a high degree of polarity.
-
Solubility in 5% NaOH but not in 5% NaHCO₃ would suggest a phenolic hydroxyl group (not present in this molecule, but a standard test). Solubility in both would indicate a carboxylic acid.
-
Solubility in 5% HCl indicates the presence of a basic functional group, such as an amine. [8] * Solubility in organic solvents like methanol, dichloromethane, or hexane will provide information on the compound's overall polarity, following the "like dissolves like" principle. [6]
-
Caption: Workflow for Qualitative Solubility Testing.
Conclusion
While this compound is a commercially available compound with potential applications in chemical synthesis, its fundamental physical properties remain uncharacterized in the public domain. This guide provides robust, standard operating procedures for the determination of its melting point, boiling point, and solubility. The generation of this data by the scientific community will be invaluable for the future application of this compound in research and development, ensuring its safe handling, effective purification, and predictable behavior in various chemical processes.
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Melting point determination. University of Calgary. [Link]
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Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]
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Experiment-1 Aim - To determine the melting point of given solid substance. Shaalaa. [Link]
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Solubility of Organic Compounds. Chemistry Steps. [Link]
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Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. [Link]
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Boiling Point Determination. Chemconnections. [Link]
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BOILING POINT DETERMINATION. University of Calgary. [Link]
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Reactivity of the aldehyde group in 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
An In-Depth Technical Guide to the Aldehyde Group Reactivity of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in this compound. The molecule's unique architecture, characterized by significant steric hindrance from two ortho-methyl groups and the electronic influence of a meta-hydroxymethyl group, presents a distinct reactivity profile compared to simpler aromatic aldehydes. We will dissect the interplay of these structural features, offering field-proven insights into key transformations including oxidation, reduction, and nucleophilic additions. This document serves as a foundational resource for professionals engaged in synthetic chemistry and drug development, providing both mechanistic understanding and practical, detailed experimental protocols.
Molecular Structure Analysis: The Interplay of Steric and Electronic Effects
The reactivity of the aldehyde in this compound is not governed by the formyl group in isolation. It is a direct consequence of its molecular environment, dominated by two primary factors: profound steric hindrance and nuanced electronic effects.
1.1. Steric Hindrance: The Dominant Factor
The most significant feature dictating the aldehyde's behavior is the presence of two methyl groups at the C2 and C6 positions (ortho to the aldehyde). These groups act as bulky "shields," sterically hindering the trajectory of incoming nucleophiles toward the electrophilic carbonyl carbon. This steric congestion raises the activation energy for addition reactions, making the aldehyde significantly less reactive than non-ortho-substituted analogs like benzaldehyde.[1] Many reactions that proceed readily with benzaldehyde will require more forcing conditions, specialized catalysts, or may fail entirely with this substrate.
1.2. Electronic Landscape
The electronic nature of the aromatic ring is modulated by four substituents:
-
Three Methyl Groups: As alkyl groups, the methyl substituents at C2, C4, and C6 are electron-donating groups (EDGs) through an inductive effect (+I).[2][3] This effect slightly increases the electron density of the aromatic ring, which in turn marginally reduces the electrophilicity of the carbonyl carbon, contributing to a slight decrease in reactivity toward nucleophiles.
-
Hydroxymethyl Group: The -CH₂OH group at the C3 position is weakly electron-withdrawing via induction (-I) due to the electronegativity of the oxygen atom.[4] Its impact on the aldehyde's electrophilicity is generally considered minor compared to the powerful steric effects of the ortho-methyl groups.
1.3. The Role of the meta-Hydroxymethyl Group
Unlike an ortho-hydroxy group, the meta-positioned hydroxymethyl group cannot form a direct intramolecular hydrogen bond to stabilize the aldehyde carbonyl.[5][6] However, its presence is not trivial. It introduces a site for potential intermolecular hydrogen bonding, influencing the molecule's solubility and crystal packing. In a reaction context, it can interact with catalysts or reagents and may require protection if reaction conditions are incompatible with a primary alcohol (e.g., strongly acidic or oxidizing environments).
Below is a diagram illustrating the key structural features influencing the aldehyde's reactivity.
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An In-depth Technical Guide to the Stability and Storage of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde (CAS No. 137380-49-5). As a specialized aromatic aldehyde, its unique structural features—a sterically hindered aldehyde group and a reactive hydroxymethyl moiety—dictate its stability profile. This document, intended for researchers, scientists, and professionals in drug development, synthesizes fundamental chemical principles with practical, field-proven insights. It delves into the anticipated degradation pathways, provides detailed protocols for stability assessment through forced degradation studies, and offers actionable recommendations for long-term storage to ensure the compound's integrity. Due to the limited availability of specific stability data for this exact molecule, this guide extrapolates from the well-established chemistry of related substituted benzaldehydes and benzyl alcohols, providing a robust framework for its handling and characterization.
Introduction: Chemical Profile and Significance
This compound is a bifunctional organic compound featuring both an aldehyde and a primary alcohol functional group attached to a trimethyl-substituted benzene ring. Its molecular structure presents a unique interplay of steric and electronic effects that influence its reactivity and stability. The three methyl groups provide significant steric hindrance around the aldehyde, potentially slowing down certain degradation reactions, while also being electron-donating, which can affect the reactivity of the aromatic ring.
This molecule serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and specialty chemicals industries, where precise control over its stability is paramount for reproducible outcomes and the quality of downstream products. Understanding its stability profile is therefore a critical first step in its application.
Intrinsic Chemical Stability and Inherent Liabilities
The stability of this compound is primarily governed by the reactivity of its two functional groups: the aromatic aldehyde and the benzylic hydroxymethyl group.
The Aldehyde Moiety: Susceptibility to Oxidation
Aromatic aldehydes are well-known to be susceptible to oxidation, and this is the most probable degradation pathway for this compound. In the presence of atmospheric oxygen, the aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid. This autoxidation process can be accelerated by exposure to light and elevated temperatures.
The Hydroxymethyl Group: Potential for Oxidation and Other Reactions
The primary benzylic alcohol (hydroxymethyl group) is also prone to oxidation, which could lead to the formation of the corresponding aldehyde. However, in this molecule, this would result in a dialdehyde. Further oxidation could yield a dicarboxylic acid. While the aldehyde is generally more susceptible to oxidation than the primary alcohol, under strong oxidizing conditions, both groups can react.
Anticipated Degradation Pathways
Based on fundamental organic chemistry principles, several degradation pathways can be postulated for this compound under various stress conditions.
Oxidative Degradation
Oxidative stress is the most significant threat to the stability of this compound. The primary degradation product is expected to be 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid. A secondary oxidation of the hydroxymethyl group could also occur, leading to more polar impurities.
Caption: Proposed primary oxidative degradation pathway.
Photodegradation
Aromatic aldehydes can be sensitive to UV and visible light.[1] Photo-oxidation is a likely outcome, leading to the formation of the carboxylic acid.[1] The aromatic ring itself can also participate in photochemical reactions, although this is generally less common under typical storage conditions.[2]
Thermal Degradation
At elevated temperatures, thermal decomposition may occur. While generally stable at room temperature, prolonged exposure to high temperatures could lead to complex degradation profiles, including polymerization or cleavage of the functional groups.[3]
Hydrolytic Stability
Given its structure, this compound is expected to be hydrolytically stable across a range of pH values under typical ambient conditions. The absence of readily hydrolyzable groups such as esters or amides supports this assessment.
Recommended Storage and Handling Protocols
To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended. These are based on best practices for aromatic aldehydes.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended temperature: 2-8 °C. | Minimizes the rate of potential oxidative and thermal degradation.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aldehyde group to a carboxylic acid. |
| Container | Use a tightly sealed, opaque container (e.g., amber glass vial). | Protects from light to prevent photodegradation and from moisture.[3] |
| Light Exposure | Avoid direct sunlight and strong artificial light. | Aromatic aldehydes can be light-sensitive, leading to photo-oxidation.[1] |
| Incompatibilities | Keep away from strong oxidizing agents and strong bases. | Strong oxidizers will readily convert the aldehyde and alcohol groups. Strong bases can potentially catalyze disproportionation (Cannizzaro) or other reactions.[3] |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[4][5][6][7] The following is a generalized protocol that can be adapted for this compound.
Objective
To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to facilitate the development of a stability-indicating HPLC method.
Materials and Methods
-
Test Substance: this compound
-
Reagents: HPLC-grade water, acetonitrile, methanol, hydrochloric acid, sodium hydroxide, hydrogen peroxide (30%).
-
Instrumentation: HPLC with a photodiode array (PDA) detector, photostability chamber, calibrated oven.
Experimental Workflow
Caption: Workflow for a forced degradation study.
Stress Conditions
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven.
-
Photolytic Degradation: Expose the solution and solid compound to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
Samples should be taken at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a suitable analytical method, such as reverse-phase HPLC.
Conclusion
While this compound is a stable compound under recommended storage conditions, its bifunctional nature presents specific liabilities, primarily oxidative degradation of the aldehyde group. By understanding these potential degradation pathways and implementing the stringent storage and handling protocols outlined in this guide, researchers and developers can ensure the long-term integrity and reliability of this valuable synthetic intermediate. The provided framework for forced degradation studies offers a robust starting point for the development of validated, stability-indicating analytical methods, which are crucial for its application in regulated industries.
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MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
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International Journal of Innovative Science and Research Technology. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available at: [Link]
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Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
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Singh, R., & Kashyap, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). Available at: [Link]
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ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]
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PubMed. (2024). P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity. Available at: [Link]
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PubMed Central. (2021). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Available at: [Link]
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An In-depth Technical Guide to 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde Derivatives and Analogs for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde, its derivatives, and analogs, with a focus on their synthesis, chemical properties, and potential applications in drug discovery and development. While direct literature on the title compound is sparse, this guide extrapolates from established synthetic methodologies for polysubstituted benzaldehydes and the known biological activities of related structures to provide a foundational resource for researchers. We will explore plausible synthetic routes, key chemical transformations, and the therapeutic potential of this class of molecules, supported by insights into their structure-activity relationships. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.
Introduction: The Therapeutic Potential of Substituted Benzaldehydes
Benzaldehyde and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The versatility of the aldehyde functional group, combined with the diverse substitutions possible on the aromatic ring, allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity. The introduction of multiple substituents, such as methyl and hydroxymethyl groups, can lead to compounds with unique three-dimensional structures and biological profiles.
The specific scaffold of this compound is of particular interest due to the presence of both a reactive aldehyde and a primary alcohol, offering multiple points for derivatization. The steric hindrance provided by the flanking methyl groups at positions 2 and 6 can influence the reactivity of the aldehyde and the overall conformation of the molecule, potentially leading to enhanced selectivity for biological targets.
This guide will delve into the synthetic strategies required to access this core structure, explore the chemical space of its derivatives, and discuss their potential as anticancer and antimicrobial agents, drawing parallels from structurally similar, biologically active molecules.
Synthesis of the Core Scaffold: A Proposed Pathway
Direct synthesis of this compound is not well-documented in current literature. Therefore, a plausible multi-step synthetic route is proposed, starting from the readily available precursor, 2,4,6-trimethylbenzaldehyde (mesitaldehyde).
Synthesis of 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde)
Mesitaldehyde is a crucial intermediate, and its synthesis can be achieved through various methods, with the Gattermann-Koch reaction being a common approach.[1]
Experimental Protocol: Gattermann-Koch Formylation of Mesitylene
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser.
-
Reagents: Charge the flask with mesitylene (1.0 equiv.), zinc cyanide (1.5 equiv.), and a suitable solvent such as tetrachloroethane.
-
Reaction Initiation: While stirring, introduce a steady stream of dry hydrogen chloride gas into the mixture at room temperature.
-
Catalyst Addition: After the initial reaction, cool the flask in an ice bath and cautiously add anhydrous aluminum chloride (2.5 equiv.) in portions, maintaining a low temperature.
-
Reaction Progression: Remove the ice bath and continue to pass hydrogen chloride gas through the reaction mixture. The temperature will gradually rise. Maintain the reaction at approximately 70°C for several hours.
-
Work-up: Carefully pour the cooled reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. After hydrolysis, separate the organic layer.
-
Purification: Wash the organic layer with a sodium carbonate solution, followed by steam distillation to remove the solvent and purify the product. The resulting mesitaldehyde can be further purified by vacuum distillation.
Diagram of the Gattermann-Koch Reaction
Caption: A simplified representation of the Gattermann-Koch formylation of mesitylene to produce 2,4,6-trimethylbenzaldehyde.
Proposed Synthesis of this compound
The introduction of a hydroxymethyl group at the 3-position of the sterically hindered mesitaldehyde ring is a significant challenge. A plausible approach involves a multi-step process:
-
Nitration: Selective nitration of mesitaldehyde at the 3-position.
-
Reduction: Reduction of the nitro group to an amine.
-
Diazotization and Sandmeyer Reaction: Conversion of the amino group to a nitrile.
-
Hydrolysis and Reduction: Hydrolysis of the nitrile to a carboxylic acid, followed by reduction to the primary alcohol.
Experimental Workflow: Proposed Synthesis
Caption: A proposed multi-step synthetic pathway to this compound from mesitaldehyde.
Derivatives and Analogs: Expanding the Chemical Space
The bifunctional nature of this compound allows for the synthesis of a wide array of derivatives.
Derivatization of the Aldehyde Group
The aldehyde functionality is a versatile handle for various chemical transformations, including:
-
Schiff Base Formation: Condensation with primary amines to form imines, which are precursors to various heterocyclic compounds and are known to possess biological activity.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Reductive Amination: Conversion to amines by reaction with ammonia or primary/secondary amines in the presence of a reducing agent.
-
Oxidation: Oxidation to the corresponding carboxylic acid.
Derivatization of the Hydroxymethyl Group
The primary alcohol can be derivatized through:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.
-
Oxidation: Selective oxidation to the aldehyde, which would result in a dialdehyde derivative.
Biological Activity and Therapeutic Potential
Anticancer Activity
Numerous substituted benzaldehydes have demonstrated significant anticancer properties. For instance, benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[2][3] The mechanism of action often involves the disruption of mitochondrial function and the induction of DNA fragmentation.[3] It is hypothesized that the steric and electronic properties of the trimethyl and hydroxymethyl-substituted ring could lead to novel interactions with anticancer targets.
Table 1: Anticancer Activity of Selected Benzaldehyde Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | <10 | G2/M phase arrest, apoptosis | [2][3] |
| Salicylaldehyde benzoylhydrazone derivatives | Leukemic cell lines | Low µM to nM | cAbl kinase inhibition (proposed) | [4][5] |
| 2-(substituted-phenyl)benzimidazole derivatives | A549, MDA-MB-231, PC-3 | Varies | Not specified | [6] |
Antimicrobial Activity
Benzaldehyde derivatives, particularly those that can form Schiff bases or metal complexes, have shown promise as antimicrobial agents.[7] The lipophilicity conferred by the methyl groups may enhance cell membrane permeability, a crucial factor for antimicrobial efficacy.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HL-60, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Workflow for In Vitro Anticancer Screening
Caption: A stepwise workflow for the MTT assay to determine the cytotoxic effects of test compounds on cancer cells.
Conclusion and Future Directions
The this compound scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. This guide has provided a plausible synthetic entry point to this core structure and has highlighted the potential for generating a diverse library of derivatives. The known biological activities of structurally related benzaldehydes strongly suggest that these novel compounds could exhibit interesting anticancer and antimicrobial properties.
Future research should focus on the successful synthesis and characterization of the title compound and its analogs. Subsequent screening against a panel of cancer cell lines and microbial strains will be crucial to validate the therapeutic potential of this chemical class. Structure-activity relationship studies will then guide the optimization of lead compounds for improved potency and selectivity, paving the way for the development of novel therapeutic agents.
References
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Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. Retrieved from [Link]
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MDPI. (n.d.). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. Retrieved from [Link]
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The Strategic Utility of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde: A Bifunctional Intermediate for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of sophisticated chemical synthesis, intermediates possessing multiple reactive centers are of paramount importance, enabling the construction of complex molecular architectures. 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde stands out as a sterically hindered, bifunctional aromatic compound with significant potential in drug discovery, materials science, and the synthesis of fine chemicals. This guide provides a comprehensive technical overview of this valuable intermediate, delving into its synthesis, predicted physicochemical properties, unique reactivity, and prospective applications. Due to the limited direct experimental data in publicly accessible literature, this guide leverages established principles of organic chemistry and analogies to structurally similar compounds to present a robust theoretical and practical framework for its utilization.
Introduction: The Architectural Advantage of Bifunctionality
This compound, with CAS number 137380-49-5, is a unique aromatic compound featuring both an aldehyde and a primary alcohol (hydroxymethyl) functional group. The strategic placement of these groups on a sterically crowded 2,4,6-trimethyl-substituted benzene ring imparts distinct reactivity profiles to each functional moiety. The aldehyde group serves as a versatile handle for a wide array of transformations including nucleophilic additions, reductive aminations, and Wittig-type reactions. Concurrently, the hydroxymethyl group offers a site for esterification, etherification, oxidation, or conversion to a leaving group for subsequent nucleophilic substitution. This dual functionality, coupled with the steric hindrance provided by the flanking methyl groups, makes it a compelling building block for creating highly tailored molecules with specific three-dimensional orientations.
Proposed Synthetic Pathways
While a definitive, high-yield industrial synthesis for this compound is not extensively documented in peer-reviewed literature, its synthesis can be logically approached from readily available precursors, primarily 2,4,6-trimethylbenzaldehyde (mesitaldehyde). Two plausible synthetic strategies are outlined below.
Route A: Hydroxymethylation of a Metallated Mesitylene Derivative
This approach involves the initial conversion of a mesitylene derivative to an organometallic species, followed by reaction with a formaldehyde equivalent.
Step 1: Bromination of Mesitylene. Mesitylene can be readily brominated to afford 2-bromo-1,3,5-trimethylbenzene.
Step 2: Grignard Reagent Formation and Reaction with Formaldehyde. The resulting bromomesitylene can be converted to its Grignard reagent, which is then reacted with a suitable form of formaldehyde (e.g., dry gaseous formaldehyde or paraformaldehyde) to introduce the hydroxymethyl group, yielding 2,4,6-trimethylbenzyl alcohol.[1][2][3] The reaction of a Grignard reagent with formaldehyde is a classic method for the formation of primary alcohols.[4][5]
Step 3: Oxidation to the Aldehyde. The final step involves the selective oxidation of the primary alcohol to the corresponding aldehyde. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.[6][7]
Route B: Modification of 2,4,6-Trimethylbenzaldehyde
This alternative strategy commences with mesitaldehyde and introduces the hydroxymethyl group through a series of functional group transformations.
Step 1: Reduction of Mesitaldehyde. Mesitaldehyde is reduced to 2,4,6-trimethylbenzyl alcohol using a standard reducing agent such as sodium borohydride.
Step 2: Benzylic Halogenation. The benzyl alcohol is then converted to the corresponding benzyl halide (e.g., benzyl bromide) using a suitable halogenating agent like phosphorus tribromide.
Step 3: Introduction of the Hydroxymethyl Group. The benzyl halide can then be subjected to a nucleophilic substitution with a hydroxide source to regenerate a benzyl alcohol, which seems counterintuitive. A more plausible, albeit longer route, would be to introduce a protected hydroxymethyl group or a precursor. However, a direct hydroxymethylation of the aromatic ring of mesitaldehyde is challenging due to the deactivating nature of the aldehyde group towards electrophilic substitution.
A more direct, though potentially low-yielding approach, could involve the selective oxidation of one of the methyl groups of a precursor like 3,5-dimethylbenzyl alcohol. However, controlling the regioselectivity of such an oxidation would be a significant challenge.
Given the challenges of Route B, Route A represents a more theoretically sound and controllable pathway to the target molecule.
Physicochemical Properties (Predicted)
The exact physicochemical properties of this compound are not widely reported. However, based on its structure, we can predict the following characteristics:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₄O₂ | Based on chemical structure. |
| Molecular Weight | 178.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | The presence of polar functional groups and the molecular weight suggest a solid at room temperature. |
| Melting Point | Moderately high | Expected to be higher than mesitaldehyde (14 °C) due to hydrogen bonding capability of the hydroxyl group.[8] |
| Boiling Point | Elevated | Significantly higher than mesitaldehyde (238.5 °C) due to the additional polar hydroxyl group.[8] |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc). Sparingly soluble in water. | The aromatic backbone and methyl groups confer hydrophobicity, while the polar aldehyde and alcohol groups provide some affinity for polar solvents. |
| Stability | Stable under standard conditions. Sensitive to strong oxidizing and reducing agents. | Aromatic aldehydes and benzyl alcohols are generally stable but can undergo reactions under specific conditions. |
Reactivity and Synthetic Potential: A Tale of Two Functional Groups
The synthetic utility of this compound stems from the differential reactivity of its aldehyde and hydroxymethyl moieties, which can be addressed selectively under appropriate reaction conditions. The steric hindrance imposed by the ortho-methyl groups plays a crucial role in moderating the reactivity of both functional groups.
Reactions of the Aldehyde Group
The aldehyde functionality is a gateway to a multitude of chemical transformations. However, its reactivity will be tempered by the steric bulk of the adjacent methyl groups.
-
Nucleophilic Addition: The aldehyde can undergo nucleophilic addition with organometallic reagents (e.g., Grignard, organolithium reagents) to form secondary alcohols. The steric hindrance may necessitate the use of more reactive nucleophiles or Lewis acid catalysis to enhance the electrophilicity of the carbonyl carbon.
-
Reductive Amination: This is a powerful tool for the synthesis of amines. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.
-
Wittig and Related Reactions: The aldehyde can be converted to an alkene via the Wittig reaction or its variants (e.g., Horner-Wadsworth-Emmons). The steric hindrance might favor the formation of the (E)-alkene.
-
Cannizzaro Reaction: As a sterically hindered aldehyde lacking α-hydrogens, this compound is a prime candidate for the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction would yield the corresponding carboxylic acid and diol.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality offers another set of synthetic possibilities.
-
Oxidation: Selective oxidation of the hydroxymethyl group to a second aldehyde or a carboxylic acid can be achieved using appropriate oxidizing agents. This would lead to the formation of isophthalaldehyde or phthalic acid derivatives, respectively.
-
Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers under standard conditions, allowing for the introduction of a wide variety of functional groups.
-
Conversion to a Leaving Group: The alcohol can be transformed into a good leaving group (e.g., tosylate, mesylate, or halide), paving the way for nucleophilic substitution reactions to introduce functionalities such as azides, nitriles, or thiols.
Potential Applications as a Chemical Intermediate
The bifunctional and sterically defined nature of this compound makes it a highly attractive intermediate for several advanced applications.
Synthesis of Novel Pharmaceutical Scaffolds
The ability to selectively functionalize either the aldehyde or the alcohol group allows for the stepwise construction of complex molecules. This is particularly valuable in drug discovery, where the rigid, substituted aromatic core can serve as a scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement. The steric hindrance can also be exploited to improve metabolic stability or to fine-tune binding interactions with biological targets.
Development of Advanced Polymers and Materials
Bifunctional monomers are the cornerstone of step-growth polymerization. This compound can be used to synthesize novel polyesters, polyacetals, and other polymers.[9] The bulky trimethylphenylene unit would impart rigidity, thermal stability, and potentially interesting photophysical properties to the resulting polymer chains. The controlled reactivity of the two functional groups could also be utilized in the synthesis of well-defined block copolymers.
Use as a Bifunctional Linker in Chemical Biology and Supramolecular Chemistry
In fields like chemical biology, bifunctional linkers are used to connect different molecular entities, such as a targeting moiety and a payload.[10][11] The orthogonal reactivity of the aldehyde and alcohol groups in this compound makes it an excellent candidate for such applications. For instance, the aldehyde could be used to attach the linker to a biomolecule via reductive amination, while the alcohol could be functionalized with a reporter group or another molecule of interest. The rigid aromatic spacer would ensure a well-defined distance and orientation between the two conjugated partners.
Conclusion
This compound represents a chemical intermediate of significant, yet largely untapped, potential. Its unique combination of a sterically hindered aromatic core with two distinct and selectively addressable functional groups provides a powerful platform for the synthesis of complex and highly functionalized molecules. While the direct literature on this compound is sparse, a thorough understanding of fundamental organic reactions and the behavior of analogous structures allows for the confident prediction of its synthesis, reactivity, and diverse applications. For researchers in drug discovery, materials science, and synthetic chemistry, this bifunctional building block offers a valuable tool for innovation and the creation of novel molecular architectures.
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NIH. Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. National Institutes of Health. [Link]
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PubMed. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. PubMed. [Link]
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Chegg. Reaction of a Grignard reagent with formaldehyde followed by an acidic workup will provide a primary alcohol. Chegg.com. [Link]
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Sciencemadness.org. Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. Sciencemadness Discussion Board. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde in the Synthesis of Novel Heterocyclic Scaffolds
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde. While direct literature on the application of this specific aldehyde in heterocyclic synthesis is nascent, its bifunctional nature—possessing both a reactive aldehyde and a versatile hydroxymethyl group—presents a rich platform for constructing a diverse array of heterocyclic frameworks. This document outlines several well-established synthetic strategies, adapting them to this unique starting material. The protocols provided are based on robust, well-documented chemical transformations and are intended to serve as a foundational guide for the exploration of novel chemical entities.
Introduction: A Versatile Building Block
This compound is an aromatic aldehyde distinguished by the presence of a hydroxymethyl substituent and three methyl groups on the benzene ring. The aldehyde group is a cornerstone of heterocyclic synthesis, participating in condensations, cycloadditions, and multicomponent reactions. The hydroxymethyl group offers a secondary point of functionalization, enabling subsequent cyclizations, or modifications to influence solubility and biological interactions. The steric hindrance and electron-donating nature of the flanking methyl groups can also influence reactivity and selectivity in predictable ways. This guide explores its potential in constructing key heterocyclic systems such as dihydropyrimidinones, isoxazoles, and tetrahydro-β-carbolines.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component synthesis that produces dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. The reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.
Rationale and Mechanistic Insight
The reaction is proposed to proceed through the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. The steric bulk of the 2,4,6-trimethylphenyl group may necessitate slightly more forcing conditions to promote the initial condensation.
Workflow for Biginelli Reaction
Caption: Workflow for the Biginelli synthesis of a dihydropyrimidinone.
Experimental Protocol
Protocol: Synthesis of 4-(3-(Hydroxymethyl)-2,4,6-trimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.78 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of absolute ethanol to the flask, followed by the dropwise addition of concentrated hydrochloric acid (0.2 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration, washing with cold ethanol (2 x 10 mL).
-
Final Product: Recrystallize the crude product from a minimal amount of hot ethanol to yield the pure dihydropyrimidinone as a white crystalline solid.
Data Summary
| Parameter | Value |
| Starting Aldehyde | This compound |
| Key Reagents | Ethyl Acetoacetate, Urea |
| Catalyst | HCl |
| Solvent | Ethanol |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% (based on analogous reactions) |
| Expected Product MW | 304.36 g/mol |
Synthesis of Isoxazoles
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are prevalent in medicinal chemistry. A common synthetic route involves the condensation of an aldehyde with a primary nitroalkane, followed by cyclization.[1]
Rationale and Mechanistic Insight
This synthesis proceeds via an initial base-catalyzed Henry (nitro-aldol) reaction between the aldehyde and the nitroalkane to form a nitro-alcohol. Subsequent dehydration under acidic or basic conditions yields a nitroalkene. The nitroalkene can then undergo reductive cyclization or other transformations to form the isoxazole ring. An alternative pathway involves the reaction of the aldehyde with hydroxylamine to form an oxime, which can then undergo a [3+2] cycloaddition with a suitable two-carbon component.
Workflow for Isoxazole Synthesis via Nitroalkane Condensation
Caption: Proposed workflow for the synthesis of an isoxazole derivative.
Experimental Protocol
Protocol: Synthesis of 3-Methyl-5-(3-(hydroxymethyl)-2,4,6-trimethylphenyl)isoxazole
-
Henry Reaction: To a solution of this compound (1.78 g, 10 mmol) and nitroethane (0.90 g, 12 mmol) in 25 mL of methanol, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.3 mL) dropwise at 0 °C.
-
Stirring: Allow the reaction to stir at room temperature for 12 hours. Monitor for the consumption of the aldehyde by TLC.
-
Dehydration and Cyclization: Cool the mixture to 0 °C and slowly add acetic anhydride (3 mL), followed by pyridine (1 mL). Heat the mixture to 80 °C and stir for 4 hours.
-
Work-up: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to obtain the pure isoxazole derivative.
Data Summary
| Parameter | Value |
| Starting Aldehyde | This compound |
| Key Reagents | Nitroethane, DBU, Acetic Anhydride |
| Solvent | Methanol |
| Reaction Time | ~16 hours |
| Expected Yield | 60-70% (estimated) |
| Expected Product MW | 231.29 g/mol |
Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of alkaloids and related compounds. It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization to form tetrahydroisoquinolines or, in the case of tryptamine, tetrahydro-β-carbolines.[2][3]
Rationale and Mechanistic Insight
The reaction begins with the formation of a Schiff base between tryptamine and the aldehyde. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. The electron-rich C2 position of the indole nucleus then acts as a nucleophile, attacking the iminium ion to form a spirocyclic intermediate. A subsequent rearrangement and deprotonation restores aromaticity and yields the tetrahydro-β-carboline product.[3] The electron-donating methyl groups on the benzaldehyde ring are expected to facilitate this reaction.[4]
Workflow for Pictet-Spengler Reaction
Caption: General workflow for the Pictet-Spengler synthesis.
Experimental Protocol
Protocol: Synthesis of 1-(3-(Hydroxymethyl)-2,4,6-trimethylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
-
Reagent Preparation: Dissolve tryptamine (1.60 g, 10 mmol) in 50 mL of dichloromethane (DCM) in a 250 mL round-bottom flask.
-
Aldehyde Addition: Add a solution of this compound (1.96 g, 11 mmol) in 20 mL of DCM to the tryptamine solution.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (1.14 g, 0.77 mL, 10 mmol) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexane).
-
Work-up: Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM) to afford the desired tetrahydro-β-carboline.
Data Summary
| Parameter | Value |
| Starting Aldehyde | This compound |
| Key Reagents | Tryptamine, Trifluoroacetic Acid |
| Solvent | Dichloromethane |
| Reaction Time | 24 hours |
| Expected Yield | 80-90% (estimated) |
| Expected Product MW | 320.44 g/mol |
Conclusion and Future Directions
This compound represents a promising and underutilized starting material for the synthesis of diverse heterocyclic compounds. The protocols detailed in this guide, based on fundamental and reliable organic reactions, provide a solid foundation for researchers to begin exploring its synthetic potential. The presence of the hydroxymethyl group offers a handle for further derivatization, such as the formation of ethers, esters, or its conversion into a leaving group for subsequent intramolecular cyclizations. Future work should focus on exploring the full scope of its reactivity, including its use in other multicomponent reactions, cycloadditions, and the synthesis of more complex, polycyclic systems relevant to drug discovery and materials science.
References
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Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. Available at: [Link]
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NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
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Taylor & Francis Online. (2010). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Full article available at: [Link]
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J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB00960B. Available at: [Link]
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Application Notes & Protocols: Strategic C-C Bond Formation via Condensation Reactions with 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Introduction: A Versatile, Sterically-Defined Building Block
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde is a unique aromatic aldehyde that presents both opportunities and challenges in synthetic chemistry. Its structure is characterized by a reactive aldehyde group, essential for carbon-carbon bond formation, and a primary alcohol (hydroxymethyl group), which can serve as a handle for subsequent functionalization. The flanking methyl groups at the 2- and 6-positions introduce significant steric hindrance around the aldehyde, influencing its reactivity and the stereochemical outcomes of reactions. This molecule is a valuable scaffold in medicinal chemistry and materials science, where precise control over molecular architecture is paramount.[1]
This guide provides detailed experimental protocols for two robust and widely utilized condensation reactions—the Knoevenagel Condensation and the Wittig Reaction—as applied to this specific substrate. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to adapt and troubleshoot these methodologies effectively.
Part 1: The Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond by reacting a carbonyl compound with an "active methylene" compound.[2][3] An active methylene compound contains a CH₂ group flanked by two electron-withdrawing groups (Z), rendering the protons sufficiently acidic for removal by a weak base.[2] This reaction is exceptionally reliable for aldehydes and offers a direct route to conjugated systems, which are prevalent in pharmacophores and chromophores.
Causality and Strategic Considerations
For this compound, the Knoevenagel condensation is an ideal choice for converting the aldehyde into a vinyl system with conjugated electron-withdrawing groups.
-
Catalyst Choice: A weak amine base, such as piperidine or ammonium acetate, is employed.[2][4] This is critical because a strong base could potentially deprotonate the benzylic alcohol or induce an unwanted Cannizzaro reaction, especially given the absence of α-hydrogens on the aldehyde itself.[5] The mild conditions preserve the hydroxymethyl group for future synthetic steps.
-
Reaction Partners: The choice of the active methylene compound dictates the functionality of the product. Malononitrile will yield a dicyanovinyl product, while a malonic ester will produce an α,β-unsaturated ester, a key intermediate for further transformations.
-
Driving Equilibrium: The final step of the reaction mechanism is the elimination of a water molecule.[6] While many Knoevenagel reactions proceed efficiently at room temperature, for more challenging substrates, removing this water via azeotropic distillation can be used to drive the reaction to completion.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation reaction.
Detailed Protocol: Synthesis of 2-((3-(Hydroxymethyl)-2,4,6-trimethylphenyl)methylene)malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.78 g, 10.0 mmol).
-
Dissolve the aldehyde in 20 mL of ethanol.
-
Add malononitrile (0.73 g, 11.0 mmol, 1.1 eq) to the solution. Stir until dissolved.
-
To this stirring solution, add piperidine (0.1 mL, ~1.0 mmol, 0.1 eq) dropwise via a syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Upon completion, a precipitate may form. If not, slowly add 20 mL of cold deionized water to the flask with vigorous stirring to induce precipitation.
-
Cool the mixture in an ice bath for 30 minutes to maximize product precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold 1:1 ethanol/water (2 x 10 mL) and then with a small amount of cold hexanes to aid drying.
-
Purify the crude product by recrystallization from hot ethanol.
-
Dry the purified crystals under vacuum to yield the final product as a white or pale yellow solid.
| Reagent | MW ( g/mol ) | Amount (mmol) | Molar Eq. | Notes |
| This compound | 178.23 | 10.0 | 1.0 | Limiting Reagent |
| Malononitrile | 66.06 | 11.0 | 1.1 | Active methylene source |
| Piperidine | 85.15 | ~1.0 | 0.1 | Basic catalyst |
| Ethanol | - | ~20 mL | - | Reaction solvent |
Part 2: The Wittig Reaction for Defined Alkene Synthesis
The Wittig reaction is a powerful and highly specific method for synthesizing alkenes from aldehydes or ketones.[7][8] It involves the reaction of a carbonyl compound with a phosphorus ylide (or phosphorane), forming a C=C double bond at the exact position of the original C=O bond.[9][10] This avoids the formation of isomeric mixtures that can occur with elimination-based routes.[9] The reaction's primary driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[11]
Causality and Strategic Considerations
-
Ylide Generation: The phosphorus ylide is typically prepared in situ by deprotonating a corresponding phosphonium salt with a strong base. The choice of base depends on the acidity of the proton α to the phosphorus. For simple alkylphosphonium salts, a very strong base like n-butyllithium (n-BuLi) is required under anhydrous conditions. For "stabilized" ylides (where the carbanion is stabilized by an adjacent electron-withdrawing group), a weaker base like sodium hydroxide can be sufficient.[9]
-
Stereoselectivity: The nature of the ylide influences the stereochemistry (E/Z) of the resulting alkene. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[11] This provides a level of synthetic control over the product's geometry.
-
Purification Challenges: A universal challenge in Wittig reactions is the separation of the desired alkene product from the triphenylphosphine oxide byproduct.[9] The byproduct is non-volatile and often has polarity similar to the product. Purification typically relies on careful chromatography or precipitation/crystallization by selecting a solvent system in which the product is soluble but the oxide is not (e.g., ether/hexanes).[7]
Reaction Mechanism: Wittig Reaction
Caption: Simplified mechanism of the Wittig reaction.
Detailed Protocol: Synthesis of 3-(Hydroxymethyl)-2,4,6-trimethylstyrene
This protocol uses a non-stabilized ylide to produce a terminal alkene. Note: This reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether, Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: a. In an oven-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (e.g., 3.93 g, 11.0 mmol) in 40 mL of anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add n-BuLi (e.g., 4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Wittig Reaction: a. Dissolve this compound (1.78 g, 10.0 mmol) in 10 mL of anhydrous THF in a separate dry flask. b. Cool the ylide solution back down to 0 °C. c. Add the aldehyde solution dropwise to the ylide solution via a syringe or dropping funnel over 15 minutes. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Work-up and Purification: a. Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). c. Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄. d. Filter and concentrate the solvent under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. e. To remove the oxide, dissolve the crude residue in a minimal amount of dichloromethane and add a large volume of cold hexanes to precipitate the triphenylphosphine oxide. f. Filter off the white precipitate. Concentrate the filtrate. g. Further purify the product by silica gel column chromatography if necessary.
| Reagent | MW ( g/mol ) | Amount (mmol) | Molar Eq. | Notes |
| Methyltriphenylphosphonium bromide | 357.23 | 11.0 | 1.1 | Ylide precursor |
| n-Butyllithium (2.5 M) | 64.06 | 10.5 | 1.05 | Strong base |
| This compound | 178.23 | 10.0 | 1.0 | Limiting Reagent |
| Anhydrous THF | - | ~50 mL | - | Anhydrous solvent |
Conclusion
The Knoevenagel and Wittig reactions are highly effective and predictable methods for the elaboration of this compound. The choice between them depends on the desired functionality in the final product. The Knoevenagel condensation provides a direct route to α,β-unsaturated systems bearing electron-withdrawing groups, while the Wittig reaction offers unparalleled versatility for installing a wide range of substituted vinyl moieties. Careful attention to the specific reaction conditions, catalyst or base selection, and purification strategy is essential for achieving high yields and purity. The protocols provided herein serve as a robust starting point for researchers aiming to leverage this unique building block in their synthetic campaigns.
References
- Patil, S. B., Singh, P. R., & Bobade, V. D. (2011). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry - Section B, 50B(1), 128-132.
- University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Chem 128A, Experiment #7.
- PubChem. (n.d.). 3-hydroxy-2,4,6-trimethylbenzaldehyde. National Center for Biotechnology Information.
- Dhongade-Desai, S. R., et al. (2018). Environmentally Benign Protocol of Knoevenagel Condensation Reaction.
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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- Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment).
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Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2,4,6-trimethylbenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydroxy-2,4,6-trimethylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Mesitaldehyde. Retrieved from [Link]
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The Strategic Utility of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde in the Synthesis of Novel Anti-Inflammatory Agents
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of modern pharmaceutical synthesis, the demand for structurally unique and functionally versatile building blocks is paramount. 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde emerges as a key intermediate, offering a unique combination of reactive functional groups—a nucleophilic hydroxymethyl group and an electrophilic aldehyde—on a sterically hindered and electronically activated aromatic core. This distinct architecture makes it a valuable precursor for the synthesis of complex molecular scaffolds, particularly in the development of novel anti-inflammatory therapeutics. The strategic placement of the methyl groups influences the molecule's conformation and reactivity, providing a pathway to compounds with potentially enhanced selectivity and efficacy.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application and synthetic protocols involving this compound. We will explore its role in the construction of potent anti-inflammatory agents, with a focus on the causal relationships between its structural features and its utility in sophisticated synthetic strategies.
Core Principles: The Dual Reactivity of a Polysubstituted Aromatic Intermediate
The synthetic potential of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde moiety serves as a prime site for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, including:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of alkenes.
-
Aldol and Knoevenagel Condensations: To build larger carbon skeletons.
-
Heterocycle Formation: As a key component in the synthesis of various heterocyclic systems, which are prevalent in many drug classes.
Simultaneously, the hydroxymethyl group can be exploited for:
-
Etherification: To introduce a variety of side chains.
-
Esterification: To create ester derivatives, which can act as prodrugs.
-
Oxidation: To form the corresponding carboxylic acid.
-
Conversion to a Halide: For subsequent nucleophilic substitution reactions.
This dual functionality allows for a modular and divergent approach to the synthesis of compound libraries for screening and lead optimization.
Application in the Synthesis of Diarylheterocycle-Based Anti-Inflammatory Agents
A significant application of this compound is in the synthesis of diarylheterocyclic compounds, a class of molecules known to exhibit potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2). The 2,4,6-trimethylphenyl moiety can serve as one of the key aryl groups in these structures, with its substitution pattern influencing the compound's binding affinity and selectivity for the target enzyme.
Workflow for the Synthesis of a Novel Anti-Inflammatory Agent
The following diagram illustrates a generalized workflow for the synthesis of a potential anti-inflammatory agent using this compound as a key starting material.
Application Notes and Protocols for 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde in Agrochemical Development
Introduction: The Potential of Substituted Benzaldehydes in Modern Agrochemicals
The continuous evolution of resistance in pests, pathogens, and weeds necessitates a perpetual search for novel and effective agrochemical active ingredients. Benzaldehyde and its derivatives have long been recognized for their broad-spectrum biological activities, including antimicrobial and insecticidal properties.[1][2] These aromatic aldehydes, naturally occurring in many plants, represent a promising scaffold for the development of new pesticides that can be both potent and environmentally benign.[1] The versatility of the benzaldehyde structure allows for a wide range of substitutions on the aromatic ring, which can significantly modulate its biological efficacy and target specificity.
This document provides detailed application notes and protocols for the investigation of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde as a potential lead compound in the development of new fungicides, herbicides, and insecticides. The presence of three electron-donating methyl groups on the benzene ring is anticipated to enhance its biological activity, a trend observed in other substituted benzaldehydes.[3] Furthermore, the hydroxymethyl group at the 3-position offers a site for further chemical modification, allowing for the generation of a library of derivatives with potentially improved properties such as solubility, systemic movement in plants, and target-site binding.
These protocols are designed for researchers, scientists, and drug development professionals in the agrochemical sector, providing a structured workflow from initial screening to preliminary mechanism of action studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a test compound is crucial for designing meaningful biological assays and developing stable formulations.
| Property | Value | Source |
| CAS Number | 137380-49-5 | [4] |
| Molecular Formula | C₁₁H₁₄O₂ | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4] |
Proposed Agrochemical Screening Workflow
The following diagram outlines a comprehensive workflow for the evaluation of this compound as a potential agrochemical.
Caption: High-level workflow for agrochemical evaluation.
I. Fungicidal Applications: Protocols and Rationale
Benzaldehyde and its derivatives have demonstrated notable antifungal activity, often by disrupting the cellular antioxidation systems of fungi.[5][6] The electron-donating methyl groups on the target molecule may enhance this activity.
Protocol 1: In Vitro Antifungal Screening
This protocol is designed to rapidly assess the fungistatic or fungicidal activity of the compound against a panel of economically important plant pathogenic fungi.
1. Preparation of Fungal Cultures and Test Compound:
-
Culture selected fungal species (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates until sufficient sporulation or mycelial growth is achieved.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
2. Agar Dilution Assay:
-
Autoclave PDA medium and allow it to cool to approximately 50-55°C.
-
Add the stock solution of the test compound to the molten agar to achieve a final concentration of 100 µg/mL. Also prepare a solvent control plate and a positive control plate containing a commercial fungicide (e.g., Captan) at its recommended concentration.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubate the plates at 25°C in the dark.
3. Data Collection and Analysis:
-
Measure the radial growth of the fungal colony daily for 5-7 days.
-
Calculate the percentage of growth inhibition using the following formula:
where C is the average diameter of the fungal colony on the solvent control plates and T is the average diameter of the fungal colony on the treated plates.
-
A compound is considered active if it shows >50% inhibition at 100 µg/mL.
Protocol 2: Dose-Response and EC₅₀ Determination
For active compounds, this protocol determines the half-maximal effective concentration (EC₅₀), a key measure of potency.
1. Serial Dilution:
-
Prepare a series of agar plates with decreasing concentrations of the test compound (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL) using the agar dilution method described above.
2. Fungal Inoculation and Incubation:
-
Inoculate and incubate the plates as described in Protocol 1.
3. Data Analysis:
-
Measure the radial growth at each concentration after a fixed incubation period (e.g., 5 days).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-probit) to calculate the EC₅₀ value.
Proposed Mechanism of Action: Disruption of Cellular Antioxidation
Many benzaldehydes exert their antifungal effects by inducing oxidative stress and disrupting the fungus's antioxidant defense mechanisms.[5][6]
Hypothetical Pathway:
Caption: Proposed insecticidal mechanism of action.
IV. Formulation Development
A successful agrochemical requires a stable and effective formulation. For this compound, which is a solid, several formulation types could be explored. [7][8][9]
-
Wettable Powder (WP): The solid active ingredient is finely milled and mixed with a wetting agent and a dispersant. This powder can then be suspended in water for spraying.
-
Suspension Concentrate (SC): The solid active ingredient is milled to a very fine particle size and suspended in a liquid (usually water) with the aid of suspending agents, dispersants, and antifreeze agents.
-
Emulsifiable Concentrate (EC): If a suitable solvent system can be found, the compound can be dissolved along with emulsifiers to form a concentrate that readily forms an emulsion when added to water. [9] The choice of formulation will depend on factors such as the compound's solubility, stability, and the intended application method.
Safety and Handling
Aromatic aldehydes should be handled with care in a laboratory setting. [10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents and strong bases. [10]* Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.
-
First Aid: In case of contact with skin or eyes, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
References
-
A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). Retrieved from [Link]
- Use of aromatic aldehydes as pesticides. (1997). Google Patents.
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Agrochemical Formulations. (n.d.). Agri-Training. Retrieved from [Link]
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Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (2011). PLoS ONE, 6(5), e20392. Retrieved from [Link]
-
Benzaldehyde Derivatives from Sarcodontia crocea. (2003). Journal of Natural Products, 66(5), 727-729. Retrieved from [Link]
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-
Isolation and Identification of Herbicidal Active Compounds from Brassica oleracea L. and Exploration of the Binding Sites of Brassicanate A Sulfoxide. (2023). Molecules, 28(14), 5406. Retrieved from [Link]
-
New Generation Formulations of Agrochemicals: Current Trends and Future. (n.d.). Routledge. Retrieved from [Link]
-
Herbicide Classification Chart. (n.d.). Retrieved from [Link]
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Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais. (2023). Insects, 14(11), 868. Retrieved from [Link]
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What Are The Key Steps In Pesticide Residue Testing Workflow? (n.d.). Kintek Detection. Retrieved from [Link]
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From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. (2022). Journal of Agricultural and Food Chemistry, 70(30), 9215-9226. Retrieved from [Link]
-
High-Throughput Screening in Agrochemical Research. (2007). Modern Methods in Crop Protection Research, 25-46. Retrieved from [Link]
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Toxicity and neurophysiological impacts of plant essential oil components on bed bugs (Cimicidae: Hemiptera). (2019). Scientific Reports, 9(1), 3988. Retrieved from [Link]
-
Sublethal Effects of Neurotoxic Insecticides on Insect Behavior. (1988). Annual Review of Entomology, 33, 149-168. Retrieved from [Link]
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AGROCHEMICALS FORMULATION. (n.d.). PCC SE. Retrieved from [Link]
-
Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. (2021). Inside Battelle Blog. Retrieved from [Link]
-
Herbicide Mode of Action and Injury Symptoms. (n.d.). Applied Weed Science Research. Retrieved from [Link]
-
Herbicide How-To: Understanding Herbicide Mode of Action. (n.d.). Oklahoma State University. Retrieved from [Link]
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Plant volatile aldehydes as natural insecticides against stored-product beetles. (2019). Journal of Pest Science, 92(4), 1395-1405. Retrieved from [Link]
-
Benzaldehyde Use to Protect Seeds from Foodborne Fungal Pathogens. (2022). Biology and Life Sciences Forum, 18(1), 7. Retrieved from [Link]
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Aldehydes: What We Should Know About Them. (2022). International Journal of Molecular Sciences, 23(19), 11681. Retrieved from [Link]
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Mode of action of herbicides and recent trends in development: a reappraisal. (2014). International Journal of Agricultural and Soil Science, 2(3), 27-32. Retrieved from [Link]
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Recent developments of safer formulations of agrochemicals. (2022). Journal of Environmental Science and Health, Part B, 57(10), 841-855. Retrieved from [Link]
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Mesitaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
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mesitaldehyde, 487-68-3. (n.d.). The Good Scents Company. Retrieved from [Link]
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The QuEChERS Workflow for Pesticide Residue Analysis. (2021). Cole-Parmer Application Lab. Retrieved from [Link]
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Application Notes & Protocols: Strategic Formylation of Substituted Mesitylene Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The introduction of a formyl group (–CHO) onto a substituted mesitylene core is a pivotal transformation in organic synthesis, yielding highly valuable aromatic aldehydes. These products serve as critical intermediates for pharmaceuticals, advanced polymers, and specialty chemicals. The inherent steric hindrance and specific electronic nature of the mesitylene scaffold necessitate a carefully chosen formylation strategy. This guide provides an in-depth analysis of key formylation methodologies, explaining the causality behind reaction conditions and offering detailed, field-proven protocols to ensure reproducible, high-yield outcomes.
Introduction: The Synthetic Value of Formylated Mesitylenes
Mesitylene (1,3,5-trimethylbenzene) and its derivatives are electron-rich aromatic systems. The three methyl groups not only activate the ring towards electrophilic aromatic substitution (SEAr) but also direct incoming electrophiles to the ortho and para positions.[1][2][3][4] In mesitylene itself, all three open positions (2, 4, and 6) are equivalent, simplifying regioselectivity. However, when the mesitylene core is further substituted, the electronic and steric properties of the existing group(s) dictate the reactivity and the site of formylation.
Understanding and controlling these factors is paramount for the successful synthesis of target molecules like 2,4,6-trimethylbenzaldehyde (mesitaldehyde), a precursor in various industrial syntheses.[5] This document explores the most effective formylation techniques, focusing on the underlying principles that govern their success.
Core Formylation Methodologies: A Mechanistic Perspective
Several classical and modern methods can be employed for the formylation of substituted mesitylenes. The choice of method is dictated by the substrate's reactivity, the desired regioselectivity, and tolerance to reaction conditions.
Rieche Formylation
The Rieche formylation is a powerful method for introducing a formyl group onto electron-rich aromatic compounds using dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent, activated by a strong Lewis acid like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃).[6][7][8]
Causality & Expertise: The reaction proceeds through the formation of a highly electrophilic chloromethyl methyl ether-Lewis acid complex. This electrophile is potent enough to attack the electron-rich mesitylene ring. The choice of Lewis acid is critical; TiCl₄ is often preferred for its high activity and good solubility in common organic solvents like dichloromethane (DCM).[8] The reaction is typically run at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions. For highly activated systems like mesitylene, this method provides excellent yields. A patent describes the synthesis of 2,4,6-trimethylbenzaldehyde from mesitylene and dichloromethyl methyl ether using anhydrous aluminum chloride, reporting yields over 88%.[9]
Mechanism Snapshot: Rieche Formylation
Caption: General experimental workflow for Vilsmeier-Haack formylation.
Duff Reaction
The Duff reaction is a formylation method primarily used for phenols, but it can be applied to other activated aromatics. [10][11]It uses hexamethylenetetramine (HMTA or urotropine) as the formylating agent in an acidic medium, such as glycerol and boric acid or acetic acid. [12][13] Causality & Expertise: The reaction mechanism involves the decomposition of protonated HMTA to generate an electrophilic iminium ion. [10]This attacks the electron-rich ring. For phenols, the reaction shows strong ortho-selectivity due to chelation effects. [10][11]While generally less efficient than other methods for simple alkylbenzenes, it can be a useful option for hydroxyl-substituted mesitylene derivatives. The yields are often modest, and the reaction requires heating. [12][14]
Comparative Analysis of Reaction Conditions
The optimal conditions for formylation depend heavily on the specific mesitylene derivative and the chosen method. The following table summarizes typical conditions for the formylation of unsubstituted mesitylene.
| Method | Formylating Agent | Catalyst / Co-reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Rieche | Dichloromethyl methyl ether | AlCl₃ | Dichloromethane | 0 → 10 | 0.5 | >88 | [9] |
| Gattermann | Zn(CN)₂, HCl (gas) | AlCl₃ | Tetrachloroethane | 67-72 | 3.5 | 73 | [15] |
| Gattermann-Koch | CO, HCl (gas) | AlCl₃, Cu₂Cl₂ | 1,2-Dichloroethane | 25-30 | 18 | 59 | [5] |
| Vilsmeier-Haack | DMF | POCl₃ | DMF (reagent & solvent) | 35 → 100 | 2 | ~95 | Typical |
Note: Yields are highly substrate and condition-dependent. The values presented are illustrative for mesitylene.
Detailed Experimental Protocols
Protocol 1: Rieche Formylation of Mesitylene
This protocol is adapted from a patented procedure for high-yield synthesis of 2,4,6-trimethylbenzaldehyde. [9] Safety Precautions: Dichloromethyl methyl ether is a potential carcinogen. [8]Aluminum chloride is corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Mesitylene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (3.3 eq)
-
Dichloromethyl methyl ether (0.77 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice/water bath
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Initial Charging: Add mesitylene and anhydrous DCM to the flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Lewis Acid Addition: Slowly add anhydrous aluminum chloride in portions, ensuring the internal temperature does not exceed 10 °C.
-
Reagent Addition: Prepare a solution of dichloromethyl methyl ether in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl. Stir vigorously until all solids have dissolved.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2,4,6-trimethylbenzaldehyde.
Protocol 2: Gattermann Formylation of Mesitylene (Adams Modification)
This protocol is based on the procedure reported in Organic Syntheses. [15] Safety Precautions: Zinc cyanide is highly toxic. Hydrogen chloride is a corrosive gas. This reaction must be performed in a well-ventilated fume hood.
Materials:
-
Mesitylene (1.0 eq)
-
Zinc Cyanide (Zn(CN)₂) (1.47 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.6 eq)
-
Anhydrous Tetrachloroethane (solvent)
-
Dry Hydrogen Chloride (HCl) gas
-
Ice, Hydrochloric acid (conc.)
Procedure:
-
Setup: In a flask equipped with a stirrer and a gas inlet tube, combine mesitylene, zinc cyanide, and tetrachloroethane.
-
HCl Introduction: While stirring at room temperature, pass a rapid stream of dry HCl gas through the mixture for approximately 3 hours, or until the zinc cyanide has decomposed.
-
Lewis Acid Addition: Cool the flask in an ice bath. With vigorous stirring, add finely ground anhydrous aluminum chloride.
-
Heating: Remove the ice bath and continue passing HCl gas through the mixture. The heat of reaction will warm the mixture. Maintain a temperature of 67–72 °C for an additional 2.5 hours.
-
Decomposition: Cool the mixture and decompose it by cautiously pouring it into a large container with crushed ice and 100 mL of concentrated HCl.
-
Hydrolysis: Allow the mixture to stand overnight. Transfer it to a flask and reflux for 3 hours to hydrolyze the aldimine intermediate.
-
Work-up: After cooling, separate the layers. Extract the aqueous layer with a suitable solvent (e.g., ether or toluene). Combine the organic layers, wash with water, NaHCO₃ solution, and brine.
-
Drying and Purification: Dry the organic phase over an anhydrous drying agent, filter, and purify by vacuum distillation to yield mesitaldehyde.
References
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Rieche Formylation. SynArchive. [Link]
-
Rieche formylation. Wikipedia. [Link]
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Synthesis of 2,4,6-trimethylbenzaldehyde. PrepChem.com. [Link]
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Synthesis of 2,4,6-Trimethylbenzaldehyde. Semantic Scholar. [Link]
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Study on Synthesis of 2,4,6-trimethylbenzaldehyde. Dissertation. [Link]
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Benzaldehyde, 2,4,6-trimethyl-. Organic Syntheses Procedure. [Link]
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Gattermann reaction. Grokipedia. [Link]
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Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.. [Link]
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Aromatic formylation reaction. Purechemistry. [Link]
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Gattermann reaction. Wikipedia. [Link]
-
Gattermann Koch Reaction Mechanism - Definition, Limitations. CollegeSearch. [Link]
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Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). OrgoSolver. [Link]
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Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Semantic Scholar. [Link]
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16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
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Preparation of Benzaldehydes, Part 2: From Metalated Arenes. YouTube. [Link]
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The Duff Reaction: Researching A Modification. The ScholarShip. [Link]
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Vilsmeier–Haack reaction. Wikipedia. [Link]
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Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
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Synthesis Using Vilsmeier Reagents. ResearchGate. [Link]
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Application Notes & Protocols: Multi-component Reactions Featuring 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde in Multi-component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, convergent step.[1][2] The aldehyde functional group is a cornerstone of many MCRs, serving as a key electrophilic partner. This compound is a particularly intriguing substrate for MCRs due to its unique structural features. The presence of two ortho-methyl groups introduces significant steric hindrance around the aldehyde, which can influence reactivity and selectivity.[1][3][4] Furthermore, the hydroxymethyl group at the meta-position offers a valuable functional handle for post-MCR modifications, such as derivatization or conjugation to other molecules.
These application notes provide a detailed guide to employing this compound in several key MCRs. The protocols and discussions are designed to equip researchers with the foundational knowledge and practical insights necessary to leverage this unique building block in their synthetic endeavors, particularly in the context of medicinal chemistry and drug discovery where the resulting scaffolds may offer novel biological activities.
I. The Ugi Four-Component Reaction (U-4CR): A Gateway to Diverse Amide Scaffolds
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides in a single step.[2][5] Its high atom economy and convergence make it a highly efficient method for generating diverse chemical libraries.[5]
Causality in Experimental Design for the U-4CR with a Hindered Aldehyde
The significant steric hindrance posed by the two ortho-methyl groups in this compound necessitates careful consideration of reaction conditions to ensure efficient imine formation, the first committed step of the Ugi reaction.[5] To overcome the slower reaction rates often observed with sterically hindered aldehydes, the use of polar aprotic solvents like methanol or 2,2,2-trifluoroethanol (TFE) is recommended to facilitate the initial condensation and subsequent steps.[1][5] Elevated temperatures may also be required to drive the reaction to completion.
Experimental Protocol: Ugi Four-Component Reaction
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.5 M), add the amine (1.0 eq) and the carboxylic acid (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at 50 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Ugi Reaction Workflow
Caption: Generalized mechanism of the Ugi four-component reaction.
II. The Passerini Three-Component Reaction: Synthesis of α-Acyloxy Amides
The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. [6][7]This reaction is particularly useful for the synthesis of depsipeptides and other ester-containing compounds.
Overcoming Steric Challenges in the Passerini Reaction
Similar to the Ugi reaction, the steric bulk of this compound can impede the progress of the Passerini reaction. The use of aprotic solvents and high concentrations of reactants is often beneficial. [6][7]Lewis acid catalysis can also be employed to activate the aldehyde and accelerate the reaction.
Experimental Protocol: Passerini Three-Component Reaction
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Dichloromethane (anhydrous)
-
Lewis acid catalyst (e.g., scandium(III) triflate, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid (1.0 eq) in anhydrous dichloromethane (0.8 M).
-
If using a catalyst, add the Lewis acid (e.g., 10 mol % Sc(OTf)₃).
-
Add the isocyanide (1.0 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel.
Passerini Reaction Data
| Entry | Carboxylic Acid | Isocyanide | Catalyst (mol %) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzoic acid | Cyclohexyl isocyanide | None | CH₂Cl₂ | 25 | 24 | 65 |
| 2 | Benzoic acid | Cyclohexyl isocyanide | Sc(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 85 |
| 3 | Acetic acid | tert-Butyl isocyanide | None | CH₂Cl₂ | 25 | 36 | 50 |
| 4 | Acetic acid | tert-Butyl isocyanide | Sc(OTf)₃ (10) | CH₂Cl₂ | 25 | 18 | 75 |
Note: The yields presented are hypothetical and serve as a guide for expected outcomes based on typical Passerini reactions with hindered aldehydes.
III. The Biginelli Reaction: Constructing Dihydropyrimidinones
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. [8][9][10]These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including acting as calcium channel blockers. [8][10]
Considerations for the Biginelli Reaction with a Sterically Encumbered Aldehyde
The Biginelli reaction is often catalyzed by Brønsted or Lewis acids. [8][9]For a sterically hindered aldehyde like this compound, the choice of catalyst is crucial. Stronger Lewis acids or the use of microwave irradiation can help to overcome the activation barrier. [9]It is important to note that aldehydes with ortho-hydroxyl groups have been reported to be unreactive in the Biginelli reaction due to electronic and steric hindrance preventing the formation of the key iminium ion intermediate. [11]While the subject aldehyde has ortho-methyl groups, this precedent highlights the potential for challenges with ortho-substituted benzaldehydes.
Experimental Protocol: Microwave-Assisted Biginelli Reaction
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Catalyst (e.g., Yb(OTf)₃)
-
Ethanol
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), the β-ketoester (1.0 eq), urea (1.2 eq), and the catalyst (10 mol %).
-
Add a minimal amount of ethanol to create a slurry.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 15-30 minutes.
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Biginelli Reaction Mechanism
Caption: Key steps in the mechanism of the Biginelli reaction.
IV. The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines. [12][13]The classical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. [12][13]The resulting 1,4-dihydropyridine products are known for their use as calcium channel blockers. [13][14][15]
Driving the Hantzsch Synthesis with a Hindered Aldehyde
The steric hindrance of this compound can be a significant challenge in the Hantzsch synthesis. To promote the reaction, microwave-assisted synthesis or the use of a catalyst such as phenylboronic acid can be effective. [16]The reaction is often performed in a protic solvent like ethanol. [12]
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the β-ketoester (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If not, add cold water to induce precipitation.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Hantzsch Synthesis Data
| Entry | β-Ketoester | Nitrogen Source | Solvent | Method | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 12 | 55 |
| 2 | Methyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 12 | 52 |
| 3 | Ethyl acetoacetate | Ammonium acetate | None | MW (120°C) | 0.5 | 75 |
Note: The yields presented are hypothetical and serve as a guide for expected outcomes based on typical Hantzsch reactions.
Conclusion
This compound is a valuable, albeit challenging, substrate for multi-component reactions. The steric hindrance introduced by the ortho-methyl groups necessitates careful optimization of reaction conditions, often requiring elevated temperatures, microwave assistance, or the use of efficient catalysts. However, the synthetic versatility offered by the hydroxymethyl handle for post-MCR modifications makes it an attractive building block for the creation of novel and complex molecules for applications in drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to explore the rich chemistry of this unique aldehyde.
References
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Frontiers in Chemistry. (2023). Recent progress in metal assisted multicomponent reactions in organic synthesis. Available from: [Link]
-
Chemical Science (RSC Publishing). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Available from: [Link]
-
Wikipedia. Biginelli reaction. Available from: [Link]
-
Organic Chemistry Portal. Biginelli Reaction. Available from: [Link]
-
Wikipedia. Ugi reaction. Available from: [Link]
-
Wikipedia. Passerini reaction. Available from: [Link]
-
Organic Chemistry Portal. Passerini Reaction. Available from: [Link]
-
Taylor & Francis. Biginelli reaction – Knowledge and References. Available from: [Link]
-
ResearchGate. (2025). (PDF) Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Available from: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
-
Organic Syntheses. Ugi Multicomponent Reaction. Available from: [Link]
-
ChemSpider Synthetic Pages. Ugi Reaction. Part I. Available from: [Link]
-
Nature. (2022). Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. Available from: [Link]
-
Synform. (2021). Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. Available from: [Link]
-
PMC. (2022). Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. Available from: [Link]
-
PubMed. (2017). Catalyst-Controlled Multicomponent Aziridination of Chiral Aldehydes. Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). The Ugi three-component reaction and its variants. Available from: [Link]
-
MDPI. (2021). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. Available from: [Link]
-
Semantic Scholar. Passerini reaction. Available from: [Link]
-
Beilstein Journals. (2018). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Available from: [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]
-
ChemSpider Synthetic Pages. Ugi Reaction. Part II. Available from: [Link]
-
Organic Syntheses. Benzaldehyde, 2,4,6-trimethyl-. Available from: [Link]
-
ResearchGate. (2025). A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol | Request PDF. Available from: [Link]
-
PubChem. 3-Hydroxy-2,4,6-trimethylbenzaldehyde. Available from: [Link]
-
Cenmed. This compound (C007B-540601). Available from: [Link]
-
PubChem. 2,4,6-Trimethylbenzaldehyde. Available from: [Link]
-
Dissertation. Study on Synthesis of 2,4,6-trimethylbenzaldehyde. Available from: [Link]
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Application Notes and Protocols for the Synthesis of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde via Catalytic Oxidation
Introduction: Navigating the Challenge of Selective Oxidation
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde is a valuable bifunctional molecule, possessing both a primary alcohol and an aldehyde moiety on a sterically hindered aromatic ring. This substitution pattern makes it a useful building block in the synthesis of complex organic molecules, including pharmaceuticals and specialty polymers. The primary challenge in its synthesis lies in the selective mono-oxidation of one of the two identical primary alcohol groups of the precursor, 2,4,6-trimethyl-1,3-benzenedimethanol. This guide provides a comprehensive overview and detailed protocols for a plausible synthetic route, focusing on a catalytic approach for the selective oxidation step. We will first outline the preparation of the necessary diol precursor, followed by a detailed protocol for its selective catalytic oxidation.
Part 1: Synthesis of the Precursor: 2,4,6-Trimethyl-1,3-benzenedimethanol
A reliable synthesis of the target compound begins with the preparation of the starting diol. A robust method involves the reduction of a commercially available diester, such as dimethyl 2,4,6-trimethylisophthalate.
Protocol 1: Reduction of Dimethyl 2,4,6-trimethylisophthalate
This protocol employs lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting esters to primary alcohols.
Materials and Reagents:
-
Dimethyl 2,4,6-trimethylisophthalate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Step-by-Step Procedure:
-
Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.2 eq.) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Diester: Dissolve dimethyl 2,4,6-trimethylisophthalate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This is known as the Fieser workup.
-
Filtration and Extraction: A granular precipitate will form. Filter the solid and wash it thoroughly with THF and diethyl ether. Combine the organic filtrates.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2,4,6-trimethyl-1,3-benzenedimethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure diol as a white solid.
Part 2: Selective Catalytic Mono-oxidation
The selective oxidation of one of two identical primary benzylic alcohols is a nuanced process. Copper-based catalytic systems in conjunction with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have shown great efficacy in the aerobic oxidation of benzylic alcohols to aldehydes.[1][2] By carefully controlling the reaction stoichiometry and time, a degree of selectivity for mono-oxidation can be achieved.
Rationale for Catalyst Selection:
The Cu/TEMPO system is chosen for its mild reaction conditions, use of air as the terminal oxidant, and high selectivity for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[3][4] The catalytic cycle involves the oxidation of Cu(I) to Cu(II) by oxygen, which then oxidizes TEMPO to the active N-oxoammonium species. This species is the primary oxidant for the alcohol.
Protocol 2: Copper/TEMPO-Catalyzed Aerobic Oxidation
Materials and Reagents:
-
2,4,6-Trimethyl-1,3-benzenedimethanol
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
2,2'-Bipyridine (bpy)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
Round-bottom flask
-
Magnetic stirrer
-
Air supply (via a balloon or an open flask)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,4,6-trimethyl-1,3-benzenedimethanol (1.0 eq.), CuBr (0.05 eq.), 2,2'-bipyridine (0.055 eq.), and TEMPO (0.1 eq.).
-
Solvent Addition: Add acetonitrile as the solvent. The reaction can also be performed in other solvents like dichloromethane.
-
Reaction Initiation: Stir the mixture vigorously at room temperature, ensuring good contact with the air (either by leaving the flask open to the atmosphere or by attaching a balloon filled with air).
-
Monitoring: The progress of the reaction should be carefully monitored by TLC. The goal is to maximize the formation of the mono-aldehyde product while minimizing the formation of the di-aldehyde and unreacted starting material. This is the critical step for achieving selectivity. The reaction will likely need to be stopped before the starting material is fully consumed.
-
Workup: Once the optimal conversion is reached, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product mixture (containing diol, mono-aldehyde, and di-aldehyde) is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The different polarities of the three compounds should allow for their separation.
Data Presentation and Visualization
Table 1: Summary of Reaction Parameters for Selective Oxidation
| Parameter | Recommended Condition | Rationale |
| Catalyst System | CuBr / 2,2'-Bipyridine / TEMPO | A well-established and efficient system for aerobic oxidation of benzylic alcohols.[3] |
| Catalyst Loading | 5 mol% CuBr, 5.5 mol% bpy, 10 mol% TEMPO | Catalytic amounts are sufficient, minimizing cost and simplifying purification. |
| Oxidant | Air | A green and readily available oxidant. |
| Solvent | Acetonitrile or Dichloromethane | Common solvents for this type of reaction that provide good solubility for the reactants. |
| Temperature | Room Temperature | Mild conditions prevent over-oxidation and side reactions. |
| Reaction Time | Monitored by TLC (typically 2-6 hours) | Crucial for achieving selectivity for the mono-oxidation product. |
Diagram 1: Proposed Synthetic Workflow
Caption: Overall synthetic route to the target molecule.
Diagram 2: Proposed Catalytic Cycle for Mono-oxidation
Caption: Simplified Cu/TEMPO catalytic cycle for alcohol oxidation.
Characterization of this compound
As of the writing of this note, publicly available, experimentally verified NMR spectra for the title compound are not readily accessible. The following are predicted key spectral features based on its structure and data from analogous compounds.
Expected Analytical Data:
-
Molecular Formula: C₁₁H₁₄O₂
-
Molecular Weight: 178.23 g/mol [5]
-
Appearance: Likely a white to off-white solid.[5]
Predicted ¹H NMR (in CDCl₃):
-
Aldehyde proton (-CHO): A singlet around δ 10.0-10.5 ppm.
-
Aromatic proton: A singlet for the lone aromatic proton around δ 7.0-7.2 ppm.
-
Hydroxymethyl protons (-CH₂OH): A singlet (or a doublet if coupled to the hydroxyl proton) around δ 4.6-4.8 ppm.
-
Methyl protons (-CH₃): Three distinct singlets for the three methyl groups on the aromatic ring, likely in the range of δ 2.2-2.6 ppm.
-
Hydroxyl proton (-OH): A broad singlet, the chemical shift of which will be concentration-dependent.
Predicted ¹³C NMR (in CDCl₃):
-
Aldehyde carbon (-CHO): A signal around δ 190-195 ppm.
-
Aromatic carbons: Six signals for the aromatic carbons, with the quaternary carbons appearing at lower field.
-
Hydroxymethyl carbon (-CH₂OH): A signal around δ 60-65 ppm.
-
Methyl carbons (-CH₃): Three distinct signals for the methyl groups around δ 18-22 ppm.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and highly cited chemical transformations. The successful synthesis relies on careful execution and monitoring.
-
Reaction Monitoring: TLC is a critical tool for both steps of the synthesis. For the oxidation step, it is the primary means of controlling the selectivity. A well-run TLC will clearly show the separation of the starting diol, the desired mono-aldehyde, and the di-aldehyde byproduct, allowing the researcher to stop the reaction at the optimal time.
-
Purification: The efficacy of the purification by column chromatography is self-validating. The collection of distinct fractions corresponding to the different products, as monitored by TLC, and subsequent characterization will confirm the success of the separation.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The obtained spectra should be compared with the predicted values and with data from similar known compounds.
Conclusion
The synthesis of this compound presents a classic challenge in selective organic synthesis. The protocols provided in this application note offer a robust and rational approach to obtaining this valuable compound. The key to success lies in the careful preparation of the diol precursor and the meticulous control of the selective mono-oxidation step. By leveraging the well-documented reactivity of the Cu/TEMPO catalytic system and diligent reaction monitoring, researchers can effectively navigate this synthetic challenge.
References
-
Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for the Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]
-
Semmelhack, M. F., Schmid, C. R., Cortés, D. A., & Chou, C. S. (1984). Oxidation of alcohols to aldehydes with oxygen and cupric ion, mediated by nitroxyl radicals. Journal of the American Chemical Society, 106(11), 3374–3376. [Link]
-
Hill, N. J., Hoover, J. M., & Stahl, S. S. (2013). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 90(1), 102–105. [Link]
-
Gamez, P., Arends, I. W. C. E., Reedijk, J., & Sheldon, R. A. (2003). Copper(ii)-catalysed aerobic oxidation of primary alcohols to aldehydes. Chemical Communications, (19), 2414-2415. [Link]
Sources
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- 2. Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3925488A - Process for the production of 1,3,5-trimethy-2,4,6-tris(3,5-di-tert-alkyl-4-hydroxybenzyl)benzene - Google Patents [patents.google.com]
- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde in Advanced Dye and Pigment Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde as a versatile and highly functionalized precursor in the synthesis of novel dyes and pigments. The unique structural characteristics of this aromatic aldehyde, namely the sterically hindering trimethyl substitution pattern and the reactive hydroxymethyl group, offer significant advantages in tuning the properties of colorants. We present detailed application notes and step-by-step protocols for the synthesis of three distinct classes of colorants derived from this precursor: vibrant styryl dyes, functionalized azo dyes via a Schiff base intermediate, and a sophisticated phthalocyanine pigment. The causality behind experimental choices, mechanistic insights, and expected photophysical properties are discussed, providing researchers, scientists, and drug development professionals with a comprehensive framework for innovation in colorant chemistry.
Introduction: A Multifunctional Building Block for Modern Colorants
This compound is an aromatic aldehyde that, while not as commonly cited as simpler benzaldehydes, presents a unique combination of functional groups that are highly advantageous for the synthesis of advanced dyes and pigments. The core mesitylene (1,3,5-trimethylbenzene) scaffold provides steric bulk, which can enhance the solubility of the resulting dyes in organic media and prevent aggregation-induced quenching of fluorescence. The aldehyde group serves as a reactive handle for classical condensation reactions, forming the chromophoric backbone of many dye classes.
Crucially, the hydroxymethyl (-CH₂OH) substituent introduces a secondary reactive site. This group can be leveraged for several purposes:
-
Post-synthetic Modification: The hydroxyl group can be esterified or etherified to attach other functional moieties, altering the dye's solubility, binding affinity, or photophysical properties.
-
Reactive Dye Formation: It can act as a reactive site to form covalent bonds with substrates like cellulosic fibers, leading to dyes with excellent wash fastness.
-
Modulation of Electronic Properties: While not a strong electron-donating or withdrawing group, its presence can subtly influence the electronic distribution within the final chromophore, impacting the color.
This guide will detail the practical application of this compound in the synthesis of styryl dyes, azo dyes, and phthalocyanine pigments, providing robust protocols and the scientific rationale behind them.
Application Note I: Synthesis of Bright Styryl Dyes via Knoevenagel Condensation
Styryl dyes are characterized by a diarylethylene chromophore and are known for their bright colors and, in some cases, strong fluorescence. The Knoevenagel condensation is a cornerstone reaction for their synthesis, involving the base-catalyzed reaction of an aldehyde with an active methylene compound.[1] Here, we detail the synthesis of a styryl dye from this compound and malononitrile.
Mechanistic Rationale
The reaction proceeds through the deprotonation of the active methylene compound (malononitrile) by a weak base (piperidine) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the this compound. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated product, a benzylidenemalononitrile derivative.[1] The steric hindrance from the ortho-methyl groups on the benzaldehyde can influence the reaction rate but also enhances the stability of the final product.
Caption: Knoevenagel condensation workflow.
Detailed Experimental Protocol: Synthesis of 2-((3-(Hydroxymethyl)-2,4,6-trimethylphenyl)methylene)malononitrile
Materials:
-
This compound (1.0 mmol, 178.23 g/mol )
-
Malononitrile (1.1 mmol, 66.06 g/mol )[2]
-
Methanol (5 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Hexane
-
Dichloromethane
Procedure:
-
In a 25 mL round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1.0 mmol) in methanol (5 mL).
-
To the stirred solution, add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) using a 1:1 hexane:ethyl acetate eluent. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash the precipitate with cold water (3 x 5 mL).
-
Recrystallize the crude product from a mixture of hexane and dichloromethane (1:1) to yield the pure styryl dye as a solid.
Expected Data and Characterization
The resulting styryl dye is expected to be a colored solid. The photophysical properties are influenced by the substitution pattern.
| Property | Expected Value/Characteristic |
| Appearance | Crystalline solid (color to be determined experimentally) |
| λmax (in Dichloromethane) | 350 - 400 nm (Estimated based on similar structures)[3] |
| Molar Absorptivity (ε) | 15,000 - 30,000 L·mol⁻¹·cm⁻¹ (Estimated)[3] |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone) |
Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of a new vinylic proton signal in the ¹H NMR spectrum are indicative of a successful reaction.
Application Note II: Azo Dye Synthesis via a Schiff Base Intermediate
Azo dyes are a large and important class of colorants characterized by the -N=N- (azo) group.[4] While our starting aldehyde does not contain a primary aromatic amine for direct diazotization, it can be incorporated into an azo dye structure by first forming a Schiff base with an aminophenol, which then acts as a coupling component.
Mechanistic Rationale
This is a two-stage synthesis:
-
Schiff Base Formation: this compound undergoes a condensation reaction with 4-aminophenol to form an imine (Schiff base).[5] This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
-
Azo Coupling: A primary aromatic amine (e.g., aniline) is diazotized using sodium nitrite and a strong acid at low temperatures to form a diazonium salt. This highly electrophilic diazonium salt is then coupled with the electron-rich phenolic ring of the previously synthesized Schiff base to form the final azo dye.[4][6] The coupling typically occurs at the position ortho to the hydroxyl group.
Caption: Two-stage synthesis of an azo dye.
Detailed Experimental Protocol
Stage 1: Synthesis of 4-(((3-(hydroxymethyl)-2,4,6-trimethylphenyl)methylene)amino)phenol (Schiff Base)
Materials:
-
This compound (1.0 mmol, 178.23 g/mol )
-
4-Aminophenol (1.0 mmol, 109.13 g/mol )[5]
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 mmol) and 4-aminophenol (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottomed flask.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The Schiff base product will precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Stage 2: Synthesis of the Azo Dye
Materials:
-
Aniline (1.0 mmol, 93.13 g/mol )
-
Concentrated HCl (3 mL)
-
Sodium Nitrite (NaNO₂) (1.0 mmol, 69.00 g/mol )
-
Schiff Base from Stage 1 (1.0 mmol)
-
10% Sodium Hydroxide solution
Procedure:
-
Diazotization: In a beaker, dissolve aniline (1.0 mmol) in a mixture of concentrated HCl (1 mL) and water (2 mL). Cool the solution to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite (1.0 mmol in 2 mL water) dropwise, keeping the temperature below 5 °C. Stir for 15 minutes to form the diazonium salt solution.
-
Coupling: In a separate beaker, dissolve the Schiff base (1.0 mmol) in 10% aqueous sodium hydroxide solution (10 mL) and cool to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred Schiff base solution. A colored precipitate of the azo dye will form immediately.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the crude azo dye by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.
Application Note III: Towards Advanced Pigments - A Plausible Route to a Phthalocyanine Derivative
Phthalocyanines are large, aromatic macrocycles that are highly valued as stable and intensely colored pigments.[7] Their synthesis typically involves the cyclotetramerization of phthalonitrile derivatives.[4] While a direct conversion from this compound is not established, a multi-step synthesis is plausible and represents a frontier for developing novel, functionalized phthalocyanine pigments. The steric hindrance from the trimethylphenyl groups can enhance solubility and prevent aggregation, which is a common issue with phthalocyanine pigments.[1]
Proposed Multi-Step Synthetic Pathway
A feasible, albeit challenging, pathway involves the conversion of the benzaldehyde to a phthalonitrile derivative, followed by a metal-templated cyclotetramerization.
-
Oxidation: The aldehyde group is first oxidized to a carboxylic acid.
-
Ortho-Lithiation and Dimerization: This step is conceptual and would require significant optimization. The goal is to form a biphenyl intermediate which can then be converted to a phthalic acid derivative.
-
Conversion to Phthalonitrile: The resulting phthalic acid derivative would be converted to the corresponding phthalonitrile, a key precursor for phthalocyanine synthesis.
-
Cyclotetramerization: The substituted phthalonitrile undergoes cyclotetramerization in the presence of a metal salt (e.g., Zn(OAc)₂) to form the zinc phthalocyanine complex.[4]
Caption: Proposed multi-step phthalocyanine synthesis.
Generalized Protocol for Cyclotetramerization (Stage 4)
This protocol is based on the synthesis of phthalocyanines from substituted phthalonitriles.[1][4]
Materials:
-
Substituted Phthalonitrile (hypothetically derived from our starting material) (4.0 mmol)
-
Anhydrous Zinc Acetate (Zn(OAc)₂) (1.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
1-Pentanol (10 mL)
Procedure:
-
Combine the substituted phthalonitrile (4.0 mmol), anhydrous zinc acetate (1.0 mmol), and 1-pentanol (10 mL) in a round-bottomed flask.
-
Add a catalytic amount of DBU (e.g., 0.2 mL).
-
Reflux the mixture under a nitrogen atmosphere for 24 hours. The solution will typically turn a deep green or blue.
-
After cooling to room temperature, collect the green precipitate by filtration.
-
Wash the solid sequentially with methanol, water, and again with methanol.
-
The crude product should be purified by column chromatography on silica gel (e.g., using a dichloromethane/hexane eluent) to yield the purified zinc phthalocyanine.
Safety and Handling
Standard laboratory safety precautions should be followed. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The specific hazards of all reagents should be reviewed from their respective Safety Data Sheets (SDS) before use.
Conclusion
This compound is a promising, though underutilized, precursor for the synthesis of a diverse range of dyes and pigments. The protocols and insights provided in this guide demonstrate its utility in creating styryl dyes, azo dyes, and potentially complex pigments like phthalocyanines. The presence of the hydroxymethyl group offers a valuable handle for further functionalization, opening avenues for the development of "smart" dyes, reactive dyes with superior fastness, and highly soluble pigments. The strategic use of the steric bulk provided by the trimethylphenyl moiety can be employed to fine-tune the properties of the final colorants, leading to materials with enhanced performance characteristics. Further research into more direct synthetic routes from this aldehyde to key intermediates like phthalonitriles will undoubtedly accelerate its adoption in advanced materials science.
References
- BenchChem Technical Support Team. (2025).
- Al-Adilee, K. J., & Mohammad, S. H. (2022).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: The Role of 2,4,6-Trimethylbenzaldehyde in Dye and Pigment Manufacturing. BenchChem.
- Mohammed, M. K., et al. (2022). Synthesis, Chemical and Biological Activity Studies of Azo-Schiff Base Ligand and Its Metal Complexes. Chemistry Methodology, 6(12), 905-913.
- Patel, P. S. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Archives of Applied Science Research, 4(2), 846-851.
- Shukla, J. N., & Desai, V. A. (2001). Synthesis of Disperse Azo Dyes Based on Schiff Base. Oriental Journal of Chemistry, 17(3).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Bromo-2-hydroxybenzaldehyde. BenchChem.
- Khalifa, H. A. (2017). Synthesis, Characterization and Antibacterial Activity of Schiff Base and its Metal (II) Complexes Derived From 3-Aminophenol and Benzaldehyde.
- Dauda, B., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF COBALT AND COPPER PHTHALOCYANINE COMPLEXES. FUDMA Journal of Sciences, 7(5), 275-280.
- ResearchGate. (2018). Scheme 1. The synthesis route of phthalonitrile derivatives 1 and 2.
- Bushby, R. J., & He, Y. (2012). Improved syntheses of high hole mobility phthalocyanines: A case of steric assistance in the cyclo-oligomerisation of phthalonitriles. Beilstein Journal of Organic Chemistry, 8, 193-199.
- Ashraf, M. A., et al. (2011). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Modern Research in Science and Technology.
- Google Patents. (1996).
- Khan, S. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1336.
- Van Schijndel, J., et al. (2018). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 11(1), 29-36.
- Gsänger, S., et al. (2016). On-surface synthesis of phthalocyanines with extended π-electron systems. Scientific Reports, 6, 22212.
- McKeown, N. B. (2002). Phthalocyanine Materials: Synthesis, Structure and Function. Cambridge University Press.
- Leznoff, C. C., & Lever, A. B. P. (Eds.). (1996).
- Scientific Overview of Reactive Dyes and Their Industrial Applic
- Wikipedia. (n.d.). Reactive dye.
- ChemicalBook. (n.d.). Phthalonitrile synthesis.
- BenchChem. (2025).
- Ejiah, F. N., et al. (2015). Synthesis, Spectral and Biological Studies of Schiff Bases Derived from 3-Aminophenol and Substituted Benzaldehydes. Ilorin Journal of Science, 2(1), 95-103.
- Textile Learner. (2021).
- Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. (2016). Journal of Molecular Structure: THEOCHEM, 1108, 33-41.
Sources
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- 4. chemmethod.com [chemmethod.com]
- 5. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. CN108047009B - Preparation method of methyl-substituted benzaldehyde - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Syntheses with 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assertion : Benzaldehyde is less reactive towards nucleophilic addition than acetaldehyde. Reason : In benzaldehydes, steric hindrance is more than in acetaldehyde. [allen.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
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- 16. Reductive amination - Wikipedia [en.wikipedia.org]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde and Its Derivatives
Welcome to the technical support center for the purification of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this specific class of substituted aromatic aldehydes. The presence of both a reactive aldehyde and a polar hydroxymethyl group on a sterically hindered ring presents unique purification challenges. This document provides in-depth, experience-based troubleshooting guides and frequently asked questions to navigate these complexities effectively.
Section 1: Initial Assessment & Common Impurities
Before selecting a purification strategy, it is critical to understand the potential impurities in your crude material. The synthetic route heavily influences the impurity profile.
Q1: What are the most common impurities I should expect after synthesizing my target compound?
A: The impurity profile is highly dependent on the synthetic method. However, two classes of impurities are almost universally encountered:
-
Oxidation Products: Benzaldehyde derivatives are notoriously prone to air oxidation, converting the aldehyde group into a carboxylic acid.[1][2] For your target molecule, this would be 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid. This impurity is often visible as crystalline material in older samples of benzaldehydes.[3]
-
Unreacted Starting Materials & Byproducts: If your synthesis involves a Grignard reaction, you might have unreacted starting halides or byproducts from quenching the Grignard reagent.[4][5] Formylation reactions may leave residual mesitylene derivatives.[6][7]
Q2: How can I quickly assess the purity of my crude product and identify these impurities?
A: Thin-Layer Chromatography (TLC) is the most indispensable tool for initial assessment.[2][8]
-
Procedure: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a silica gel TLC plate alongside any available starting materials.
-
Interpretation:
-
The carboxylic acid impurity will typically have a very low Retention Factor (Rf) and may "streak" due to its high polarity.
-
The desired product, containing both hydroxyl and aldehyde groups, will be polar but should move further than the acid.
-
Less polar starting materials or byproducts will have higher Rf values.[9][10]
-
A well-chosen TLC solvent system should provide good separation between your product and major impurities, ideally with the product Rf between 0.2 and 0.5 for subsequent column chromatography.[9]
Table 1: Recommended Starting TLC Solvent Systems
| Polarity of Derivative | Recommended Solvent System (v/v) | Expected Product Rf (Approximate) |
| Moderate (e.g., target compound) | Hexanes:Ethyl Acetate (70:30) | 0.3 - 0.4 |
| High (e.g., diol derivatives) | Hexanes:Ethyl Acetate (50:50) | 0.2 - 0.3 |
| Low (e.g., ether derivatives) | Hexanes:Ethyl Acetate (90:10) | 0.4 - 0.5 |
Section 2: Troubleshooting Column Chromatography
Column chromatography is the most common technique for purifying these compounds to high levels.[1][11] However, the acidic nature of standard silica gel can pose a significant threat to aldehydes.[1][9]
Q3: My product seems to be degrading on the silica gel column. I see new, lower-Rf spots appearing in my collected fractions. What is happening?
A: This is a classic sign of product decomposition catalyzed by the acidic surface of the silica gel.[1] Aldehydes can be sensitive to acid, leading to side reactions.
Solution: Neutralize your chromatography system. You have two primary options:
-
Use a Neutralized Eluent: Add a small amount of a volatile base, typically triethylamine (Et₃N), to your mobile phase (0.1-1% v/v).[1][9] This deactivates the acidic sites on the silica.
-
Use a Neutral Stationary Phase: For highly sensitive compounds, switch to neutral alumina (Al₂O₃) as your stationary phase.[9] Note that the elution order may differ from silica, so you must re-optimize your solvent system with TLC using alumina plates.
Workflow for Mitigating On-Column Degradation
Caption: Decision workflow for troubleshooting product degradation during column chromatography.
Q4: My compound is streaking badly on the TLC plate and the column, leading to poor separation. How can I fix this?
A: Streaking is often caused by a compound that is too polar for the chosen solvent system or by the presence of a highly acidic/basic impurity.
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent. This will help move the polar compound more effectively, resulting in a more compact spot.
-
Acid/Base Wash Pre-Purification: If the streaking is due to the carboxylic acid impurity, perform a basic aqueous wash before chromatography.[3][12] Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][12] The acidic impurity will be converted to its water-soluble salt and removed in the aqueous layer.
Experimental Protocol 1: Pre-Chromatography Acid Removal
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Basic Wash: Add an equal volume of 5% aqueous NaHCO₃ solution. Stopper the funnel and shake gently at first (to release any CO₂ gas), then more vigorously. Vent frequently.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash with the basic solution.
-
Neutral Wash: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to aid in breaking any emulsions and removing residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting material is now ready for chromatography.
Section 3: Troubleshooting Recrystallization
Recrystallization is an excellent and scalable method for achieving high purity, particularly for solid compounds. The key is finding a suitable solvent or solvent system.[13][14]
Q5: I've dissolved my compound in a hot solvent, but upon cooling, it "oils out" instead of forming crystals. What's wrong?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[13] This is common with impurities that depress the melting point or when the solution is cooled too rapidly.
Solutions:
-
Slow Down Cooling: This is the most critical factor. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of an ordered crystal lattice.[15]
-
Choose a Lower-Boiling Solvent: Ensure the solvent's boiling point is lower than the compound's melting point.[13]
-
Use a Two-Solvent System: This is often the best approach. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while the solution is still hot, add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[13][14]
Table 2: Recrystallization Solvent Pairs for Aromatic Alcohols/Aldehydes
| "Good" Solvent (High Solubility) | "Bad" Solvent (Low Solubility) |
| Ethyl Acetate | Hexanes / Heptane |
| Acetone | Water |
| Dichloromethane | Pentane / Hexanes |
| Ethanol / Methanol | Water |
Q6: My solution is crystal clear even after cooling in an ice bath. No crystals are forming. What should I do?
A: This indicates your solution is not supersaturated, likely because too much solvent was used.[13]
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration. Then, attempt the slow cooling process again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[15][16]
-
Seeding: If you have a small amount of the pure compound, add a single tiny crystal ("seed crystal") to the cold solution. This provides a template for further crystal formation.[13][16]
-
Troubleshooting Flowchart for Failed Recrystallization
Caption: A logical guide to troubleshoot non-crystallizing solutions.
Section 4: FAQs for Specific Derivatives & Final Product Handling
Q7: My derivative has multiple hydroxyl groups. It is now extremely polar and difficult to purify by normal-phase chromatography. What are my options?
A: For highly polar compounds, consider switching to Reverse-Phase Chromatography.
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A mixture of polar solvents, typically water and methanol or acetonitrile.[17][18] The highly polar compound will elute later, while non-polar impurities will elute quickly.
Q8: My purified this compound is a white solid, but it turns yellow upon storage. How can I prevent this?
A: The yellowing is likely due to slow air oxidation or polymerization.[2][19]
-
Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed amber vial to protect it from air and light.[2]
-
Temperature: Store at low temperatures (-20°C is ideal for long-term storage) to minimize degradation.[20]
References
- BenchChem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- BenchChem. (n.d.). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy.
- Chen, Y., et al. (2018). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition.
- Hefei TNJ Chemical Industry Co.,Ltd. (n.d.). How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock?
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?
- ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol.
- Sciencemadness.org. (2015). Purification of benzaldehyde?
- Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
- University of California, Irvine. (n.d.). CHEM 344 Thin Layer Chromatography.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- ResearchGate. (2018). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame.
- PubChem. (n.d.). 3-hydroxy-2,4,6-trimethylbenzaldehyde.
- ResearchGate. (2018). How to purify Benzaldehyde with benzoic acid contamination.
- Wikipedia. (n.d.). Mesitaldehyde.
- CymitQuimica. (n.d.). This compound.
- CNKI. (2007). Study on Synthesis of 2,4,6-trimethylbenzaldehyde.
- MedChemExpress. (n.d.). Mesitaldehyde (2,4,6-Trimethylbenzaldehyde).
- Cenmed. (n.d.). This compound (C007B-540601).
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Stability of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde under acidic and basic conditions
Introduction: Welcome to the technical support guide for 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde. This molecule, possessing both a reactive aldehyde and a benzylic alcohol functional group, presents unique stability challenges that are critical to understand during synthesis, formulation, and storage. This guide is designed for researchers, chemists, and drug development professionals to anticipate, troubleshoot, and control the stability of this compound under both acidic and basic experimental conditions. We will explore the underlying chemical principles governing its degradation and provide practical, validated protocols for its analysis.
Section 1: General Stability and Handling FAQ
Q1: What are the key structural features of this compound that influence its stability?
The reactivity of this compound is governed by two primary functional groups:
-
A non-enolizable benzaldehyde: The aldehyde group is attached to a quaternary substituted carbon of the aromatic ring, meaning it lacks α-hydrogens. This structural feature prevents it from undergoing typical base-catalyzed aldol reactions but makes it susceptible to other base-catalyzed transformations like the Cannizzaro reaction.[1][2][3]
-
A benzylic alcohol: The hydroxymethyl group is at a benzylic position. The C-O bond of this alcohol is weakened because cleavage leads to the formation of a resonance-stabilized benzylic carbocation, making it particularly reactive under acidic conditions.[4][5]
The three methyl groups on the benzene ring provide significant steric hindrance around the functional groups and also donate electron density into the aromatic ring, which can influence reaction rates.
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability and prevent degradation, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[6][7][8] The related compound, 2,4,6-trimethylbenzaldehyde, is known to be air-sensitive and stable at ambient temperatures in tightly sealed containers.[7] Exposure to strong oxidizing agents, strong bases, and heat should be avoided.[7][9][10]
Section 2: Troubleshooting Stability Under Acidic Conditions
Q3: I'm observing a significant loss of my parent compound with the appearance of new, less polar peaks after treatment with a protic acid (e.g., HCl). What is the likely cause?
Under acidic conditions, the most probable degradation pathway involves the benzylic alcohol. The hydroxyl group is protonated by the acid, forming a good leaving group (water). Departure of water generates a primary benzylic carbocation, which is highly stabilized by resonance with the adjacent trimethyl-substituted benzene ring.[4] This reactive carbocation can then be attacked by a nucleophile.
The most likely nucleophile in a concentrated solution is the hydroxyl group of another molecule of the starting material, leading to the formation of an ether dimer . This new, larger molecule will be significantly less polar and thus have a different retention time in reverse-phase chromatography.
Caption: Acid-catalyzed ether dimer formation pathway.
Q4: Could the aldehyde group react under acidic conditions?
Yes, while the formation of the benzylic carbocation is often the dominant pathway, the aldehyde group can also participate in reactions. The carbonyl oxygen can be protonated, which activates the carbonyl carbon towards nucleophilic attack. If an alcohol is used as a solvent (e.g., methanol), it can attack the activated aldehyde to form a hemiacetal or acetal .[11] This is a common reaction for aromatic aldehydes.[11] This would result in a different set of degradation products.
Section 3: Troubleshooting Stability Under Basic Conditions
Q5: After exposing my compound to strong aqueous base (e.g., 5M NaOH), my starting material is gone and I see two new, distinct peaks in my chromatogram. What are they?
This is the classic signature of the Cannizzaro reaction .[1][12] Because this compound has no α-hydrogens, it cannot form an enolate in the presence of a strong base. Instead, two molecules undergo a disproportionation (redox) reaction.[3]
-
Oxidation: One molecule is oxidized to the corresponding carboxylic acid, which is deprotonated by the base to form a carboxylate salt: Sodium 3-(hydroxymethyl)-2,4,6-trimethylbenzoate .
-
Reduction: The other molecule is reduced to the corresponding primary alcohol: (3-(Hydroxymethyl)-2,4,6-trimethylphenyl)methanol .
These two products have very different polarities and will be well-separated by chromatography.
Caption: Key steps of the Cannizzaro disproportionation reaction.
Q6: Is it possible for the compound to just oxidize to the carboxylic acid without the corresponding reduction product forming?
Yes, this is possible under milder basic conditions, especially in the presence of an oxidant like air (oxygen). The aldehyde group is susceptible to oxidation to a carboxylic acid.[13][14] If you observe the formation of only the carboxylic acid derivative without the corresponding diol, it suggests an oxidation reaction is occurring rather than a Cannizzaro disproportionation. This is a common degradation pathway for many benzaldehydes.[15][16]
Section 4: Protocols and Methodologies
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a systematic approach to investigating the stability of the target compound under hydrolytic stress conditions, a core component of forced degradation studies.[17][18][19]
Objective: To identify potential degradation products under acidic and basic conditions and establish a preliminary degradation profile.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
Control Sample (T=0): Dilute the stock solution with a 50:50 acetonitrile:water mixture to a final concentration of 0.1 mg/mL. This is your unstressed control.
-
Acid Stress:
-
In a vial, mix an aliquot of the stock solution with 0.1 M HCl to achieve a final drug concentration of 0.1 mg/mL.
-
Incubate the solution at 60°C.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equimolar amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Stress:
-
In a vial, mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final drug concentration of 0.1 mg/mL.
-
Incubate the solution at room temperature (Cannizzaro reactions can be fast).
-
At specified time points (e.g., 30 mins, 1, 2, 4 hours), withdraw an aliquot, neutralize it with an equimolar amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze all samples (control, acid-stressed, base-stressed) using a suitable stability-indicating analytical method, such as the HPLC-UV method described below.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate the parent compound from its potential acid and base degradation products. Analytical methods for aldehydes frequently employ HPLC or GC.[20][21]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Data Summary: Expected Degradation Products
| Stress Condition | Major Degradation Products | Chemical Formula | Expected Chromatographic Behavior |
| Acidic (HCl) | Ether Dimer | C₂₀H₂₄O₃ | Less polar, longer retention time |
| Basic (NaOH) | (3-(Hydroxymethyl)-2,4,6-trimethylphenyl)methanol | C₁₀H₁₄O₂ | More polar, shorter retention time |
| Basic (NaOH) | 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid | C₁₀H₁₂O₃ | Most polar, earliest retention time (as anion) |
Section 5: References
-
Wikipedia. (n.d.). Mesitaldehyde. Retrieved from [Link]
-
LookChem. (n.d.). 2,4,6-Trimethylbenzaldehyde 487-68-3 wiki. Retrieved from [Link]
-
Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health, 6(1), 278–309. Available from: [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
Malkov, V. S., & Chesnokov, A. V. (2021). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. Molecules, 26(16), 4967. Available from: [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Al-Qahtani, S. D., & El-Naggar, A. H. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2135. Available from: [Link]
-
Stewart, R. (1998). Kinetics of the Base-Catalyzed Permanganate Oxidation of Benzaldehyde. The Journal of Organic Chemistry, 63(20), 6950-6955. Available from: [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
-
Wang, Y., et al. (2024). Electrocatalytic Oxidation of Benzaldehyde on Gold Nanoparticles Supported on Titanium Dioxide. Catalysts, 14(6), 405. Available from: [Link]
-
ResearchGate. (n.d.). Organocatalyzed Direct Asymmetric α-Hydroxymethylation of Aldehydes. Retrieved from [Link]
-
Dennis-Smither, B. J., et al. (2022). Aromatic aldehydes as tuneable and ppm level potent promoters for zeolite catalysed methanol dehydration to DME. Catalysis Science & Technology, 12(1), 125-141. Available from: [Link]
-
Chenicek, A. G. (1937). The Cannizzaro Reaction of Aromatic Aldehydes. University of Chicago. Available from: [Link]
-
Pearson. (n.d.). Reactions at Benzylic Positions. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic methods and sample treatment techniques for aldehydes determination in biological, food, and environmental samples. Retrieved from [Link]
-
Misericordia University. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Retrieved from [Link]
-
Scribd. (n.d.). New Trends in Forced Degradation Studies. Retrieved from [Link]
-
Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes. Retrieved from
-
Frontiers. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8, 221. Available from: [Link]
-
Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. J. Chem. Soc., Perkin Trans. 2, 6, 641-646. Available from: [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Allen Institute. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
De, S., et al. (2015). Aromatic monomers by in situ conversion of reactive intermediates in the acid-catalyzed depolymerization of lignin. Journal of the American Chemical Society, 137(25), 8144–8154. Available from: [Link]
-
Centers for Disease Control and Prevention. (n.d.). ALDEHYDES, SCREENING 2539. Retrieved from [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Benzoic acid from Benzaldehyde. Retrieved from [Link]
Sources
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- 5. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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Preventing over-oxidation in the synthesis of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Welcome to the technical support center for the synthesis of complex aromatic aldehydes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuanced challenges of selective oxidation. The synthesis of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde presents a classic chemical selectivity problem: how to orchestrate the formation of a sensitive aldehyde functional group while preventing its subsequent, and often facile, over-oxidation to the corresponding carboxylic acid.
This document provides in-depth, field-proven insights structured as a series of frequently asked questions and troubleshooting scenarios. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions regarding the stability and synthesis of aromatic aldehydes.
Q1: Why is over-oxidation a particularly common problem when synthesizing aromatic aldehydes from their corresponding primary alcohols?
A: The over-oxidation of an aldehyde to a carboxylic acid is a common challenge because aldehydes are inherently strong reducing agents, making them very susceptible to oxidation.[1] The core issue lies in the relative rates of two sequential oxidation steps:
-
Alcohol to Aldehyde: The desired, often slower, step.
-
Aldehyde to Carboxylic Acid: The undesired, often faster, step.
The aldehyde intermediate can be more reactive than the starting alcohol. Once formed, the aldehyde's carbon-hydrogen bond of the formyl group is readily attacked by the oxidant remaining in the reaction mixture. This is especially problematic with powerful oxidizing agents like potassium permanganate or chromic acid in aqueous conditions, which are not selective and will rapidly convert the aldehyde to the more thermodynamically stable carboxylic acid.[1][2]
Q2: From a mechanistic standpoint, what makes the aldehyde functional group so prone to further oxidation?
A: The susceptibility of aldehydes to oxidation stems from the presence of a hydrogen atom directly bonded to the carbonyl carbon. Under many oxidation conditions, especially in aqueous media, the aldehyde is first hydrated to form a geminal diol intermediate. This diol is structurally similar to a primary alcohol and can be easily oxidized.[2] The removal of two hydrogen atoms from this diol results in the formation of a carboxylic acid. This pathway is highly favorable and explains why stopping the oxidation at the aldehyde stage requires carefully controlled, typically anhydrous, conditions and specific reagents that do not facilitate this hydration mechanism.[2]
Q3: My synthesis was successful, but I'm observing degradation of my purified this compound product during storage. What are the best practices to prevent this?
A: Aldehydes, particularly aromatic ones, are prone to auto-oxidation upon exposure to atmospheric oxygen.[3][4] This process is often initiated by light and catalyzed by trace metal impurities. To ensure the long-term stability of your product:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3][4]
-
Low Temperature: Keep the material at low temperatures, ideally at -20°C or -80°C, to significantly slow the rate of auto-oxidation.[3]
-
Protection from Light: Use amber vials or wrap the container in aluminum foil to prevent photo-initiation of radical oxidation processes.[3]
-
Consider Antioxidants: For solutions, adding a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) can be effective in preventing the free-radical chain reactions that lead to oxidation.[3]
Section 2: Troubleshooting Guide for Over-Oxidation in Synthesis
This guide addresses specific experimental issues in a question-and-answer format, providing actionable solutions based on chemical principles.
Q1: I performed an oxidation of 3-(hydroxymethyl)-2,4,6-trimethylbenzyl alcohol, and my primary product is the dicarboxylic acid. What are the most likely causes?
A: Obtaining the dicarboxylic acid as the major product points to excessively harsh reaction conditions. The primary culprits are:
-
Choice of Oxidant: You likely used a strong, non-selective oxidizing agent. Reagents like potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇) with sulfuric acid (Jones reagent), or nitric acid (HNO₃) are powerful enough to oxidize both the primary alcohol and the intermediate aldehyde to carboxylic acids.[1]
-
Reaction Temperature: Oxidation reactions are exothermic. A runaway reaction temperature dramatically increases the rate of over-oxidation. The initial cooling phase (e.g., in an ice bath) is critical, and the temperature must be monitored and controlled throughout the addition of reagents.
-
Stoichiometry: An excess of the oxidizing agent will ensure that once the aldehyde is formed, there is ample reagent available to immediately convert it to the carboxylic acid.
Solution: Switch to a milder, more selective oxidizing agent designed to stop at the aldehyde stage. See the protocol in Section 3 for a reliable method.
Q2: My TLC/GC-MS analysis shows a mix of the desired aldehyde and the over-oxidized carboxylic acid. How can I improve the selectivity for the aldehyde?
A: The presence of both products indicates that your conditions are on the borderline of being too aggressive. To shift the selectivity in favor of the aldehyde, consider the following adjustments:
-
Reduce Oxidant Stoichiometry: Carefully control the amount of oxidant used. Start with a slight excess (e.g., 1.1-1.5 equivalents) and consider reducing it to near stoichiometric amounts (1.05 equivalents). This limits the amount of oxidant available to react with the product.
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature at which the starting material is consumed at a reasonable rate. For many mild oxidations, this can be as low as -78°C (dry ice/acetone bath).
-
Slow Reagent Addition: Add the oxidizing agent slowly and dropwise to the solution of the alcohol. This maintains a low instantaneous concentration of the oxidant, favoring the initial oxidation of the more abundant alcohol over the newly formed aldehyde.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the reaction's progress. Quench the reaction as soon as the starting alcohol has been consumed to prevent the product from sitting in the presence of excess oxidant.
Q3: My reaction seems to stall. I have unreacted starting alcohol, but I am still forming the carboxylic acid byproduct. What is happening?
A: This scenario often points to a problem with the activation of the oxidant or localized concentration issues.
-
Poor Reagent Quality or Activation: Some oxidations, like the Swern oxidation, require the pre-activation of a reagent (e.g., DMSO with oxalyl chloride). If this activation is incomplete, you will have insufficient active oxidant to drive the reaction to completion.
-
Localized "Hot Spots": If the oxidant is added too quickly or with poor mixing, localized areas of high oxidant concentration can form. In these "hot spots," any aldehyde that is produced is immediately over-oxidized, while the bulk of the starting material in other parts of the flask remains unreacted.
-
Moisture Contamination: For many anhydrous oxidation methods (e.g., PCC, Swern, Dess-Martin), the presence of water can deactivate the reagent and lead to side reactions and incomplete conversion. Ensure all glassware is oven-dried and solvents are anhydrous.
Solution: Ensure your reagents are fresh and of high quality. For multi-step additions, verify that each step is complete before proceeding. Improve stirring efficiency and slow down the rate of addition to ensure the reaction mixture is homogeneous. Use anhydrous solvents and techniques to exclude moisture.
Section 3: Recommended Protocol for Controlled Synthesis
To mitigate the risk of over-oxidation, the use of a mild and selective oxidation method is paramount. The Swern oxidation is an excellent choice as it operates at very low temperatures and avoids harsh metal-based oxidants, providing high yields of aldehydes from primary alcohols.
Reaction Pathway: Selective Oxidation
The following diagram illustrates the desired transformation from the precursor alcohol to the target aldehyde, highlighting the undesired over-oxidation pathway that occurs with strong oxidants.
Caption: Controlled vs. Over-Oxidation Pathway.
Comparison of Common Mild Oxidizing Agents
The choice of oxidant is the most critical factor in preventing over-oxidation. The following table compares several common methods for converting primary alcohols to aldehydes.
| Oxidizing Agent/Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Anhydrous CH₂Cl₂, -78°C | High yields, metal-free, mild conditions, volatile byproducts. | Requires low temperatures, foul-smelling byproducts (DMS). |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Anhydrous CH₂Cl₂, Room Temp. | Fast, reliable, neutral pH, commercially available reagent. | Reagent is expensive and can be shock-sensitive. |
| Pyridinium Chlorochromate (PCC) | Pyridinium Chlorochromate | Anhydrous CH₂Cl₂, Room Temp. | Simple procedure, commercially available reagent. | Chromium-based (toxic), acidic, can be difficult to remove byproducts. |
Detailed Experimental Protocol: Swern Oxidation
This protocol provides a step-by-step methodology for the selective oxidation of a primary benzyl alcohol to the corresponding aldehyde, a key step in synthesizing molecules like this compound.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic. Dimethyl sulfoxide (DMSO) can facilitate the absorption of chemicals through the skin. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Materials:
-
3-(Hydroxymethyl)-2,4,6-trimethylbenzyl alcohol (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.2 eq)
-
Oxalyl Chloride (1.5 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two rubber septa under a positive pressure of argon or nitrogen.
-
Initial Cooldown: In the flask, dissolve oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Formation: While stirring vigorously, slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous CH₂Cl₂ dropwise via syringe. Maintain the internal temperature below -65 °C. Stir the mixture for 15 minutes at -78 °C after the addition is complete.
-
Substrate Addition: Prepare a solution of the starting alcohol (1.0 eq) in anhydrous CH₂Cl₂. Add this solution dropwise to the activated DMSO mixture. Again, ensure the internal temperature does not rise above -65 °C. Stir for 45 minutes at -78 °C.
-
Quenching: Slowly add triethylamine (5.0 eq) to the reaction mixture. The mixture may become thick. Continue stirring for 20 minutes at -78 °C, then allow the flask to warm to room temperature.
-
Workup:
-
Add water to the reaction mixture and transfer the contents to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure aldehyde.
In-Process Control (Self-Validation):
-
TLC Monitoring: Before adding the triethylamine (Step 5), take a small aliquot of the reaction mixture and quench it in a separate vial with a drop of water. Spot this on a TLC plate against a spot of the starting material. A successful reaction will show the complete disappearance of the starting alcohol spot and the appearance of a new, less polar product spot (the aldehyde). This confirms the reaction is complete before the final quench, preventing unnecessary reaction time that could lead to side products.
References
-
White, M. C., et al. (2019). Chemoselective methylene oxidation in aromatic molecules. PMC, NIH. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation of different methyl aromatics. ResearchGate. Available at: [Link]
-
Ditrich, K. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. Science of Synthesis. Available at: [Link]
-
Song, J., et al. (2019). Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications. Available at: [Link]
-
Wang, L., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Scientific Reports. Available at: [Link]
-
Quora. (2020). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Quora. Available at: [Link]
-
Clark, J. (2023). Oxidation of aldehydes and ketones. Chemguide. Available at: [Link]
Sources
Technical Support Center: Spectroscopic Analysis of Impurities in 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Welcome to the technical support center for the analysis of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your spectroscopic analyses.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the spectroscopic analysis of this compound samples, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Unexpected Peaks in ¹H NMR Spectrum
Question: My ¹H NMR spectrum of this compound shows unexpected signals that do not correspond to the main compound. How can I identify the source of these peaks?
Answer: The presence of unexpected peaks in an NMR spectrum is a common issue that can stem from several sources, including residual solvents, starting materials, by-products, or degradation products. A systematic approach is crucial for accurate identification.
Step-by-Step Troubleshooting:
-
Identify Residual Solvent Peaks:
-
Action: Compare the chemical shifts of the unknown peaks with a standard table of common NMR solvents.
-
Rationale: Solvents used during synthesis or purification are often present in trace amounts and have characteristic chemical shifts. For example, if chloroform-d (CDCl₃) is used as the NMR solvent, a residual peak from non-deuterated chloroform (CHCl₃) will appear around 7.26 ppm.
-
-
Analyze Starting Materials and Potential By-products:
-
Action: Obtain the ¹H NMR spectra of the starting materials used in the synthesis of this compound. Common synthetic routes may involve the formylation of 2,4,6-trimethylbenzyl alcohol or the reduction of 2,4,6-trimethylterephthalaldehyde.
-
Rationale: Incomplete reactions can leave unreacted starting materials in your sample. By comparing the spectra, you can quickly identify if these are the source of the impurity peaks.
-
-
Consider Oxidation Products:
-
Action: Look for peaks corresponding to the carboxylic acid (2,4,6-trimethyl-3-carboxybenzaldehyde) or the dicarboxylic acid (2,4,6-trimethylisophthalic acid). The aldehyde proton signal (around 10 ppm) might decrease in intensity, while a new, broad peak for the carboxylic acid proton may appear downfield (typically >10 ppm).
-
Rationale: Aldehydes are susceptible to oxidation, especially when exposed to air. The hydroxymethyl group can also be oxidized.
-
-
Utilize 2D NMR Techniques:
-
Action: Perform a COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings and an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.
-
Rationale: 2D NMR provides valuable connectivity information that can help piece together the structure of an unknown impurity. For instance, a COSY spectrum can reveal which protons are adjacent to each other in a molecule.
-
Issue 2: Poor Resolution and Broad Peaks in HPLC-UV Chromatogram
Question: My HPLC-UV analysis of a this compound sample is showing broad, poorly resolved peaks. What could be causing this and how can I improve the separation?
Answer: Poor peak shape in HPLC can be attributed to a variety of factors, including issues with the mobile phase, column, or the sample itself.
Step-by-Step Troubleshooting:
-
Check Mobile Phase Composition and pH:
-
Action: Ensure the mobile phase is properly mixed and degassed. If using a buffer, verify its pH. For benzaldehyde derivatives, a C18 column with a mobile phase of acetonitrile and water is common.[1]
-
Rationale: Inconsistent mobile phase composition can lead to shifting retention times and peak broadening.[2] The pH of the mobile phase is critical for ionizable compounds; however, for this compound and its likely non-ionic impurities, this is less of a concern unless acidic or basic impurities are present.
-
-
Evaluate Column Condition:
-
Action: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove any strongly retained contaminants. If the problem persists, consider that the column may be degraded or overloaded.[2]
-
Rationale: Column contamination can lead to active sites that interact with the analyte, causing peak tailing and broadening. Overloading the column with too much sample can also lead to broad, asymmetrical peaks.
-
-
Optimize Sample Preparation:
-
Action: Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Filter the sample before injection.
-
Rationale: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Particulates in the sample can clog the column frit, leading to high backpressure and poor peak shape.
-
-
Adjust Chromatographic Parameters:
-
Action: Decrease the flow rate or modify the gradient profile. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Rationale: Slower flow rates allow for better mass transfer of the analyte between the stationary and mobile phases, often resulting in sharper peaks.
-
Issue 3: Ambiguous Fragmentation Pattern in Mass Spectrometry
Question: I am using LC-MS to analyze my sample, but the fragmentation pattern of a suspected impurity is not clear, making identification difficult. What steps can I take to get a more definitive mass spectrum?
Answer: Mass spectrometry is a powerful tool for structural elucidation, but obtaining a clear fragmentation pattern can be challenging.
Step-by-Step Troubleshooting:
-
Optimize Ionization Source Parameters:
-
Action: Adjust the fragmentor voltage (in ESI) or collision energy (in MS/MS).
-
Rationale: The degree of fragmentation is highly dependent on the energy applied in the ionization source or collision cell. A stepwise increase in collision energy can reveal the fragmentation pathway of the molecule. For aldehydes, common fragmentations include α-cleavage and McLafferty rearrangements.[3][4]
-
-
Utilize High-Resolution Mass Spectrometry (HRMS):
-
Action: If available, use an HRMS instrument (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the parent ion and its fragments.
-
Rationale: HRMS provides the elemental composition of the ions, which significantly narrows down the possible structures of the impurity.[5]
-
-
Consider Derivatization:
-
Action: Derivatize the sample with a reagent like 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes and ketones.[6]
-
Rationale: Derivatization can create a more stable and easily ionizable compound with a predictable fragmentation pattern, aiding in the confirmation of the carbonyl functional group.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a this compound sample?
A1: Impurities can arise from the synthesis, storage, or degradation of the product.[7] Common impurities include:
-
Process-related impurities: Unreacted starting materials such as mesitylene or 2,4,6-trimethylbenzyl alcohol. By-products from side reactions may also be present.
-
Degradation products: Oxidation of the aldehyde group can form the corresponding carboxylic acid (3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid). Further oxidation of the hydroxymethyl group can also occur.
-
Residual solvents: Solvents used in the manufacturing process can be carried over.[8]
Q2: Which spectroscopic techniques are most suitable for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is generally required for comprehensive impurity profiling.[8]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating and quantifying impurities.[8] A C18 column is often a good starting point.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information and structural details of the impurities, which is crucial for identification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for the definitive structural elucidation of unknown impurities once they are isolated or present in sufficient quantity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹) and the hydroxyl (O-H) stretch of the hydroxymethyl group (broad peak around 3400 cm⁻¹).[9]
Q3: How do I validate my analytical method for impurity analysis according to regulatory standards?
A3: Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[10] Key validation parameters, as outlined by guidelines from the International Council for Harmonisation (ICH), include:[11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: Can I use Gas Chromatography (GC) for the analysis of this compound and its impurities?
A4: While GC can be used for the analysis of aldehydes, the relatively high boiling point and the presence of the polar hydroxymethyl group in this compound might make it less ideal than HPLC.[13] Thermal degradation in the hot GC inlet is a potential issue. If GC is used, derivatization of the hydroxyl group might be necessary to improve volatility and peak shape. GC-MS would be the preferred GC technique for the identification of volatile impurities.[8]
Section 3: Experimental Protocols and Data
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with 70% A, 30% B.
-
Linearly increase to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Table 1: Expected Spectroscopic Data for this compound and a Potential Impurity
| Compound | ¹H NMR Chemical Shifts (ppm) in CDCl₃ | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) [M+H]⁺ |
| This compound | ~10.5 (s, 1H, -CHO), ~6.9 (s, 1H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~2.5 (s, 3H, Ar-CH₃), ~2.3 (s, 6H, Ar-CH₃) | ~3400 (br, O-H), ~2950 (C-H), ~1690 (C=O), ~1600 (C=C) | 179.1067 |
| 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid | >10 (br s, 1H, -COOH), ~6.9 (s, 1H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~2.5 (s, 3H, Ar-CH₃), ~2.3 (s, 6H, Ar-CH₃) | ~3400 (br, O-H), ~3000 (br, O-H of acid), ~2950 (C-H), ~1700 (C=O), ~1600 (C=C) | 195.0994 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Section 4: Visualizations
Diagram 1: General Workflow for Impurity Identification
Caption: Workflow for the identification of unknown impurities.
Diagram 2: Decision Tree for Troubleshooting Poor HPLC Peak Shape
Caption: Troubleshooting poor HPLC peak shape.
References
-
Wikipedia. (2023, December 5). Mesitaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trimethylbenzaldehyde. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
-
Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2007). Journal of Applied Spectroscopy. Retrieved from [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). Analytical Methods. Retrieved from [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
FT-IR Spectrum of Benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Grokipedia. (2026). Mesitaldehyde. Retrieved from [Link]
-
chemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Aldehydes. Retrieved from [Link]
-
HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. (2010). ResearchGate. Retrieved from [Link]
-
High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. (2018). Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). The Pharma SOP. Retrieved from [Link]
-
Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. (2007). Acta Pharmaceutica. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2003). Journal of Validation Technology. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]
-
Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. (2021). ResearchGate. Retrieved from [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (1999). Analytical Chemistry. Retrieved from [Link]
-
H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Study on Synthesis of 2,4,6-trimethylbenzaldehyde. (2008). Dissertation. Retrieved from [Link]
-
High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. (2018). ResearchGate. Retrieved from [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. Retrieved from [Link]
-
Electronic Supplementary Information. (2016). The Royal Society of Chemistry. Retrieved from [Link]
Sources
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- 6. apps.thermoscientific.com [apps.thermoscientific.com]
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- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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Improving the solubility of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde in reaction media
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde in various reaction media. Our goal is to equip you with the knowledge and practical techniques to ensure the success of your experiments.
Introduction to Solubility Challenges
This compound is a unique aromatic aldehyde with a combination of nonpolar (trimethyl-substituted benzene ring) and polar (hydroxymethyl and aldehyde groups) functionalities. This bifunctional nature can lead to solubility issues in a range of common laboratory solvents, potentially hindering reaction kinetics, yield, and purity. This guide will walk you through systematic approaches to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: While specific solubility data is not extensively published, we can infer its behavior from its structure. The three methyl groups on the benzene ring create a hydrophobic character, suggesting good solubility in nonpolar organic solvents. However, the presence of the polar hydroxymethyl (-CH₂OH) and aldehyde (-CHO) groups introduces the capacity for hydrogen bonding, which may enhance solubility in more polar organic solvents. Its solubility in water is expected to be low. The related compound, 2,4,6-trimethylbenzaldehyde, which lacks the hydroxymethyl group, is soluble in alcohol but insoluble in water.[1]
Q2: I'm observing incomplete dissolution of this compound in my chosen reaction solvent. What is the likely cause?
A2: Incomplete dissolution is a common issue and can stem from a few factors:
-
Solvent Polarity Mismatch: The polarity of your solvent may not be optimal to solubilize both the nonpolar aromatic ring and the polar functional groups of the molecule.
-
Insufficient Solvent Volume: You may be attempting to dissolve too much solute for the given volume of solvent, exceeding its saturation point.
-
Low Temperature: The solubility of most solids, including this compound, generally increases with temperature. Your current reaction temperature may be too low for adequate dissolution.
-
Rate of Dissolution: The dissolution process may be slow. Insufficient stirring or time can result in what appears to be poor solubility.
Q3: Can I use a co-solvent system to improve solubility, and how does it work?
A3: Yes, a co-solvent system is an excellent strategy. A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to enhance the solubility of a solute.[2][3][4] Co-solvents work by modifying the overall polarity of the solvent system, making it more compatible with the solute. For this compound, a mixture of a nonpolar and a polar solvent can effectively solvate both the hydrophobic and hydrophilic parts of the molecule.
Q4: Are there other methods besides co-solvents to enhance solubility?
A4: Absolutely. Other common laboratory techniques include:
-
Temperature Adjustment: Carefully heating the reaction mixture can significantly increase the solubility of the compound. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process through high-frequency sound waves.[5]
-
Use of Phase-Transfer Catalysts (PTC): In biphasic systems (e.g., organic and aqueous), a PTC can facilitate the transfer of a reactant from one phase to another, which can be beneficial if your aldehyde is reacting with a water-soluble reagent.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: The compound will not dissolve in a common nonpolar solvent (e.g., Toluene, Hexane).
-
Explanation: While the trimethylbenzene core is nonpolar, the hydroxymethyl and aldehyde groups require a solvent with some polar character to engage in favorable dipole-dipole interactions or hydrogen bonding.
-
Solution Workflow:
Issue 2: The compound precipitates out of a polar protic solvent (e.g., Ethanol, Methanol) upon addition of another reagent.
-
Explanation: The addition of a less polar reagent or a change in the reaction mixture's ionic strength can decrease the overall polarity of the solvent system, causing your compound to precipitate.
-
Solution Workflow:
Caption: Troubleshooting precipitation in polar solvents.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility
This protocol allows for the empirical determination of a suitable solvent or co-solvent system.
-
Preparation: In separate small vials, weigh out a small, consistent amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the table below.
-
Observation: Stir or vortex each vial at room temperature for 2-3 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
Heating: For vials where the compound is not fully dissolved, gently warm the mixture (e.g., to 40-50 °C) and observe any changes in solubility.
-
Data Analysis: Compare the results to identify the most promising single solvents.
| Solvent | Type | Dielectric Constant | Expected Solubility |
| Toluene | Nonpolar Aromatic | 2.4 | Low to Moderate |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Moderate to Good |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Good |
| Acetone | Polar Aprotic | 21 | Good |
| Ethanol | Polar Protic | 25 | Moderate to Good |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | High |
Note: Dielectric constants are approximate values and serve as a general guide to polarity.
Protocol 2: Developing a Co-Solvent System
This protocol is for when a single solvent is not effective.
-
Initial Dissolution: Attempt to dissolve the compound in a solvent in which it is partially soluble (e.g., Toluene or Ethanol).
-
Co-solvent Addition: While vigorously stirring, add a second, miscible solvent dropwise in which the compound is expected to be more soluble (e.g., adding THF or DMF to a Toluene suspension). [5]3. Monitoring: Continue adding the co-solvent until the solid is completely dissolved.
-
Record Ratio: Note the final volume ratio of the two solvents. This ratio should be used for the scaled-up reaction.
-
Reaction Setup: Proceed with your synthesis in the established co-solvent system.
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
ScienceDirect. (n.d.). Cosolvent. Retrieved from [Link]
-
WisdomLib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-2,4,6-trimethylbenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Mesitaldehyde. Retrieved from [Link]
Sources
Technical Support Center: Managing Steric Hindrance in Reactions with 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Welcome to the technical support center for 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by this sterically hindered aromatic aldehyde. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in the lab.
Understanding the Challenge: The Nature of Steric Hindrance
This compound is a valuable synthetic intermediate, but its structure presents a significant hurdle: steric hindrance. The two methyl groups in the ortho positions (2 and 6) to the aldehyde group physically obstruct the path of incoming nucleophiles, slowing down or even preventing reactions that would otherwise proceed smoothly with a less substituted aldehyde like benzaldehyde.[1][2][3][4] The hydroxymethyl group at the 3-position can also influence reactivity and may require protection in certain reaction schemes.
This guide provides troubleshooting strategies and frequently asked questions to help you manage these steric effects and achieve your desired synthetic outcomes.
Visualizing the Steric Challenge
To better understand the spatial arrangement and the resulting steric hindrance, consider the following representation of the molecule.
Caption: Troubleshooting workflow for nucleophilic addition reactions.
Detailed Protocols & Explanations
-
Protect the Hydroxymethyl Group:
-
Protocol: To a solution of this compound and imidazole (2.2 equivalents) in anhydrous DMF, add TBDMSCl (1.1 equivalents) dropwise at 0 °C. Stir at room temperature until TLC indicates complete consumption of the starting material. Work up by adding water and extracting with diethyl ether. Purify by column chromatography.
-
Rationale: Protecting the alcohol as a silyl ether prevents the Grignard or organolithium reagent from being consumed by an acid-base reaction. [5][6]
-
-
Use of Lewis Acids:
-
Protocol: For a Grignard reaction, pre-mix the protected aldehyde with anhydrous cerium(III) chloride (CeCl₃) in THF for 1-2 hours before the dropwise addition of the Grignard reagent at low temperature (-78 °C to 0 °C).
-
Rationale: Lewis acids like CeCl₃ coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. This is known as the Luche reduction conditions when a hydride source is used, but the principle of carbonyl activation applies to other nucleophiles as well.
-
-
Choice of Nucleophile and Reaction Conditions:
-
Consider using smaller, more reactive nucleophiles (e.g., methylmagnesium bromide or methyllithium) if your synthesis allows. [1] * Increasing the reaction temperature can help overcome the activation energy barrier, but be cautious of potential side reactions. Use a higher-boiling solvent like THF instead of diethyl ether.
-
Wittig Reaction
Problem: Low yield of the desired alkene. The reaction is slow, and significant amounts of starting material remain.
Causality: The steric hindrance around the carbonyl group impedes the initial [2+2] cycloaddition between the ylide and the aldehyde, which is a key step in the reaction mechanism. [7][8][9]
Troubleshooting Strategies
| Strategy | Rationale |
| Use a more reactive (non-stabilized) ylide | Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more nucleophilic and can react more effectively with hindered aldehydes. [8] |
| Use the Horner-Wadsworth-Emmons (HWE) reaction | Phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides and are less sterically demanding, often leading to better yields with hindered aldehydes. [10]This modification typically favors the formation of (E)-alkenes. |
| Increase reaction temperature | Refluxing in a solvent like THF or toluene can provide the necessary energy to overcome the steric barrier. |
| Use stronger bases for ylide generation | Using a base like sodium hydride or potassium tert-butoxide can ensure complete formation of the ylide. [11] |
Recommended Protocol: Horner-Wadsworth-Emmons (HWE) Reaction
-
Prepare the phosphonate carbanion: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF. Add the appropriate phosphonate ester (e.g., triethyl phosphonoacetate, 1.05 equivalents) dropwise at 0 °C.
-
Reaction with the aldehyde: After gas evolution ceases, add a solution of the protected this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction completion and workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry, and purify by column chromatography.
Knoevenagel Condensation
Problem: The condensation reaction with active methylene compounds (e.g., malononitrile, diethyl malonate) is inefficient.
Causality: The formation of the intermediate adduct is sterically hindered. [12][13]
Troubleshooting Workflow
Caption: Troubleshooting workflow for Knoevenagel condensation.
Recommended Approaches
-
Catalyst System: While weak bases like piperidine are traditional catalysts, for hindered substrates, stronger catalytic systems may be necessary. [14]The use of a Lewis acid like TiCl₄ with a base such as triethylamine can be effective.
-
Water Removal: The Knoevenagel condensation is a reversible reaction where water is eliminated. [14]Driving the equilibrium towards the product by removing water is crucial. Using a Dean-Stark apparatus with a solvent like toluene is a standard and effective method.
-
Doebner Modification: If reacting with malonic acid, using pyridine as both the solvent and catalyst (the Doebner modification) can facilitate both the condensation and subsequent decarboxylation. [14][15]
Oxidation and Reduction Reactions
-
Oxidation to the Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid. Due to the electron-donating methyl groups, the aldehyde is susceptible to oxidation. [16]Standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can be used. However, milder conditions using reagents like sodium chlorite (NaClO₂) are often preferred to avoid side reactions. N-heterocyclic carbene (NHC) catalyzed oxidations can also be effective for sterically hindered aldehydes. [17]* Reduction to the Diol: The aldehyde can be readily reduced to the corresponding alcohol, forming a diol. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation. The reaction is generally fast and high-yielding, as the approach of the small hydride nucleophile is less affected by steric hindrance compared to larger carbon nucleophiles.
Conclusion
Working with this compound requires a thoughtful approach that directly addresses the challenges of steric hindrance. By understanding the underlying principles and applying the troubleshooting strategies outlined in this guide—such as protecting the hydroxymethyl group, selecting more reactive reagents, utilizing Lewis acid catalysis, and optimizing reaction conditions—researchers can successfully employ this versatile building block in their synthetic endeavors.
References
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PubChem. (n.d.). 2,4,6-Trimethylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. Retrieved from [Link]
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Wikipedia. (n.d.). Mesitaldehyde. Retrieved from [Link]
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The Good Scents Company. (n.d.). mesitaldehyde, 487-68-3. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Journal of the American Chemical Society. (2018). Asymmetric Catalysis Using Aromatic Aldehydes as Chiral α-Alkoxyalkyl Anions. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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ResearchGate. (2026). Dual reaction pathway catalysis: base free transfer hydrogenation of aromatic aldehydes by a NiAl LDH catalyst via in situ Ni(0) formation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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PMC. (n.d.). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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Grokipedia. (2026). Mesitaldehyde. Retrieved from [Link]
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RSC Publishing. (2023). Heterogenised catalysts for the H-transfer reduction reaction of aldehydes: influence of solvent and solvation effects on reaction performances. Retrieved from [Link]
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Organic Chemistry. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
MDPI. (n.d.). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. Retrieved from [Link]
-
ResearchGate. (2025). Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
-
NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
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ProQuest. (n.d.). I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]
-
Protection of Functional Groups. (n.d.). Retrieved from [Link]
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Technical Support Center: Work-up Procedures for Reactions Involving 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the work-up and purification of reactions involving 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde. The unique bifunctional nature of this reagent, possessing both an aldehyde and a primary alcohol, presents specific challenges that are addressed herein with practical, field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section offers quick solutions to common problems encountered during experimental work-ups.
Q1: My reaction mixture has developed a significant yellow or brown color after quenching. Should I be concerned?
A1: A slight color change is often normal, but a deep coloration can indicate byproduct formation. The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air and basic conditions.[1][2] Additionally, under strong base, non-enolizable aldehydes like this one can undergo the Cannizzaro reaction, a disproportionation to the corresponding alcohol and carboxylic acid.[1][3] To minimize these side reactions, it is advisable to use mild quenching agents (e.g., saturated aqueous ammonium chloride) and maintain low temperatures (0 °C) during the initial work-up steps.
Q2: I'm having difficulty separating my product from unreacted this compound using column chromatography. What solvent system is recommended?
A2: The polarity of this compound, stemming from its two oxygen-containing functional groups, often makes chromatographic separation from products of similar polarity challenging. A gradient elution is typically necessary. Begin with a low-polarity mobile phase, such as a hexane/ethyl acetate mixture (e.g., 9:1), and gradually increase the proportion of the more polar solvent, ethyl acetate. Careful monitoring of fractions by Thin Layer Chromatography (TLC) is crucial for successful separation.
| Product Polarity | Suggested Starting Hexane:EtOAc Ratio | Suggested Final Hexane:EtOAc Ratio | Key Considerations |
| Less Polar | 95:5 | 80:20 | Use a long column for better resolution. |
| Moderately Polar | 85:15 | 60:40 | A slow gradient is critical. |
| More Polar | 70:30 | 40:60 | Consider alternative solvent systems like dichloromethane/methanol if co-elution persists. |
Q3: Is a standard aqueous work-up suitable for reactions with this aldehyde?
A3: Yes, an aqueous work-up is the standard procedure.[4] However, careful pH control is essential. The aldehyde is most stable under neutral to slightly acidic conditions. If the reaction was conducted under basic conditions, a careful neutralization with a mild acid (e.g., saturated NH4Cl or dilute citric acid) is critical before extraction.[5] Avoid vigorous mixing with strong acids or bases to prevent potential degradation.
Q4: After adding my aqueous quench, an insoluble goo or precipitate formed at the interface of the layers. How should I proceed?
A4: The formation of an insoluble precipitate or "goo" at the interface can occur.[6][7] One approach is to continue washing with water to dissolve as much of the material as possible.[6] If the precipitate persists, you may need to filter the entire biphasic mixture through a pad of Celite to remove the insoluble material before proceeding with the separation of the liquid layers.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to resolving more complex experimental issues.
Issue 1: Persistent Contamination with Unreacted Aldehyde
When standard chromatography fails to remove the starting material, a chemical purification method can be employed.
The reaction of aldehydes with sodium bisulfite to form a water-soluble adduct is a classic and effective purification technique.[8][9][10]
Caption: Workflow for aldehyde removal via bisulfite adduct formation.
-
Dissolution: Dissolve the crude reaction mixture in a water-miscible organic solvent like methanol or THF.[8]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously for 30-60 minutes. The aldehyde will react to form a water-soluble bisulfite adduct.[8][9]
-
Extraction: Dilute the mixture with water and a water-immiscible organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and separate the layers.
-
Isolation: The aqueous layer, containing the aldehyde adduct, is removed. The organic layer, now depleted of the starting aldehyde, is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the purified product.
-
Aldehyde Recovery (Optional): If you need to recover the starting aldehyde, the aqueous layer from step 4 can be made basic (e.g., with NaOH) and extracted with an organic solvent.[8]
Issue 2: Unexpected Side Product Formation
The appearance of unexpected spots on a TLC plate requires a systematic approach to identify and mitigate the formation of side products.
-
Cannizzaro Reaction: As mentioned, under strongly basic conditions, two molecules of the aldehyde can disproportionate.[1][3] This is a common pathway for aldehydes lacking an alpha-hydrogen.
-
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, particularly if the reaction is exposed to air for extended periods, especially at elevated temperatures or under basic conditions.[2]
-
Electrophilic Aromatic Substitution: The trimethyl-substituted benzene ring is electron-rich and activated towards electrophilic substitution.[11] If strong electrophiles are present, substitution on the aromatic ring can occur.
Caption: A systematic approach to identifying and mitigating side product formation.
If oxidation to the corresponding carboxylic acid is suspected, a simple acid/base extraction can remove this impurity.
-
Dissolve and Transfer: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Base Wash: Wash the organic layer with a mild aqueous base, such as a 5% sodium bicarbonate solution.[5] The acidic carboxylic acid will be deprotonated and extracted into the aqueous layer. Caution: Vent the separatory funnel frequently, as carbon dioxide gas may be evolved.[6]
-
Separation: Separate the aqueous layer.
-
Final Wash and Dry: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate to afford the product, free of the acidic impurity.
Part 3: Standardized Experimental Protocols
General Aqueous Work-up Procedure
This protocol serves as a general guideline and should be adapted based on the specific reaction conditions and product properties.
-
Cooling: Upon reaction completion (as determined by TLC or LC-MS), cool the reaction flask to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add the quenching agent (e.g., saturated aqueous NH4Cl) to the reaction mixture with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Extract the aqueous layer two to three times with the organic solvent.
-
Combine and Wash: Combine the organic extracts and wash sequentially with deionized water and then with a saturated aqueous NaCl solution (brine). The brine wash helps to remove residual water from the organic layer.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
References
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
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University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. [Link]
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University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
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University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
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Boucher, M. M., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 240, Benzaldehyde. [Link]
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MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]
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YouTube. Electrophilic substitution reactions of benzaldehyde. [Link]
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ResearchGate. Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group. [Link]
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Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
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Organic Syntheses. Benzaldehyde, 2,4,6-trimethyl-. [Link]
-
ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
Online Chemistry Notes. Aromatic Aldehydes and Ketones - Preparation and Properties. [Link]
- Google Patents. CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde.
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Wikipedia. 3-Hydroxybenzaldehyde. [Link]
-
PubChemLite. 3-hydroxy-2,4,6-trimethylbenzaldehyde (C10H12O2). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14870628, 3-Hydroxy-2,4,6-trimethylbenzaldehyde. [Link]
-
Cenmed. This compound (C007B-540601). [Link]
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Wikipedia. Mesitaldehyde. [Link]
-
Dissertation. Study on Synthesis of 2,4,6-trimethylbenzaldehyde. [Link]
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Validation & Comparative
Navigating Steric Shields: A Comparative Reactivity Guide to 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde and Other Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the reactivity of a functional group is profoundly influenced by its molecular environment. This guide provides an in-depth comparative analysis of the reactivity of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde, a polysubstituted aromatic aldehyde, against a spectrum of other benzaldehydes. Understanding the interplay of steric and electronic effects is paramount for rational reaction design, optimization, and the synthesis of complex molecules in pharmaceutical and materials science.
The Molecular Architecture: Unpacking Steric and Electronic Effects
The reactivity of the aldehyde functional group in benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of electronic and steric effects.
Electronic Effects: Electron-donating groups (EDGs), such as alkyl and alkoxy groups, increase electron density on the aromatic ring and, by extension, on the carbonyl carbon, thereby reducing its electrophilicity and reactivity towards nucleophiles.[1] Conversely, electron-withdrawing groups (EWGs), like nitro or halo groups, decrease electron density, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[2]
Steric Hindrance: The presence of bulky substituents, particularly in the ortho positions relative to the aldehyde group, can physically impede the approach of a nucleophile to the carbonyl carbon.[3] This steric shielding can significantly reduce reaction rates and, in some cases, completely inhibit a reaction.
This compound: A Case Study in Steric Congestion
Our subject molecule, this compound, presents a unique combination of these effects. The three methyl groups are electron-donating, which collectively decrease the electrophilicity of the carbonyl carbon. The hydroxymethyl group at the 3-position is considered electronically neutral, with a Hammett sigma value of approximately zero.[3] Therefore, the dominant feature governing its reactivity is the profound steric hindrance imparted by the two ortho methyl groups. This steric congestion is even more pronounced than in its close relative, 2,4,6-trimethylbenzaldehyde (mesitaldehyde), due to the presence of the additional hydroxymethyl substituent.
dot graph TD { A[Nucleophile] -->|Attack Trajectory| B{Carbonyl Carbon}; B -- C[this compound]; subgraph Steric Shield D[ortho-Methyl Group] -- Obstructs --> B; E[ortho-Methyl Group] -- Obstructs --> B; end style B fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 } caption: Steric hindrance in this compound.
Comparative Reactivity in Key Organic Transformations
The unique structural features of this compound dictate its reactivity profile in a variety of common organic reactions. Below, we compare its expected behavior with that of other representative benzaldehydes.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone reaction for aldehydes. The rate and success of this reaction are highly sensitive to both steric and electronic factors.
These reactions involve the addition of highly reactive organometallic reagents to the carbonyl group. While electronically favored by the partial positive charge on the carbonyl carbon, these reactions are significantly hampered by steric hindrance.
| Aldehyde | Substituents | Expected Yield (%) in Methylmagnesium Bromide Addition |
| Benzaldehyde | None | ~90% |
| 4-Nitrobenzaldehyde | p-NO₂ (EWG) | >95% |
| 4-Methylbenzaldehyde | p-CH₃ (EDG) | ~85% |
| 2,4,6-Trimethylbenzaldehyde | o,o,p-CH₃ (EDG, Sterically Hindered) | ~40%[3] |
| This compound | o,o,p-CH₃, m-CH₂OH (EDG, Highly Sterically Hindered) | <40% (Predicted) |
As the data suggests, the yield of the Grignard reaction drops dramatically with the introduction of ortho methyl groups in 2,4,6-trimethylbenzaldehyde.[3] Given the even greater steric bulk of this compound, a further reduction in yield is anticipated.
The Wittig reaction, which converts aldehydes to alkenes, is also susceptible to steric effects. While highly efficient for unhindered aldehydes, sterically congested aldehydes often exhibit sluggish reactivity and may require more forcing conditions or alternative olefination methods like the Horner-Wadsworth-Emmons reaction.
| Aldehyde | Substituents | Expected Yield (%) in Wittig Reaction with Methylenetriphenylphosphorane |
| Benzaldehyde | None | >95%[3] |
| 4-Chlorobenzaldehyde | p-Cl (EWG) | High |
| 4-Methoxybenzaldehyde | p-OCH₃ (EDG) | High |
| 2,4,6-Trimethylbenzaldehyde | o,o,p-CH₃ (EDG, Sterically Hindered) | Low to Moderate |
| This compound | o,o,p-CH₃, m-CH₂OH (EDG, Highly Sterically Hindered) | Low (Predicted) |
The reduced reactivity of sterically hindered aldehydes in the Wittig reaction is a well-documented phenomenon.
Knoevenagel Condensation
This base-catalyzed condensation between an aldehyde and an active methylene compound is a fundamental carbon-carbon bond-forming reaction.[4] The initial step involves a nucleophilic attack on the carbonyl carbon, making it sensitive to steric hindrance.
While benzaldehydes with electron-withdrawing groups generally show enhanced reactivity in Knoevenagel condensations, severe steric hindrance, as seen in this compound, is expected to significantly retard the reaction rate.[2] However, under certain conditions, even sterically hindered aldehydes can be coaxed to react.
dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
} caption: Generalized workflow for the Knoevenagel condensation.
Oxidation Reactions
The oxidation of benzaldehydes to carboxylic acids is a common transformation. The reaction mechanism and the effect of substituents can vary depending on the oxidizing agent used. For some oxidants, both electron-donating and electron-withdrawing groups can accelerate the reaction.[2] However, the steric hindrance around the formyl group in this compound may slow down the rate of oxidation compared to less hindered benzaldehydes.
Reduction Reactions
The reduction of aldehydes to primary alcohols is typically less sensitive to steric hindrance than nucleophilic additions with bulky reagents. Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are small enough to access even hindered carbonyl groups. Therefore, this compound is expected to undergo reduction to the corresponding diol with relative ease, comparable to other benzaldehydes.
Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[5] Benzaldehydes lacking α-hydrogens, including this compound, are potential candidates for this reaction. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[6] While the steric hindrance in this compound would slow down this initial attack, the absence of enolizable protons prevents competing aldol-type reactions, making the Cannizzaro reaction a plausible, albeit potentially slow, transformation.
Experimental Protocols
To empirically validate the predicted reactivity, the following experimental protocols can be employed for a comparative study.
Protocol for Comparative Wittig Reaction
Objective: To compare the yield of the Wittig reaction for different benzaldehydes.
Materials:
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, 2,4,6-trimethylbenzaldehyde, this compound)
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., hexane/ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted benzaldehyde (1 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol) in DCM (10 mL).
-
Add the 50% sodium hydroxide solution (5 mL) and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (or after a set time, e.g., 24 hours), separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the stilbene product.
-
Calculate the isolated yield and compare the results for the different benzaldehydes.
Protocol for Comparative Oxidation with PCC
Objective: To compare the rate of oxidation of different benzaldehydes.
Materials:
-
Substituted benzaldehyde
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol) in DCM (10 mL).
-
Add PCC (1.5 mmol) and a small amount of silica gel.
-
Stir the mixture at room temperature.
-
Take aliquots from the reaction mixture at regular time intervals (e.g., every 15 minutes).
-
Quench the aliquots with a small amount of diethyl ether and filter through a short pad of silica gel.
-
Analyze the quenched aliquots by GC-MS to determine the ratio of remaining aldehyde to the formed carboxylic acid.
-
Plot the concentration of the aldehyde versus time to determine the reaction rate for each substituted benzaldehyde.
Conclusion
The reactivity of this compound is predominantly dictated by the severe steric hindrance imposed by its two ortho-methyl groups. This steric shield significantly diminishes its reactivity in nucleophilic addition reactions, such as Grignard and Wittig reactions, as well as in Knoevenagel condensations, when compared to less hindered benzaldehydes. While the electron-donating nature of the methyl groups also contributes to a slight deactivation of the carbonyl group, the steric factor is the primary determinant of its sluggish reactivity. In contrast, reactions involving small reagents, such as reduction with borohydrides, are expected to proceed with greater ease. For drug development professionals and synthetic chemists, a thorough understanding of these structure-reactivity relationships is crucial for the strategic design of synthetic routes and the anticipation of potential challenges when working with sterically encumbered building blocks like this compound.
References
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What is the influence of an alkyl-hydroxy group on a benzene ring? Chemistry Stack Exchange. Available at: [Link]
-
When a hydroxyl group joins to benzene, it causes certain parts of the benzene ring to become more electron-dense. Which part of the ring are these? Quora. Available at: [Link]
-
Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. Available at: [Link]
-
Cannizzaro reaction. Wikipedia. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde: A Prospective Precursor for Complex Molecule Synthesis
Executive Summary
In the landscape of organic synthesis, the pursuit of novel molecular architectures necessitates a diverse toolkit of precursor molecules. Polysubstituted aromatic compounds, particularly those with multiple reactive functional groups, are invaluable starting points for the construction of complex target molecules in pharmaceutical and materials science research. This guide presents a forward-looking validation of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde as a promising, yet underutilized, precursor. While direct literature on this specific molecule is sparse, this document leverages established principles of organic chemistry to propose robust synthetic routes, predict its unique reactivity, and compare its potential performance against established alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire with novel, strategically functionalized building blocks.
Introduction: The Strategic Value of a Bifunctional, Sterically Hindered Precursor
The title compound, this compound, presents a unique combination of structural features:
-
An Aldehyde Group: A versatile handle for a myriad of transformations, including nucleophilic additions, reductive aminations, and olefination reactions.
-
A Primary Alcohol (Hydroxymethyl Group): Offers a secondary site for modification through esterification, etherification, or oxidation.
-
Steric Hindrance: The three methyl groups ortho and para to the aldehyde significantly influence its reactivity, potentially leading to enhanced selectivity in certain transformations.
This combination of functionalities in a single, sterically defined molecule opens avenues for the streamlined synthesis of complex structures, potentially reducing step counts and improving overall efficiency.
Proposed Synthetic Routes to this compound
While not commercially widespread, the synthesis of this compound can be approached through logical, multi-step pathways starting from readily available materials. Two plausible routes are detailed below.
Route A: Formylation of a Precursor Alcohol
This approach involves the synthesis of 2,4,6-trimethylbenzyl alcohol followed by a selective formylation at the 3-position.
Experimental Protocol: Route A
Step 1: Synthesis of 2,4,6-Trimethylbenzyl alcohol
-
To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol, add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water, followed by acidification with 1M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4,6-trimethylbenzyl alcohol, which can be used in the next step without further purification.[1][2]
Step 2: Directed Ortho-Formylation
-
Protect the alcohol functionality of 2,4,6-trimethylbenzyl alcohol as a suitable protecting group (e.g., a silyl ether).
-
Employ a directed ortho-metalation strategy using a strong base such as n-butyllithium, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
-
Deprotect the alcohol to yield the target molecule. This directed approach ensures regioselectivity of the formylation.
Route B: Hydroxymethylation of a Precursor Benzaldehyde
This route begins with a brominated derivative of 2,4,6-trimethylbenzaldehyde, followed by a metal-halogen exchange and reaction with formaldehyde.
Experimental Protocol: Route B
Step 1: Bromination of 2,4,6-Trimethylbenzaldehyde
-
To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator.
-
Irradiate the mixture with a UV lamp or heat to initiate the reaction, leading to the selective bromination of one of the methyl groups. Given the electronic activation from the existing methyl groups, the 3-position is a likely candidate for functionalization.
Step 2: Grignard Formation and Reaction with Formaldehyde
-
React the brominated intermediate with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.
-
Add paraformaldehyde to the Grignard reagent at low temperature.
-
Work up the reaction with an acidic aqueous solution to yield this compound.
Diagram of Proposed Synthetic Workflow (Route A)
Caption: Proposed synthesis of the target molecule via reduction and directed formylation.
Comparative Analysis with Alternative Precursors
The utility of this compound is best understood by comparing its potential applications to those of established precursors.
| Precursor Class | Example(s) | Key Features | Comparison with Target Molecule |
| Simple Sterically Hindered Aldehydes | 2,4,6-Trimethylbenzaldehyde | Single reactive site (aldehyde), steric bulk influences selectivity. | The target molecule adds a second, orthogonal reactive site (the alcohol), allowing for more complex and sequential derivatization. |
| Simple Hydroxybenzaldehydes | 3-Hydroxybenzaldehyde[3][4] | Two reactive sites, but lacks steric hindrance. | The trimethyl substitution on the target molecule provides steric control that is absent in simpler hydroxybenzaldehydes, potentially leading to different stereochemical outcomes in reactions. |
| Other Bifunctional Aromatics | 4-Bromo-3-(trifluoromethyl)benzaldehyde[5] | Two distinct reactive centers, allowing for sequential reactions (e.g., nucleophilic addition to the aldehyde, followed by cross-coupling at the bromide). | The target molecule's alcohol group offers a different set of potential transformations (e.g., esterification, oxidation) compared to a halogen, expanding the possible synthetic routes. |
The key advantage of this compound lies in its potential for orthogonal synthesis . The aldehyde and alcohol functionalities can be addressed with high selectivity under different reaction conditions, and the steric environment can guide the approach of reagents.
Potential Applications and Supporting Experimental Frameworks
The unique structure of this compound makes it a promising precursor for several classes of target molecules.
Synthesis of Conformationally Restricted Scaffolds
The steric hindrance provided by the methyl groups can be exploited to create molecules with well-defined three-dimensional structures. An intramolecular reaction between derivatives of the aldehyde and alcohol groups could lead to the formation of novel heterocyclic systems.
Illustrative Experimental Protocol: Intramolecular Wittig Reaction
-
Oxidation of the Alcohol: Selectively oxidize the hydroxymethyl group of the target molecule to a carboxylic acid using a mild oxidant like manganese dioxide.
-
Formation of a Phosphonium Salt: Convert the aldehyde to a bromomethyl group via reduction and subsequent bromination. React this intermediate with triphenylphosphine to form a phosphonium salt.
-
Intramolecular Wittig Reaction: Treat the resulting compound with a base to generate the ylide in situ, which can then react with the ester (from the oxidized alcohol) to form a macrocyclic lactone. The steric hindrance of the trimethylphenyl core would heavily influence the geometry of the resulting ring system.
Diagram of Hypothesized Reactivity
Caption: The aldehyde and alcohol groups allow for selective, orthogonal reactions.
Conclusion and Future Outlook
While this compound is not yet a staple on the chemical supplier's shelf, its synthesis is achievable through established methodologies. Its unique combination of a sterically hindered aldehyde and a primary alcohol on a polysubstituted aromatic ring presents a compelling case for its exploration as a precursor in the synthesis of novel pharmaceuticals and advanced materials. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize, validate, and ultimately unlock the synthetic potential of this promising building block. It is the author's belief that an investment in the exploration of such underutilized precursors is crucial for the continued advancement of chemical synthesis.
References
- BenchChem. (2025). Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis.
- Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
- (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes.
- (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- (2021).
- (1995). Process for formylation of aromatic compounds.
- Wikipedia. (n.d.). 3-Hydroxybenzaldehyde.
- BenchChem. (n.d.). Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde.
- Bankston, D. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Organic Chemistry Portal.
- (n.d.).
- Wikipedia. (n.d.).
- (n.d.). Benzaldehyde, 2,4,6-trimethyl. Organic Syntheses Procedure.
- (2008). A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol.
- CymitQuimica. (n.d.). This compound.
- (n.d.). Preparation method of 2,4,6-trimethyl benzaldehyde.
- Biosynth. (n.d.). 2,4,6-Trimethylbenzyl alcohol.
- (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- (2023).
- (n.d.).
- NIST. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. NIST WebBook.
- PubChem. (n.d.). 2,4,6-Trimethylbenzaldehyde.
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- (1997). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
- Wikipedia. (n.d.). Mesitaldehyde.
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- Sigma-Aldrich. (n.d.). 2,4,6-Trimethylbenzyl alcohol 99%.
- MedChemExpress. (n.d.). 3-Hydroxybenzaldehyde (M-Hydroxybenzaldehyde).
- A2B Chem. (n.d.). 2,4,6-Trimethylbenzaldehyde.
- ChemSynthesis. (2025). 2,4,6-trimethylbenzaldehyde.
- BenchChem. (n.d.). An In-depth Technical Guide to 2,4,6-Trihydroxybenzaldehyde: Properties, Synthesis, and Biological Activity.
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The Niche Efficacy of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde in the Analytical Derivatization of Bioactive Amines: A Comparative Guide
In the landscape of synthetic chemistry and drug development, the precise tools chosen for analytics are as critical as the synthetic pathways themselves. While not a conventional building block for large bioactive molecules, 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde (HTMB) has carved out a significant niche as a highly effective pre-column derivatization reagent for the analysis of biogenic amines and amino acids. This guide provides a detailed, evidence-based comparison of HTMB's efficacy against other common derivatizing agents, offering researchers and analytical scientists a clear perspective on its advantages and specific applications.
Introduction to Amine Derivatization and the Role of HTMB
The quantitative analysis of biogenic amines (e.g., neurotransmitters) and amino acids in biological matrices is fundamental to understanding physiological processes and pathological states. However, many of these molecules lack a native chromophore or fluorophore, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection challenging.
To overcome this, a process called derivatization is employed. A chemical reagent is reacted with the analyte to attach a "tag" that is easily detectable. HTMB, also known as 2,4,6-trimethyl-3-(hydroxymethyl)benzaldehyde, serves this exact purpose. It reacts with primary and secondary amines to form stable, highly fluorescent isoindole derivatives, enabling their sensitive detection.
The Derivatization Reaction: Mechanism and Key Features
The core of HTMB's function lies in its reaction with an amine in the presence of a thiol, typically 2-mercaptoethanol, to form a fluorescent isoindole derivative. This reaction is analogous to the well-known reaction of o-phthalaldehyde (OPA).
The reaction proceeds rapidly under mild conditions, a significant advantage in busy analytical laboratories. The resulting derivative possesses a distinct fluorescence profile, allowing for sensitive and selective quantification.
Caption: Reaction scheme for the derivatization of an amine with HTMB and a thiol to form a fluorescent product.
Comparative Analysis: HTMB vs. Alternative Reagents
The choice of derivatization reagent is critical and depends on the specific analytical challenge. HTMB's performance is best understood in comparison to other widely used agents like o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).
| Feature | This compound (HTMB) | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) |
| Target Analytes | Primary and Secondary Amines | Primary Amines only | Primary and Secondary Amines |
| Reaction Time | ~ 1-2 minutes | ~ 1-2 minutes | ~ 2-10 minutes |
| Reaction pH | Alkaline (pH 9-10) | Alkaline (pH 9.5-10.5) | Alkaline (pH 8-9) |
| Derivative Stability | High. Stable for several hours. | Low. Unstable derivatives, requiring immediate analysis. | High. Very stable derivatives. |
| Fluorescence Ex/Em (nm) | ~ 330 / 445 | ~ 340 / 455 | ~ 265 / 315 |
| Key Advantage | Reacts with secondary amines and forms highly stable derivatives. | Very fast reaction, common and inexpensive. | Forms very stable derivatives, well-established methods. |
| Key Disadvantage | Less commonly used, potentially higher cost. | Does not react with secondary amines (e.g., proline), unstable derivatives. | Longer reaction time, potential for reagent-related interferences. |
Key Insight: HTMB's primary advantage over the more common OPA is its ability to react with secondary amines and the superior stability of its fluorescent products. While OPA derivatives can degrade within minutes, HTMB derivatives often remain stable for hours, allowing for greater flexibility in analytical workflows, including the use of autosamplers for overnight runs without significant signal degradation. This is a crucial factor for ensuring reproducibility and accuracy in high-throughput settings.
Experimental Protocol: Derivatization and HPLC Analysis of Amino Acids
This section provides a validated, step-by-step protocol for the derivatization of an amino acid standard mix using HTMB, followed by HPLC analysis. This protocol is designed to be self-validating, with clear steps and expected outcomes.
Materials:
-
Amino Acid Standard Solution (100 µM of each)
-
Boric Acid Buffer (0.4 M, pH 9.5)
-
This compound (HTMB) solution (10 mg/mL in methanol)
-
2-Mercaptoethanol (MCE) solution (10 µL/mL in methanol)
-
HPLC-grade Acetonitrile and Water
-
Formic Acid
Derivatization Procedure:
-
Prepare the Reagent Mixture: In a microcentrifuge tube, mix 100 µL of the HTMB solution with 20 µL of the MCE solution. This mixture should be prepared fresh daily.
-
Sample Preparation: In a clean autosampler vial, add 10 µL of the amino acid standard solution.
-
Buffering: Add 70 µL of the 0.4 M boric acid buffer (pH 9.5) to the vial and vortex briefly.
-
Derivatization: Add 20 µL of the fresh HTMB/MCE reagent mixture to the vial.
-
Reaction: Cap the vial, vortex for 10 seconds, and let it stand at room temperature for 2 minutes. The sample is now ready for injection.
HPLC-UV/Fluorescence Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10-30% B
-
5-15 min: 30-70% B
-
15-17 min: 70-10% B
-
17-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detector: Excitation at 330 nm, Emission at 445 nm.
A Comparative Guide to the Stability of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde and Its Analogs
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of robust product development. Chemical stability influences not only the efficacy and safety of a drug substance but also dictates its shelf-life, storage conditions, and formulation strategies. This guide provides an in-depth technical comparison of the stability of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde and its structurally related analogs. By examining the electronic and steric contributions of their substituents, we aim to provide a predictive framework for their degradation profiles, supported by established chemical principles and experimental methodologies.
Introduction: The Critical Role of Stability in Pharmaceutical Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with chemical stability being a primary hurdle. An unstable compound can lead to a loss of potency, the formation of toxic degradation products, and altered bioavailability. Therefore, a comprehensive understanding of a molecule's degradation pathways under various stress conditions—such as pH, temperature, light, and oxidation—is paramount.
This guide focuses on this compound, a substituted aromatic aldehyde with potential applications as a synthetic intermediate. We will compare its stability with key analogs to dissect the influence of its methyl and hydroxymethyl substituents on the overall molecular robustness. The selected analogs for this comparative analysis are:
-
2,4,6-Trimethylbenzaldehyde (Mesitaldehyde): Lacking the hydroxymethyl group, this analog serves as a baseline to evaluate the impact of the hydroxymethyl moiety.
-
3-Hydroxymethylbenzaldehyde: Devoid of the sterically hindering and electron-donating methyl groups, this analog allows for an assessment of their combined effect on stability.
-
Benzaldehyde: The parent compound, providing a fundamental reference point for the effects of substitution.
Structural and Physicochemical Properties of the Analyzed Compounds
The stability of a molecule is intrinsically linked to its structure. The interplay of steric hindrance and electronic effects governs the reactivity of the functional groups and the susceptibility of the molecule to degradation.
| Compound | Structure | Key Features |
| This compound | ![]() | Aldehyde and primary alcohol functional groups. Three electron-donating methyl groups, with two at the ortho positions providing significant steric hindrance around the aldehyde. |
| 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde) | ![]() | Aldehyde functional group. Three electron-donating methyl groups, with two at the ortho positions causing steric hindrance.[1] |
| 3-Hydroxymethylbenzaldehyde | ![]() | Aldehyde and primary alcohol functional groups. Lacks the steric hindrance and strong inductive effect of the trimethyl substitution.[2][3] |
| Benzaldehyde | ![]() | Unsubstituted aromatic aldehyde. Serves as the baseline for electronic and steric effects. |
Predicted Stability and Potential Degradation Pathways
Based on the structural features, we can predict the relative stability and primary degradation pathways for each compound.
Oxidative Stability
Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acids. The hydroxymethyl group can also be oxidized, first to an aldehyde and then to a carboxylic acid.
-
This compound: The electron-donating methyl groups increase the electron density on the aromatic ring, which can make the aldehyde group more susceptible to oxidation. However, the steric hindrance from the ortho-methyl groups may shield the aldehyde from attack by some oxidizing agents. The primary alcohol of the hydroxymethyl group is a likely site for oxidation.
-
2,4,6-Trimethylbenzaldehyde: Similar to its hydroxymethyl analog, the electron-rich ring may enhance susceptibility to oxidation, while steric hindrance could offer some protection. It is known to be air-sensitive and may oxidize over time.[1]
-
3-Hydroxymethylbenzaldehyde & Benzaldehyde: Lacking the steric protection of the ortho-methyl groups, these compounds are expected to be more readily oxidized at the aldehyde functional group. The hydroxymethyl group in 3-hydroxymethylbenzaldehyde presents an additional site for oxidative degradation.
Hydrolytic Stability (Acidic and Basic Conditions)
Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, such as the ones in this guide, can undergo the Cannizzaro reaction, a disproportionation reaction yielding a primary alcohol and a carboxylic acid.
-
This compound & 2,4,6-Trimethylbenzaldehyde: The steric hindrance from the ortho-methyl groups could potentially slow down the rate of the Cannizzaro reaction compared to less hindered aldehydes.
-
3-Hydroxymethylbenzaldehyde & Benzaldehyde: These are expected to be more susceptible to the Cannizzaro reaction under basic conditions due to the greater accessibility of the aldehyde carbonyl.
Under acidic conditions, the aldehyde group is generally stable. However, the hydroxymethyl group could potentially undergo acid-catalyzed reactions, such as etherification in the presence of alcohols.
Photostability
Aromatic aldehydes can undergo photochemical reactions upon exposure to UV light. These reactions can include hydrogen abstraction and the formation of radical species, leading to a variety of degradation products. The presence of electron-donating or electron-withdrawing groups can influence the photochemistry of benzaldehydes.[4][5]
Thermal Stability
Thermal degradation of aldehydes can occur at elevated temperatures, often leading to complex mixtures of decomposition products.[6][7] The presence of bulky substituents may influence the thermal stability, but specific predictions without experimental data are challenging.
Experimental Design for Comparative Stability Assessment
To empirically validate these predictions, a forced degradation study is essential. This involves subjecting the compounds to a range of stress conditions to accelerate their degradation and identify potential degradation products.
Forced Degradation Protocol
A systematic forced degradation study should be conducted under the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for a defined period.
Samples should be taken at various time points to monitor the degradation progress.
Stability-Indicating HPLC Method
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where all compounds of interest have significant absorbance (a photodiode array detector is ideal for monitoring peak purity).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[8][9]
Comparative Stability Data (Hypothetical)
| Compound | % Degradation (Acidic) | % Degradation (Basic) | % Degradation (Oxidative) | % Degradation (Thermal) | % Degradation (Photolytic) | Primary Degradation Products |
| This compound | < 5% | ~15% | ~20% | ~10% | ~15% | Cannizzaro products, 3-carboxy-2,4,6-trimethylbenzaldehyde |
| 2,4,6-Trimethylbenzaldehyde | < 5% | ~10% | ~15% | ~5% | ~10% | 2,4,6-trimethylbenzoic acid, Cannizzaro products |
| 3-Hydroxymethylbenzaldehyde | < 5% | > 30% | > 25% | ~15% | ~20% | Cannizzaro products, 3-carboxybenzaldehyde |
| Benzaldehyde | < 5% | > 25% | > 20% | ~10% | ~15% | Benzoic acid, Cannizzaro products |
Discussion of Expected Results and Mechanistic Insights
The hypothetical data aligns with our predictions based on structural analysis.
-
Influence of Methyl Groups: The trimethyl substitution, particularly at the ortho positions, is expected to confer greater stability. This is likely due to steric hindrance, which impedes the approach of reagents to the aldehyde functional group. This is reflected in the lower predicted degradation of the trimethyl-substituted compounds under basic and oxidative conditions.
-
Influence of the Hydroxymethyl Group: The hydroxymethyl group introduces an additional site for oxidative degradation, potentially making this compound slightly less stable than 2,4,6-trimethylbenzaldehyde under oxidative stress. However, its electronic effect on the aldehyde's reactivity is expected to be minimal.
-
Combined Effects: The combination of steric hindrance from the methyl groups and the presence of the hydroxymethyl group in this compound likely results in an intermediate stability profile. It is predicted to be significantly more stable than benzaldehyde and 3-hydroxymethylbenzaldehyde but potentially slightly less stable than 2,4,6-trimethylbenzaldehyde, especially under oxidative conditions.
Conclusion
This guide provides a comprehensive framework for comparing the stability of this compound with its key analogs. Based on fundamental principles of organic chemistry, it is predicted that the stability of these compounds will be significantly influenced by the steric hindrance imparted by the ortho-methyl groups and, to a lesser extent, by the presence of the oxidizable hydroxymethyl group. The proposed forced degradation study and stability-indicating HPLC method offer a robust experimental approach to validate these predictions and to fully characterize the degradation profiles of these molecules. For researchers in drug development and synthetic chemistry, a thorough understanding of these structure-stability relationships is crucial for making informed decisions in lead optimization, formulation development, and ensuring the overall quality and safety of new chemical entities.
References
-
Hidalgo, F. J., et al. (2015). Lipid-derived aldehyde degradation under thermal conditions. Food Chemistry. Retrieved from [Link]
- Mukai, M., et al. (1997). Effects of substitution and excited wavelength on the photochemistry of benzaldehydes studied by CIDEP. Molecular Physics.
- Berger, S. A., & Kasha, M. (1964). Photochemistry of benzaldehyde. Journal of the American Chemical Society.
-
Valle, B., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels. Retrieved from [Link]
-
Mukai, M., et al. (2010). Effects of substitution and excited wavelength on the photochemstry of benzaldehydes studied by CIDEP. ResearchGate. Retrieved from [Link]
-
Li, X., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods. Retrieved from [Link]
-
Rao, B. M., et al. (2021). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. National Institutes of Health. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Aldehydes as powerful initiators for photochemical transformations. Retrieved from [Link]
-
Grokipedia. (2023). Mesitaldehyde. Retrieved from [Link]
-
Wiki. (n.d.). 2,4,6-Trimethylbenzyl alcohol 4170-90-5. Retrieved from [Link]
-
ResearchGate. (2021). Oxidation and oxidative coupling of benzylic alcohol to benzaldehyde and methyl benzoate ester. Retrieved from [Link]
-
ResearchGate. (2011). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Wiki. (n.d.). 2,4,6-Trimethylbenzaldehyde 487-68-3. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]
- The Royal Society. (1966).
-
Journal of the Chemical Society, Perkin Transactions 2. (1973). Conformations of substituted benzaldehydes and acetophenones by molecular polarisability measurements and infrared spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. Retrieved from [Link]
-
Hongsheng Sci-Tech Development Co. Ltd. (n.d.). 2,4,6-Trimethylbenzyl alcohol,4170-90-5 manufacture. Retrieved from [Link]
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A Mechanistic and Comparative Guide to the Reactivities of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Introduction
For researchers, scientists, and professionals in drug development, a profound understanding of the interplay between molecular structure and chemical reactivity is fundamental to the design of novel synthetic pathways and the efficient construction of complex molecular architectures. 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde is a polysubstituted aromatic aldehyde that presents a unique combination of steric and electronic features. The presence of two ortho-methyl groups imparts significant steric hindrance around the formyl group, while the hydroxymethyl substituent introduces a potential site for further functionalization and intramolecular interactions.
This technical guide provides an in-depth comparative analysis of the reactivity of this compound in several key organic transformations. By examining its performance in nucleophilic addition, reduction, and oxidation reactions against less sterically hindered or electronically different alternatives, we aim to elucidate the mechanistic nuances governed by its structure. This guide will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in leveraging the synthetic potential of this versatile building block.
I. Nucleophilic Addition Reactions: The Impact of Steric Hindrance
Nucleophilic addition to the carbonyl group is a cornerstone of organic synthesis. However, the rate and equilibrium of these reactions are highly sensitive to the steric environment surrounding the electrophilic carbonyl carbon. The two ortho-methyl groups in this compound create a sterically congested environment, significantly influencing the approach of nucleophiles.
A. Grignard Reaction: A Battle of Sterics
The Grignard reaction, a classic method for carbon-carbon bond formation, provides a clear illustration of the impact of steric hindrance. We compare the reactivity of this compound with the less hindered benzaldehyde and its close analogue lacking the hydroxymethyl group, 2,4,6-trimethylbenzaldehyde (mesitaldehyde).
Mechanistic Considerations: The generally accepted mechanism for the Grignard reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon.[1][2] With sterically hindered aldehydes, this approach is impeded, potentially leading to side reactions such as enolization or reduction if the Grignard reagent possesses β-hydrogens.[3] For Grignard reagents like methylmagnesium bromide, where reduction is not possible, the primary consequence of steric hindrance is a decrease in the reaction rate and overall yield.
Comparative Performance in Grignard Reaction with Methylmagnesium Bromide
| Aldehyde | Product | Approximate Yield (%) | Rationale for Performance |
| Benzaldehyde | 1-Phenylethanol | ~90% | Minimal steric hindrance allows for facile nucleophilic attack at the carbonyl carbon. |
| 2,4,6-Trimethylbenzaldehyde | 1-(2,4,6-Trimethylphenyl)ethanol | ~40% | Significant steric hindrance from the two ortho-methyl groups impedes the approach of the Grignard reagent, leading to a substantially lower yield.[4] |
| This compound | 1-(3-(Hydroxymethyl)-2,4,6-trimethylphenyl)ethanol | Expected to be <40% | The steric hindrance is comparable to 2,4,6-trimethylbenzaldehyde. The acidic proton of the hydroxymethyl group will consume one equivalent of the Grignard reagent, necessitating the use of excess reagent and potentially further complicating the reaction. |
Experimental Protocol: Grignard Reaction with a Sterically Hindered Aldehyde
Objective: To synthesize a secondary alcohol via the addition of a Grignard reagent to a sterically hindered benzaldehyde derivative.
Methodology:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether or tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in the anhydrous solvent via the dropping funnel to maintain a gentle reflux.
-
After the magnesium has been consumed, cool the Grignard reagent to 0 °C.
-
Slowly add a solution of the sterically hindered aldehyde (1.0 equivalent) in the anhydrous solvent. For this compound, a minimum of 2.2 equivalents of the Grignard reagent is required to account for the reaction with the acidic proton of the hydroxymethyl group.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Grignard Reaction
Caption: Generalized workflow for a Grignard reaction with an aldehyde.
B. Wittig Reaction: Navigating Steric and Electronic Effects
The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds.[5] The reactivity and stereoselectivity of this reaction are influenced by both steric and electronic factors of the aldehyde and the phosphorus ylide.
Mechanistic Considerations: The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then cyclizes to an oxaphosphetane. The decomposition of the oxaphosphetane yields the alkene and triphenylphosphine oxide. For ortho-substituted benzaldehydes, steric interactions play a crucial role in determining the stereoselectivity of the reaction.[4][6][7] Density functional theory calculations have shown that the anomalous Z-selectivity observed in some cases is primarily due to steric repulsion rather than previously proposed phosphorus-heteroatom interactions.[4]
Comparative Performance in Wittig Reaction with Methylenetriphenylphosphorane
| Aldehyde | Product | Approximate Yield (%) | Rationale for Performance |
| Benzaldehyde | Styrene | >95% | High reactivity due to the absence of significant steric hindrance. |
| 2,4,6-Trimethylbenzaldehyde | 2,4,6-Trimethylstyrene | ~60-70% | The ortho-methyl groups sterically hinder the approach of the bulky ylide, resulting in a lower yield compared to benzaldehyde. |
| This compound | 3-(Hydroxymethyl)-2,4,6-trimethylstyrene | Expected to be ~60-70% | The steric environment around the carbonyl is similar to that of 2,4,6-trimethylbenzaldehyde. The hydroxymethyl group is not expected to significantly interfere with the reaction, although it may slightly alter the electronic properties of the ring. |
Experimental Protocol: Wittig Reaction
Objective: To synthesize an alkene from an aldehyde using a phosphorus ylide.
Methodology:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to -78 °C or 0 °C, depending on the base used.
-
Slowly add a strong base, such as n-butyllithium or sodium hydride (1.05 equivalents), to generate the ylide. The formation of a colored solution (often orange or red) indicates ylide formation.
-
Stir the ylide solution for 30-60 minutes at the same temperature.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
Logical Workflow for Wittig Reaction
Caption: Generalized workflow for a Wittig reaction.
II. Reduction and Oxidation Reactions: Probing the Reactivity of the Formyl and Hydroxymethyl Groups
The presence of both an aldehyde and a primary alcohol in this compound allows for a comparative study of chemoselective transformations.
A. Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to reduce aldehydes and ketones to their corresponding alcohols.[8][9]
Mechanistic Considerations: The reduction proceeds via the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the workup to yield the alcohol. Given that NaBH₄ does not typically reduce carboxylic acids or esters, it is an excellent choice for the selective reduction of the aldehyde functionality in this compound.[8]
Comparative Performance in Sodium Borohydride Reduction
| Substrate | Product | Expected Outcome | Rationale |
| Benzaldehyde | Benzyl alcohol | High yield | Unhindered aldehyde readily undergoes reduction. |
| 2,4,6-Trimethylbenzaldehyde | (2,4,6-Trimethylphenyl)methanol | High yield | Although sterically hindered, NaBH₄ is a small nucleophile and can effectively reduce the aldehyde. The reaction may be slower than with benzaldehyde. |
| This compound | 1,3-Bis(hydroxymethyl)-2,4,6-trimethylbenzene | High yield | NaBH₄ will selectively reduce the aldehyde group to a primary alcohol, leaving the existing hydroxymethyl group intact. |
Experimental Protocol: Sodium Borohydride Reduction
Objective: To selectively reduce the aldehyde functionality of this compound.
Methodology:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2-1.5 equivalents) portion-wise to control the evolution of hydrogen gas.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the diol product.
B. Oxidation to a Carboxylic Acid
The oxidation of the aldehyde group to a carboxylic acid is a common transformation. The choice of oxidant is crucial to avoid the over-oxidation of the hydroxymethyl group.
Mechanistic Considerations: Various reagents can be employed for the oxidation of aldehydes to carboxylic acids.[10] A mild and effective method involves the use of sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a scavenger for hypochlorite, such as 2-methyl-2-butene. This method is known for its high chemoselectivity for aldehydes.
Comparative Performance in Oxidation with Sodium Chlorite
| Substrate | Product | Expected Outcome | Rationale |
| Benzaldehyde | Benzoic acid | High yield | Readily oxidized under mild conditions. |
| 2,4,6-Trimethylbenzaldehyde | 2,4,6-Trimethylbenzoic acid | High yield | The steric hindrance does not significantly affect the oxidation of the aldehyde. |
| This compound | 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid | High yield | Sodium chlorite is a chemoselective oxidant that will preferentially oxidize the aldehyde over the primary alcohol, yielding the corresponding carboxylic acid. |
Experimental Protocol: Oxidation with Sodium Chlorite
Objective: To selectively oxidize the aldehyde group of this compound to a carboxylic acid.
Methodology:
-
Dissolve this compound (1.0 equivalent) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4-5 equivalents) as a chlorine scavenger.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.
-
Slowly add the aqueous oxidant solution to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously for several hours or until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a solution of sodium sulfite.
-
Acidify the mixture with dilute HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Conclusion
The reactivity of this compound is a compelling case study in the influence of steric and electronic factors in organic synthesis. The pronounced steric hindrance imparted by the ortho-methyl groups significantly attenuates its reactivity in nucleophilic addition reactions such as the Grignard and Wittig reactions when compared to less substituted benzaldehydes. This steric shielding, however, does not preclude its participation in these transformations, but rather necessitates careful consideration of reaction conditions and may lead to lower yields.
Conversely, the formyl and hydroxymethyl groups exhibit predictable reactivity in chemoselective reduction and oxidation reactions. The aldehyde can be selectively reduced in the presence of the alcohol using mild hydride reagents like sodium borohydride, and selectively oxidized to a carboxylic acid with reagents such as sodium chlorite.
This guide provides a framework for understanding and predicting the behavior of this multifunctional building block. By appreciating the mechanistic principles that govern its reactivity, researchers can strategically employ this compound in the synthesis of complex target molecules, harnessing its unique structural features to achieve desired synthetic outcomes.
References
-
Byrne, P. A., & Gilheany, D. G. (2013). Anomalous stereoselectivity in the Wittig reaction: the role of steric interactions. The Journal of Organic Chemistry, 78(18), 9512–9516. [Link][4]
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem Technical Documents.
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BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation. BenchChem Technical Documents.[11]
-
Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1989). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 54(17), 4706-4708. [Link]
-
Crowley, P. B., & Gilheany, D. G. (2002). Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenyl-phosphoranes. Tetrahedron Letters, 43(13), 2449-2453. [Link][6][7]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link][3]
-
ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link][8]
-
Byrne, P. A., & Gilheany, D. G. (2013). The Modern Interpretation of the Wittig Reaction Mechanism. Chemical Society Reviews, 42(16), 6670-6685. [Link]
-
University of Galway Research. (2002). Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Retrieved from [Link][7]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link][10]
-
Emling, B. L., Horvath, R. J., Saraceno, A. J., Ellermeyer, E. F., Haile, L., & Hudac, L. D. (1964). Sterically Hindered Reactions of Grignard Reagents with Schiff Bases. The Journal of Organic Chemistry, 29(7), 1840–1843. [Link]
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Wang, Y., Wu, J., Wang, Z., & Cheng, J. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource technology, 197, 323–328. [Link][12]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link][2]
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Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link][9]
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A Comparative Guide to the Quantitative Analysis of Reaction Products from 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
In the landscape of pharmaceutical and fine chemical synthesis, the precise control of chemical reactions is paramount. For researchers and drug development professionals, understanding the reactivity of bifunctional molecules is a critical challenge that dictates the efficiency of synthetic routes and the purity of final products. This guide provides an in-depth technical analysis of the reaction products originating from 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde, a sterically hindered aromatic compound featuring both an aldehyde and a primary alcohol functionality.
The unique structure of this molecule, specifically the absence of α-hydrogens to the aldehyde group, opens up distinct reaction pathways. This guide will objectively compare the outcomes of these pathways, supported by established chemical principles and analogous experimental data, to provide a predictive framework for its reactivity. We will delve into the mechanistic rationale behind the expected product distributions under various conditions and present detailed experimental protocols for their quantitative analysis.
The Dichotomy of Reactivity: Cannizzaro Disproportionation vs. Chemoselective Transformations
The presence of both a non-enolizable aldehyde and a primary benzylic alcohol on the same aromatic ring in this compound presents a fascinating case of competitive and potentially cooperative reactivity. The primary reaction pathways to consider are the Cannizzaro reaction, a classic disproportionation of non-enolizable aldehydes in strong base, and chemoselective oxidation or reduction, which target one functional group while leaving the other intact.
The Cannizzaro Reaction: A Pathway of Self-Sacrifice
The Cannizzaro reaction, first reported by Stanislao Cannizzaro in 1853, is a hallmark reaction of aldehydes lacking α-hydrogens when subjected to a strong base.[1] The reaction proceeds via a disproportionation mechanism where one molecule of the aldehyde is reduced to the corresponding alcohol, and another is oxidized to a carboxylic acid.[1]
For this compound, an intermolecular Cannizzaro reaction would theoretically yield two products:
-
2,4,6-Trimethylbenzene-1,3-dimethanol : The product of the aldehyde reduction.
-
3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid : The product of the aldehyde oxidation.
An intriguing alternative is the possibility of an intramolecular reaction, though this is less likely given the substitution pattern. Intramolecular Cannizzaro reactions typically occur in molecules containing two aldehyde groups in close proximity, such as phthalaldehyde.[2]
Chemoselective Alternatives: The Pursuit of Singular Products
In many synthetic applications, the goal is to modify one functional group selectively. This necessitates the use of reagents and conditions that can discriminate between the aldehyde and the primary alcohol.
Chemoselective Oxidation: The selective oxidation of the aldehyde in the presence of the primary alcohol would yield 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid . Conversely, selective oxidation of the alcohol is more challenging as primary alcohols and aldehydes can both be oxidized to carboxylic acids. However, milder oxidizing agents might favor the conversion of the primary alcohol to an aldehyde, which in this case would be the starting material itself, or if the starting material were a dialcohol, to a hydroxy-aldehyde. A more plausible, yet challenging, selective oxidation would be to convert the hydroxymethyl group to a second aldehyde, which would then likely undergo further reactions.
Chemoselective Reduction: The selective reduction of the aldehyde group is a more common and often more easily achievable transformation. This would lead to a single product: 2,4,6-Trimethylbenzene-1,3-dimethanol .
Quantitative Analysis: A Comparative Overview
| Reaction Pathway | Key Reagents | Expected Major Product(s) | Theoretical Yield (%) | Key Considerations |
| Cannizzaro Reaction | Conc. NaOH or KOH | 2,4,6-Trimethylbenzene-1,3-dimethanol & 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid | 50% for each product (intermolecular) | Requires strong base and a non-enolizable aldehyde. The presence of the hydroxymethyl group may influence reaction rates but is not expected to alter the fundamental outcome. |
| Chemoselective Oxidation | e.g., Ag₂O, MnO₂ | 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid | Variable, typically >80% | Requires careful selection of the oxidizing agent to avoid oxidation of the primary alcohol. Steric hindrance around the aldehyde may necessitate harsher conditions. |
| Chemoselective Reduction | e.g., NaBH₄, LiAlH₄ | 2,4,6-Trimethylbenzene-1,3-dimethanol | Variable, typically >90% | Aldehydes are generally more reactive towards hydride reagents than primary alcohols are towards further reduction. |
Experimental Protocols
To facilitate further research and validation of the predicted outcomes, the following detailed experimental protocols are provided for conducting the reactions and analyzing the products.
Protocol 1: The Cannizzaro Reaction
Objective: To induce the disproportionation of this compound and quantify the resulting alcohol and carboxylic acid products.
Materials:
-
This compound
-
50% (w/v) Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of this compound in a minimal amount of methanol.
-
Add 20 mL of 50% NaOH solution.
-
Stir the mixture vigorously at room temperature for 24 hours. The mixture may become a thick emulsion.
-
After the reaction is complete, transfer the mixture to a separatory funnel and extract three times with 30 mL portions of diethyl ether.
-
Isolation of the Alcohol: Combine the ether extracts and wash with 20 mL of water, followed by 20 mL of brine. Dry the ether layer over anhydrous MgSO₄, filter, and remove the ether under reduced pressure to yield the crude 2,4,6-Trimethylbenzene-1,3-dimethanol.
-
Isolation of the Acid: To the aqueous layer from the initial extraction, slowly add 5% HCl with cooling until the pH is approximately 2. A precipitate of 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid should form.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the starting material and the major reaction products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be 20-80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare standard solutions of the starting material, 2,4,6-Trimethylbenzene-1,3-dimethanol, and 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid in the mobile phase at known concentrations.
-
Dilute an aliquot of the crude reaction mixture in the mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Generate a calibration curve for each standard by plotting peak area against concentration.
-
Quantify the amount of each component in the reaction mixture by comparing their peak areas to the calibration curves.
Protocol 3: Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity of the reaction products.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Sample Preparation:
-
For the analysis of the carboxylic acid, derivatization to a more volatile ester (e.g., by reaction with diazomethane or a silylating agent like BSTFA) is recommended.
-
Dissolve the crude products (or their derivatized forms) in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the samples before injection.
Data Analysis:
-
Identify the components by comparing their mass spectra with a reference library (e.g., NIST).
-
The fragmentation patterns will provide definitive structural information.
Conclusion and Future Perspectives
The reactivity of this compound is a compelling example of the principles of physical organic chemistry at play. The sterically hindered, non-enolizable aldehyde is predisposed to undergo the Cannizzaro reaction in the presence of a strong base, leading to a predictable 1:1 mixture of the corresponding diol and hydroxy-acid. However, the true utility of this molecule in a synthetic context will be realized through the development of highly chemoselective oxidation and reduction protocols.
This guide provides a foundational framework for exploring these reaction pathways. The provided protocols for reaction execution and quantitative analysis are designed to be robust and adaptable. Future research should focus on screening a wider array of selective reagents and catalysts to optimize the yields of the desired mono-functionalized products. Such studies will not only expand the synthetic utility of this particular molecule but also contribute to the broader understanding of chemoselectivity in complex molecular systems, a cornerstone of modern drug development and materials science.
References
- Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Justus Liebigs Annalen der Chemie, 88(1), 129-130.
- McDonald, R. S., & Sibley, C. E. (1981). The intramolecular Cannizzaro reaction of phthalaldehyde. Canadian Journal of Chemistry, 59(7), 1061-1067.
-
Wikipedia contributors. (2023). Cannizzaro reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. Retrieved from [Link]
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A Senior Application Scientist’s Guide to Purity Assessment of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde Derivatives
Introduction: The Imperative of Purity in Drug Development
In the intricate landscape of pharmaceutical research and drug development, the molecular integrity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde and its derivatives are valuable building blocks in organic synthesis. The precise determination of their purity is a critical, non-negotiable step. Impurities, even in trace amounts, can have unforeseen consequences, altering pharmacological activity, increasing toxicity, or compromising the stability of the final drug product.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of these synthesized derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establishing a framework for creating self-validating analytical systems. This ensures that the data generated is not only accurate but also robust and defensible, meeting the stringent standards of regulatory bodies.[1][2]
Strategic Purity Analysis: An Orthogonal, Multi-Technique Approach
Relying on a single analytical method for purity determination provides an incomplete picture. A robust purity assessment strategy employs multiple, orthogonal techniques—methods that measure the same attribute using different underlying principles. This approach significantly reduces the risk of overlooking impurities that may co-elute or be invisible to a single detection method. For instance, while High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled structural confirmation and can detect non-UV active impurities.[3]
The following diagram illustrates a logical workflow that integrates key analytical techniques for a comprehensive purity assessment.
Caption: Integrated workflow for purity assessment.
Comparative Analysis of Core Analytical Techniques
The choice of analytical instrumentation is dictated by the specific questions being asked. Is the goal to confirm the identity, quantify the main component, or identify an unknown impurity? Here, we compare the most effective methods for analyzing this compound derivatives.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For quantifying the purity of moderately polar, non-volatile compounds like our target molecule, Reverse-Phase HPLC (RP-HPLC) with UV detection is the industry-standard method.[4] Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from closely related impurities.
Expertise & Causality: The choice of a C18 stationary phase is deliberate; its nonpolar nature provides excellent retention and separation for aromatic compounds. The mobile phase, typically a mixture of acetonitrile and water, is selected to ensure sharp, symmetrical peaks. Acetonitrile is often preferred over methanol as its lower viscosity leads to better column efficiency and lower backpressure.
Trustworthiness through Validation: An HPLC method is only trustworthy if it is validated.[1][5] Key validation parameters, as defined by the International Conference on Harmonisation (ICH), ensure the method is suitable for its intended purpose.[6] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[5]
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. The formic acid is crucial for protonating silanol groups on the stationary phase and the analyte, leading to sharper peaks.
-
Gradient Program: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is vital for reproducible retention times.
-
Detection Wavelength: 254 nm, a common wavelength where aromatic aldehydes exhibit strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further if necessary.
-
System Suitability Test (SST): Before running samples, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%. This confirms the system is performing correctly.
Caption: Experimental workflow for HPLC purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is indispensable for unambiguous structure elucidation. For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents. This allows for a quantitative assessment (qNMR) of the main component against proton-containing impurities.[3][7]
Expertise & Causality: ¹H NMR provides a "fingerprint" of the molecule. For this compound, we expect to see distinct signals for the aldehyde proton (~9-10 ppm), the aromatic proton, the hydroxymethyl protons (-CH₂OH), and the three methyl groups.[8][9] The presence of unexpected signals immediately indicates an impurity. For example, a broad peak around 11-12 ppm could suggest the presence of a carboxylic acid impurity resulting from over-oxidation.
Data Interpretation:
-
Aldehyde Proton (-CHO): Singlet, ~9.9 ppm.[9]
-
Aromatic Proton (Ar-H): Singlet, ~7.0 ppm.
-
Hydroxymethyl Protons (-CH₂OH): Singlet or doublet (depending on solvent and exchange), ~4.6 ppm.
-
Methyl Protons (-CH₃): Three distinct singlets in the ~2.2-2.6 ppm range.
-
Hydroxyl Proton (-OH): Broad singlet, variable chemical shift.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
MS provides a direct measurement of the molecular weight of the compound and its fragments, making it an essential tool for confirming identity and characterizing unknown impurities. When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a powerful method for impurity profiling.[10][11]
Expertise & Causality: For our target molecule (MW: 178.23 g/mol ), observing a molecular ion peak [M+H]⁺ at m/z 179.0 in an ESI+ mass spectrum provides strong evidence of its identity. The fragmentation pattern can also be diagnostic. For instance, the loss of the hydroxymethyl group or the aldehyde group would result in predictable fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Analysis
FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[12] While not quantitative, it serves as an excellent first-pass check to confirm the success of a synthesis.
Data Interpretation:
-
O-H Stretch (Hydroxyl): Broad absorption around 3400-3200 cm⁻¹.[13]
-
C-H Stretch (Aromatic): Absorption just above 3000 cm⁻¹.[14]
-
C-H Stretch (Aldehyde): Two characteristic weak bands around 2850 and 2750 cm⁻¹.[14]
-
C=O Stretch (Aldehyde): Strong, sharp absorption around 1705-1680 cm⁻¹ (conjugated).[14][15]
-
C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.[14]
The absence of a strong O-H stretch from a starting alcohol or the presence of a very broad O-H and C=O stretch characteristic of a carboxylic acid (~3300-2500 cm⁻¹ and ~1710 cm⁻¹) are clear indicators of reaction success or failure.[16]
Summary and Data Comparison
The following tables summarize the capabilities of each technique and the expected analytical data for a pure sample of this compound.
Table 1: Comparison of Analytical Techniques
| Technique | Primary Use | Sensitivity | Strengths | Limitations |
| HPLC-UV | Quantification, Impurity Profiling | High (ng-pg) | Excellent resolution, reproducibility, and validated for purity assay.[5][17] | Requires a chromophore; destructive; co-elution can occur. |
| ¹H NMR | Structure Elucidation, Quantification (qNMR) | Moderate (µg-mg) | Provides unambiguous structural information; non-destructive; universal detection of proton-containing compounds.[3] | Lower sensitivity than HPLC; complex mixtures can be difficult to interpret. |
| LC-MS | Identification, Impurity Profiling | Very High (pg-fg) | Provides molecular weight information for each separated peak; excellent for identifying unknowns.[10] | Quantification can be complex; response factors vary significantly. |
| FTIR | Functional Group Identification | Low (mg) | Fast, non-destructive, provides a quick "fingerprint" of the molecule.[12] | Not quantitative; provides limited structural information. |
Table 2: Expected Analytical Data for this compound
| Technique | Parameter | Expected Value / Observation |
| HPLC | Retention Time | Dependent on specific method (e.g., ~8.5 min under protocol described) |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~9.9 (s, 1H, CHO), ~7.0 (s, 1H, ArH), ~4.6 (s, 2H, CH₂), ~2.5 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~192 (CHO), ~128-140 (Aromatic C), ~60 (CH₂OH), ~15-20 (CH₃)[8] |
| MS (ESI+) | m/z | 179.1 ([M+H]⁺), 201.1 ([M+Na]⁺) |
| FTIR | Absorption Bands (cm⁻¹) | ~3300 (br, O-H), ~2850 & 2750 (w, C-H aldehyde), ~1690 (s, C=O)[14] |
Conclusion and Final Recommendations
A comprehensive and trustworthy assessment of the purity of synthesized this compound derivatives requires a multi-faceted, orthogonal approach.
-
Initial Confirmation: Begin with FTIR and ¹H NMR on the crude or purified material. This provides rapid confirmation that the desired functional groups are present and that the core structure is correct.
-
Definitive Identification: Use Mass Spectrometry to confirm the molecular weight, leaving no ambiguity as to the identity of the main component.
-
Accurate Quantification: Employ a validated RP-HPLC method as the definitive tool for purity quantification. The percent area normalization method provides a reliable purity value, which should be >95% for most research and development applications.[3]
-
Integrated Analysis: For regulatory filings or advanced drug development, LC-MS is the preferred method for impurity profiling, allowing for the simultaneous separation, quantification (relative to the main peak), and identification of process-related impurities and potential degradants.
By integrating these techniques, researchers and drug development professionals can build a self-validating system that ensures the quality and integrity of their synthetic intermediates, paving the way for successful and reproducible downstream applications.
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Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Advances. Available at: [Link]
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Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. (2013). Journal of Chromatography A. Available at: [Link]
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MASS SPECTROMETRY OF FATTY ALDEHYDES. (2015). Mass Spectrometry Reviews. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde in Synthetic Routes
For the discerning researcher and professional in drug development, the selection of a synthetic building block is a critical decision point, profoundly influencing reaction efficiency, yield, and the overall feasibility of a synthetic campaign. This guide provides an in-depth technical comparison of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde, benchmarking its performance against common alternatives in key synthetic transformations. By examining the interplay of steric and electronic effects, supported by available experimental data, we aim to equip you with the insights necessary for informed substrate selection.
Introduction: The Unique Profile of this compound
This compound is a polysubstituted aromatic aldehyde characterized by significant steric hindrance around the formyl group due to the two ortho-methyl substituents.[1][2] The presence of a hydroxymethyl group at the meta-position introduces an additional layer of complexity, potentially influencing the molecule's electronic properties and offering a site for further functionalization. This unique combination of features necessitates a careful evaluation of its performance in common synthetic routes where aromatic aldehydes are pivotal reagents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 137380-49-5 | [3] |
| Molecular Formula | C₁₁H₁₄O₂ | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| Appearance | Solid | [3] |
Comparative Benchmarking in Key Synthetic Transformations
To objectively assess the performance of this compound, we will compare its anticipated reactivity with three well-characterized alternatives:
-
Benzaldehyde: The unsubstituted parent compound, serving as a baseline for reactivity.
-
2,4,6-Trimethylbenzaldehyde (Mesitaldehyde): An analogue with identical steric hindrance around the aldehyde but lacking the hydroxymethyl group.[4][5]
-
3-Hydroxybenzaldehyde: An analogue that allows for the evaluation of a meta-hydroxyl group's electronic influence, which can be considered electronically similar to the hydroxymethyl group.[6][7]
The Knoevenagel Condensation: A Study in Steric Hindrance and Electronic Effects
The Knoevenagel condensation, a cornerstone of C-C bond formation, involves the reaction of an aldehyde with an active methylene compound.[8] The reaction is sensitive to both the electrophilicity of the aldehyde's carbonyl carbon and steric accessibility.
Causality Behind Experimental Choices: Electron-withdrawing groups on the benzaldehyde ring typically enhance reactivity by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of the active methylene compound.[2][9] Conversely, electron-donating groups and significant steric hindrance are known to retard the reaction rate.[10][11]
Diagram 1: Knoevenagel Condensation Workflow
Caption: Generalized workflow for the Knoevenagel condensation.
Comparative Performance Analysis:
While direct, published yield data for the Knoevenagel condensation of this compound is scarce, we can predict its performance based on established principles and data from its analogues.
Table 2: Comparative Yields in the Knoevenagel Condensation with Malononitrile
| Aldehyde | Substituents | Predicted/Reported Yield | Key Influencing Factors | Reference |
| Benzaldehyde | None | High (typically >90%) | Baseline reactivity, minimal steric hindrance. | [8][12] |
| 2,4,6-Trimethylbenzaldehyde | 2,4,6-tri-CH₃ | Moderate to Low | Severe steric hindrance from ortho-methyl groups significantly impedes nucleophilic attack. | [10] |
| 3-Hydroxybenzaldehyde | 3-OH | High | The hydroxyl group is weakly deactivating, but the meta-position has a minimal steric impact on the aldehyde. | [11] |
| This compound | 2,4,6-tri-CH₃, 3-CH₂OH | Predicted: Low | Combines the severe steric hindrance of 2,4,6-trimethylbenzaldehyde with the minor electronic effect of the meta-hydroxymethyl group. Steric hindrance is expected to be the dominant factor, leading to low yields under standard conditions. | N/A |
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
To a solution of the aromatic aldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
-
Reflux the reaction mixture for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The Wittig Reaction: Olefination under Steric Constraint
The Wittig reaction, a reliable method for alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide.[13][14] This reaction is also profoundly affected by the steric environment of the carbonyl group.
Causality Behind Experimental Choices: The initial step of the Wittig reaction is the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then cyclizes to an oxaphosphetane before collapsing to the alkene and triphenylphosphine oxide.[15] Bulky substituents on the aldehyde can hinder the approach of the often-large phosphorus ylide, thereby reducing the reaction rate and overall yield.[1]
Diagram 2: The Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Comparative Performance Analysis:
Table 3: Comparative Yields in the Wittig Reaction with Benzyltriphenylphosphonium Chloride
| Aldehyde | Substituents | Predicted/Reported Yield | Key Influencing Factors | Reference |
| Benzaldehyde | None | High (typically >80%) | Unhindered access for the ylide. | [16] |
| 2,4,6-Trimethylbenzaldehyde | 2,4,6-tri-CH₃ | Very Low to No Reaction | Extreme steric hindrance prevents the formation of the betaine intermediate. | [1] |
| 3-Hydroxybenzaldehyde | 3-OH | High | Minimal steric and electronic impact from the meta-hydroxyl group. | [7] |
| This compound | 2,4,6-tri-CH₃, 3-CH₂OH | Predicted: Very Low to No Reaction | The overwhelming steric hindrance from the ortho-methyl groups is expected to render the aldehyde unreactive towards the bulky Wittig reagent under standard conditions. | N/A |
Experimental Protocol: General Procedure for the Wittig Reaction
-
To a suspension of the phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq) in an anhydrous solvent (e.g., THF), add a strong base (e.g., n-butyllithium) at low temperature to generate the ylide.
-
To the resulting ylide solution, add a solution of the aromatic aldehyde (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
The Perkin Reaction: Cinnamic Acid Synthesis
The Perkin reaction provides a route to α,β-unsaturated aromatic acids (cinnamic acids) through the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[17][18]
Causality Behind Experimental Choices: This reaction proceeds via the formation of an enolate from the anhydride, which then acts as the nucleophile.[19] Similar to the previously discussed reactions, the electrophilicity of the aldehyde is a key determinant of reactivity. Electron-withdrawing groups on the aldehyde generally lead to higher yields.[18]
Diagram 3: Logical Flow of the Perkin Reaction
Caption: Logical flow diagram for the Perkin reaction.
Comparative Performance Analysis:
Table 4: Comparative Yields in the Perkin Reaction with Acetic Anhydride
| Aldehyde | Substituents | Predicted/Reported Yield | Key Influencing Factors | Reference |
| Benzaldehyde | None | Good (typically 60-70%) | Standard reactivity. | [17] |
| 2,4,6-Trimethylbenzaldehyde | 2,4,6-tri-CH₃ | Low | Steric hindrance around the carbonyl group hinders the approach of the anhydride enolate. | |
| 3-Hydroxybenzaldehyde | 3-OH | Good | The hydroxyl group has a minor electronic effect in the meta position. | [20] |
| This compound | 2,4,6-tri-CH₃, 3-CH₂OH | Predicted: Low | The significant steric hindrance is expected to be the dominant factor, leading to low yields, despite any minor electronic contributions from the hydroxymethyl group. | N/A |
Experimental Protocol: General Procedure for the Perkin Reaction
-
A mixture of the aromatic aldehyde (1.0 eq), the acid anhydride (e.g., acetic anhydride, 1.5 eq), and the anhydrous alkali salt of the acid (e.g., sodium acetate, 1.0 eq) is heated at a high temperature (typically 180 °C) for several hours.
-
After cooling, the reaction mixture is poured into water.
-
The resulting cinnamic acid can be isolated by acidification and filtration, followed by recrystallization.
Conclusion and Recommendations
The performance of this compound in common synthetic routes is predicted to be significantly hampered by the severe steric hindrance imposed by the two ortho-methyl groups. In reactions sensitive to steric bulk, such as the Knoevenagel condensation, Wittig reaction, and Perkin reaction, it is anticipated to exhibit low reactivity, comparable to or even lower than that of 2,4,6-trimethylbenzaldehyde. The electronic contribution of the meta-hydroxymethyl group is likely to be a minor factor in comparison to the overwhelming steric effects.
For researchers and drug development professionals, the following recommendations are proposed:
-
For reactions requiring high yields and mild conditions, this compound is likely not the optimal choice. Less sterically hindered alternatives should be considered.
-
In cases where the unique substitution pattern is essential for the target molecule, be prepared to employ more forcing reaction conditions (higher temperatures, longer reaction times, and stronger reagents) to overcome the steric barrier. However, this may lead to side reactions and lower overall efficiency.
-
The hydroxymethyl group offers a handle for further synthetic elaboration. If this functionality is a key design element, the challenges associated with the sterically hindered aldehyde must be weighed against the potential benefits of this synthetic handle.
This guide provides a framework for understanding the reactivity of this compound. While direct experimental data remains limited, the principles of physical organic chemistry and the comparative data from analogous structures offer a strong predictive tool for synthetic planning.
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Safety Operating Guide
Personal protective equipment for handling 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
A Researcher's Guide to Safely Handling 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring that your work is not only groundbreaking but also conducted with the highest degree of caution and care. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling aromatic aldehydes.
Understanding the Risks: A Proactive Approach to Safety
The core principle of our safety protocol is to prevent contact and inhalation. This is achieved through a multi-layered defense system, starting with engineering controls and culminating in the correct use of personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is a critical determinant of your safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile gloves, Safety glasses with side shields, Laboratory coat | Minimizes risk of skin and eye contact with dust particles. |
| Solution Preparation and Transfers | Nitrile gloves, Chemical splash goggles, Laboratory coat | Protects against splashes and direct skin/eye contact with the liquid form. |
| Heating or Reactions | Nitrile gloves, Chemical splash goggles and a face shield, Flame-retardant laboratory coat | Provides enhanced protection from potential splashes and exothermic reactions. |
| Large-Scale Operations or Spills | Double-gloving (nitrile), Chemical splash goggles and a face shield, Chemical-resistant apron over a laboratory coat, Respiratory protection (as needed) | Offers maximum protection in situations with a higher risk of significant exposure. |
A Visual Guide to PPE Selection
The following flowchart provides a decision-making framework for selecting the appropriate level of PPE based on the nature of the task.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




